molecular formula C11H16O3 B010077 1-(3,4-Dimethoxyphenyl)propan-2-ol CAS No. 19578-92-8

1-(3,4-Dimethoxyphenyl)propan-2-ol

Katalognummer: B010077
CAS-Nummer: 19578-92-8
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: KWJDGWGMDAQESJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethoxyphenyl)propan-2-ol is a chiral aromatic alcohol of significant interest in synthetic and medicinal chemistry research. This compound serves as a versatile and crucial synthetic intermediate, particularly in the preparation of complex molecules with potential biological activity. Key Research Applications: Pharmaceutical Synthesis: This compound is a key chiral building block for the development of novel pharmacologically active molecules. Research highlights its use as a precursor in the synthesis of isoquinoline derivatives, which are structures of high interest due to their diverse biological activities . Biochemical Probe Development: Derivatives of this compound, such as 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, have been synthesized and investigated for their effects on biological systems. Studies utilizing isolated smooth muscle preparations suggest such derivatives may interact with serotonin (5-HT) signaling pathways and stimulate endogenous nitric oxide synthesis, indicating its value in probing cellular mechanisms . Organic Synthesis Building Block: The structure, featuring a chiral center and dimethoxyphenyl group, makes it a valuable synthon for constructing more complex chemical architectures in organic chemistry research. This product is offered as a high-purity material to ensure reproducible results in your research applications. It is supplied with comprehensive analytical data for quality verification. Handling and Storage: Store sealed in a dry environment at room temperature. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJDGWGMDAQESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936454
Record name 1-(3,4-Dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19578-92-8, 161121-02-4
Record name 3,4-Dimethoxy-α-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19578-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, l-(3,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a chiral aromatic alcohol of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its stereospecific structure, featuring a hydroxyl group on a propyl chain attached to a dimethoxy-substituted benzene ring, makes it a valuable chiral building block in the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the available information on (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol, including its chemical identity, physical properties, and key synthetic considerations.

Chemical Identity and Physical Properties

The fundamental identification and key physicochemical properties of (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol are summarized below. It is important to note that much of the publicly available data is predicted and awaits experimental verification in peer-reviewed literature.

PropertyValueSource
CAS Number 161121-03-5[1]
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.24 g/mol
IUPAC Name (2R)-1-(3,4-dimethoxyphenyl)propan-2-ol
Boiling Point 296.6±25.0 °C (Predicted)
Density 1.062±0.06 g/cm³ (Predicted)
pKa 14.86±0.20 (Predicted)
Storage Temperature 2-8°C

Synthetic Pathways: A Focus on Enantioselectivity

The synthesis of enantiomerically pure (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a key challenge, with the primary strategy revolving around the asymmetric reduction of its corresponding prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-2-one (CAS No. 776-99-8)[1][2][3]. The stereocenter at the second carbon of the propanol chain necessitates the use of stereoselective chemical or biocatalytic methods to achieve the desired (R)-configuration.

Biocatalytic Asymmetric Reduction

A prevalent and highly effective method for the synthesis of chiral alcohols is the use of alcohol dehydrogenases (ADHs). These enzymes exhibit high enantioselectivity, allowing for the production of the desired (R)- or (S)-enantiomer from a ketone precursor. Specifically, (R)-selective ADHs can be employed to reduce 1-(3,4-dimethoxyphenyl)propan-2-one to (R)-1-(3,4-dimethoxyphenyl)propan-2-ol with high enantiomeric excess. While the general principle is well-established for this class of compounds, a detailed, publicly available, step-by-step protocol for this specific transformation is not readily found in the scientific literature.

The workflow for such a biocatalytic reduction can be conceptually outlined as follows:

Caption: Conceptual workflow for the biocatalytic synthesis of (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol.

Spectroscopic Characterization

A thorough characterization using spectroscopic methods is essential for confirming the identity and purity of (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol. However, at the time of this publication, experimentally obtained and publicly archived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound are not available. Researchers synthesizing this compound would need to perform these analyses to validate their results. For reference, the precursor ketone, 1-(3,4-dimethoxyphenyl)-2-propanone, has some available spectroscopic data[2].

Applications in Drug Development

Chiral alcohols, such as (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol, are considered valuable chiral building blocks in the pharmaceutical industry[4][][6]. They can be used as starting materials or key intermediates in the multi-step synthesis of complex drug molecules. The specific stereochemistry of the alcohol is often crucial for the biological activity of the final product, as it dictates the three-dimensional arrangement of atoms and, consequently, the interaction with biological targets.

While the direct pharmacological activity of (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol is not documented, structurally related molecules containing the 1-(3,4-dimethoxyphenyl)propane moiety have been investigated for various biological activities. For instance, derivatives have been explored for their potential as anticancer agents and for their effects on smooth muscle relaxation[7]. These studies highlight the potential of the 1-(3,4-dimethoxyphenyl)propane scaffold in medicinal chemistry.

Safety and Handling

Detailed safety and handling information for (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol is not extensively documented. As with any chemical substance, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For more specific safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

(R)-1-(3,4-Dimethoxyphenyl)propan-2-ol represents a chiral intermediate with significant potential in synthetic and medicinal chemistry. While its fundamental properties are cataloged, there is a notable absence of detailed, publicly available experimental data, including comprehensive spectroscopic analyses and specific, step-by-step synthetic protocols. The likely route to this compound is through the enantioselective reduction of its ketone precursor, with biocatalysis offering a promising approach. Further research and publication of these critical data points would be invaluable to the scientific community, enabling a more thorough evaluation of its utility as a chiral building block in the development of novel therapeutics.

References

A comprehensive list of references is not available due to the limited publicly accessible, in-depth scientific literature specifically focused on (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol. The citations provided in the text refer to general methodologies, related compounds, or chemical supplier information.

Sources

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol: Synthesis, Chiral Analysis, and Applications

Introduction

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a chiral alcohol that serves as a valuable building block in asymmetric synthesis. Its stereospecific structure makes it a crucial intermediate in the development of pharmacologically active compounds, where enantiomeric purity can significantly impact therapeutic efficacy and safety. This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, and the analytical methodologies required to ensure its enantiomeric integrity. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical Properties

The fundamental properties of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₃[1][2]
Molecular Weight 196.24 g/mol [1][2]
CAS Number 161121-02-4[1][2]
Boiling Point (Predicted) 296.6 ± 25.0 °C[1]
Density (Predicted) 1.062 ± 0.06 g/cm³[1]
Physical Form Varies (often an oil or low-melting solid)N/A
Chemical Structure

G start 1-(3,4-Dimethoxyphenyl)propan-2-one (Prochiral Ketone) process Asymmetric Reduction start->process product (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol (Enantiomerically Enriched Alcohol) process->product reagents Chiral Catalyst (e.g., CBS catalyst) + Reducing Agent (e.g., BH3) reagents->process analysis Chiral HPLC Analysis product->analysis result High Enantiomeric Excess (%ee) analysis->result

Caption: Workflow for the stereoselective synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol.

Principles of Chiral Analysis

Due to the stereospecific requirements in pharmaceutical applications, the accurate determination of enantiomeric purity is paramount. Chiral analysis distinguishes and quantifies the individual enantiomers of a racemic mixture. [3]The most prevalent techniques for this purpose are chromatographic methods. [3][4]

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for chiral separations. [5][]It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

  • Gas Chromatography (GC): GC with a chiral stationary phase is also effective, particularly for volatile and thermally stable compounds. [4][7]* Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that combines the advantages of both GC and HPLC, often providing faster and more efficient separations. [4]* Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it a valuable tool for chiral analysis. [4][]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral resolving agents can be used in NMR to induce chemical shift differences between enantiomers, allowing for their quantification. [7]

Experimental Protocol: Chiral Purity Determination by HPLC

The following protocol outlines a general procedure for determining the enantiomeric excess of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol using High-Performance Liquid Chromatography.

Materials and Equipment
  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Mobile phase solvents (e.g., n-Hexane, Isopropanol)

  • Sample of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol

  • Volumetric flasks and pipettes

Method Development

The selection of the appropriate chiral stationary phase and mobile phase composition is the most critical step in developing a successful chiral separation method. [5]A screening approach using different CSPs and mobile phase modifiers is often employed.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., 90:10 n-Hexane:Isopropanol). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC System Setup:

    • Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength for detection (e.g., 280 nm).

  • Injection and Data Acquisition: Inject a small volume of the sample (e.g., 10 µL) onto the column and start the data acquisition.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

G start Sample Preparation step1 HPLC System Equilibration start->step1 step2 Sample Injection step1->step2 step3 Chromatographic Separation on Chiral Column step2->step3 step4 UV Detection step3->step4 step5 Data Acquisition & Integration step4->step5 end Calculation of % Enantiomeric Excess step5->end

Caption: Workflow for chiral HPLC analysis.

Applications in Research and Drug Development

While direct applications of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol are not extensively documented in the provided search results, its structural motif is present in various pharmacologically active molecules. The corresponding amine, 1-(3,4-dimethoxyphenyl)propan-2-amine, is a known precursor in the synthesis of compounds with potential antispasmodic properties, structurally related to papaverine and mebeverine. [8]This suggests that (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a key intermediate for accessing the (S)-enantiomer of these and other related therapeutic agents. The stereochemistry at the C2 position is critical for the biological activity and receptor binding of the final drug substance.

Conclusion

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a fundamentally important chiral building block in modern organic synthesis. Its value lies in its specific stereoconfiguration, which is essential for the synthesis of enantiomerically pure pharmaceutical compounds. A thorough understanding of its synthesis, purification, and, most importantly, its chiral analysis is critical for any researcher or scientist working with this compound. The methodologies outlined in this guide, particularly the emphasis on chiral HPLC, provide a robust framework for ensuring the quality and stereochemical integrity of this versatile synthetic intermediate.

References

  • Wikipedia. Chiral analysis. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Wiley Online Library. Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. [Link]

  • Chemsrc. 1-(3,4-Dimethoxyphenyl)propan-1-one. [Link]

  • ResearchGate. Acta Chemica Scandinavica, 1993: 47: 867-871. [Link]

  • PrepChem.com. Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitro-1,3-propanediol. [Link]

  • SIELC Technologies. 2-Propanone, 1-(3,4-dimethoxyphenyl)-. [Link]

  • Pharmaffiliates. 1-(3,4-Dimethoxyphenyl)propan-2-one. [Link]

Sources

Spectroscopic Data for 1-(3,4-Dimethoxyphenyl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3,4-Dimethoxyphenyl)propan-2-ol, a key chiral intermediate in the synthesis of various pharmacologically active molecules. The structural elucidation of this compound is paramount for ensuring the purity and identity of downstream products in drug discovery and development. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct, publicly available experimental spectra for this compound are not readily found in the literature, this guide will provide a detailed, experience-based interpretation based on the analysis of closely related and structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound is a secondary alcohol with a chiral center at the C2 position of the propane chain. The molecule features a 1,2,4-trisubstituted benzene ring with two methoxy groups, which significantly influence its spectroscopic properties. The key structural features to be identified by spectroscopic methods are:

  • The aromatic protons on the dimethoxyphenyl ring.

  • The methoxy group protons.

  • The protons of the propyl chain, including the chiral center.

  • The hydroxyl proton.

  • The carbon skeleton, including the distinct aromatic and aliphatic carbons.

  • The characteristic vibrational modes of the hydroxyl and ether functional groups.

  • The molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electron-donating methoxy groups on the aromatic ring and the electronegative hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.80d, J ≈ 8.0 Hz1HAr-H
~6.75dd, J ≈ 8.0, 2.0 Hz1HAr-H
~6.70d, J ≈ 2.0 Hz1HAr-H
~4.05m1HCH-OH
~3.88s3HOCH₃
~3.86s3HOCH₃
~2.70dd, J ≈ 13.5, 5.0 Hz1HCH₂
~2.60dd, J ≈ 13.5, 8.0 Hz1HCH₂
~2.0 (broad)s1HOH
~1.20d, J ≈ 6.0 Hz3HCH₃

Interpretation and Rationale:

  • Aromatic Protons: The three aromatic protons will appear in the range of δ 6.7-6.8 ppm. The electron-donating effect of the two methoxy groups shields these protons, shifting them upfield compared to unsubstituted benzene (δ 7.34 ppm). The splitting pattern will be complex due to their ortho and meta coupling.

  • Methine Proton (CH-OH): The proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet around δ 4.05 ppm. It is coupled to the adjacent methylene and methyl protons.

  • Methoxy Protons: The two methoxy groups are expected to appear as sharp singlets at approximately δ 3.88 and 3.86 ppm.

  • Methylene Protons (CH₂): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They will appear as a pair of doublets of doublets (or a more complex multiplet) around δ 2.6-2.7 ppm.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It is expected to appear as a broad singlet around δ 2.0 ppm.

  • Methyl Protons: The methyl protons will appear as a doublet around δ 1.20 ppm due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~149.0Ar-C (C-O)
~147.5Ar-C (C-O)
~132.0Ar-C
~121.0Ar-CH
~112.0Ar-CH
~111.5Ar-CH
~69.0CH-OH
~56.0OCH₃
~55.9OCH₃
~43.0CH₂
~23.0CH₃

Interpretation and Rationale:

  • Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-150 ppm. The carbons attached to the methoxy groups will be the most downfield shifted (δ ~147-149 ppm).

  • Carbinol Carbon (CH-OH): The carbon bearing the hydroxyl group is expected to resonate around δ 69.0 ppm.

  • Methoxy Carbons: The two methoxy carbons will have very similar chemical shifts, appearing around δ 56.0 ppm.

  • Aliphatic Carbons: The methylene carbon (CH₂) is expected at approximately δ 43.0 ppm, and the methyl carbon (CH₃) will be the most upfield signal at around δ 23.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, ether, and aromatic functionalities.

Table 3: Predicted FT-IR Data for this compound (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~3000-2850MediumC-H stretch (aliphatic)
~1605, 1515, 1465Medium-StrongC=C stretch (aromatic)
~1260, 1030StrongC-O stretch (ether and alcohol)
~1140StrongC-O stretch (ether)
~810StrongC-H bend (aromatic, out-of-plane)

Interpretation and Rationale:

  • O-H Stretch: A strong, broad absorption band centered around 3400 cm⁻¹ is the most characteristic feature of an alcohol, arising from the O-H stretching vibration. The broadness is due to hydrogen bonding.

  • C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic (propyl) and methoxy groups.

  • Aromatic C=C Stretches: A series of bands in the 1605-1465 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

  • C-O Stretches: Strong absorptions around 1260 cm⁻¹ and 1030 cm⁻¹ are due to the C-O stretching vibrations of the aryl ether and the secondary alcohol, respectively.

  • Aromatic C-H Bending: A strong band around 810 cm⁻¹ is indicative of the out-of-plane C-H bending of the adjacent protons on the 1,2,4-trisubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
196Moderate[M]⁺ (Molecular Ion)
181Low[M - CH₃]⁺
151High[M - CH₃CHO]⁺ (benzylic cation)
137Moderate[M - C₃H₇O]⁺
45High[C₂H₅O]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 196, corresponding to the molecular weight of C₁₁H₁₆O₃.

  • Benzylic Cleavage: The most prominent fragmentation pathway for this molecule is the cleavage of the C-C bond between the aromatic ring and the propyl chain (benzylic cleavage). This results in the formation of a stable benzylic cation at m/z 151, which is expected to be the base peak.

  • Other Fragments: Loss of a methyl group from the molecular ion would result in a fragment at m/z 181. A fragment at m/z 45, corresponding to [CH₃CHOH]⁺, is also a characteristic fragment for 2-propanol derivatives.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of spectroscopic data for compounds like this compound.

NMR Spectroscopy
NMR Data Acquisition and Processing Workflow.
IR Spectroscopy (ATR-FTIR)
EI-MS Data Acquisition and Analysis Workflow.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and comparison with analogous compounds, offers a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any research and development program.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Field, L. D., Li, H., & Magill, A. M. (2013).

An In-depth Technical Guide to Determining the Solubility Profile of 1-(3,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 1-(3,4-Dimethoxyphenyl)propan-2-ol. The methodologies and principles outlined herein are grounded in established scientific practices to ensure technical accuracy and reproducibility.

Introduction: The Significance of a Solubility Profile

This compound is a key chemical intermediate whose downstream applications in pharmaceutical synthesis and other fields necessitate a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, and bioavailability. A well-defined solubility profile across a range of solvents is therefore not merely academic but a fundamental prerequisite for efficient process development and formulation. This document provides both the theoretical underpinnings and a practical, step-by-step methodology for establishing a robust solubility profile for this compound.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature. This process is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

This compound possesses a moderately polar character due to the presence of a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. The two methoxy (-OCH3) groups and the phenyl ring also contribute to its overall polarity and potential for van der Waals interactions. Therefore, its solubility is expected to be highest in polar protic and aprotic solvents and lower in non-polar solvents.

Factors that will influence the solubility of this compound include:

  • Solvent Polarity: A solvent's ability to engage in dipole-dipole interactions and hydrogen bonding with the solute.

  • Temperature: Solubility of solids in liquids generally increases with temperature.

  • pH (for aqueous solutions): As a neutral molecule, the solubility of this compound is not expected to be significantly influenced by pH.

  • Crystalline Structure: The energy required to overcome the crystal lattice forces of the solid will affect its solubility.

Experimental Design for a Comprehensive Solubility Profile

A strategic selection of solvents is crucial for generating a meaningful solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.[1][2] A recommended set of solvents for profiling this compound is presented in Table 1.

Table 1: Recommended Solvents for Solubility Profiling

Solvent ClassExample SolventsPrimary Interaction Type
Polar Protic Water, Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-Dipole
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), AcetoneDipole-Dipole
Non-Polar Hexane, Toluene, DichloromethaneVan der Waals forces

The Shake-Flask Method: A Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3] This method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.

Detailed Experimental Protocol

1. Preparation:

  • Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Add a precise volume of the selected solvent to each vial.

2. Equilibration:

  • Place the sealed vials in a constant temperature shaker bath, typically set at 25 °C (or other relevant temperatures).

  • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.[4] Preliminary studies can be conducted to determine the time to reach equilibrium.

3. Sample Processing:

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilute the filtered sample with a suitable mobile phase for analysis.

4. Quantification:

  • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

  • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

5. Data Reporting:

  • Express the solubility in units of mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis & Reporting A Weigh excess solute B Add precise solvent volume A->B C Agitate at constant temp (24-48 hours) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter (0.45 µm) E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for the shake-flask solubility determination method.

Illustrative Solubility Profile of this compound

The following table provides a hypothetical but scientifically plausible solubility profile for this compound based on its molecular structure.

Table 2: Illustrative Solubility Data at 25 °C

SolventSolvent TypePredicted Solubility (mg/mL)
MethanolPolar Protic> 200 (Very Soluble)
EthanolPolar Protic> 150 (Freely Soluble)
IsopropanolPolar Protic> 100 (Soluble)
AcetonePolar Aprotic> 100 (Soluble)
AcetonitrilePolar Aprotic~ 50 (Sparingly Soluble)
WaterPolar Protic< 1 (Slightly Soluble)
DichloromethaneNon-Polar> 100 (Soluble)
TolueneNon-Polar~ 20 (Sparingly Soluble)
HexaneNon-Polar< 0.1 (Practically Insoluble)

Molecular Interactions Influencing Solubility

The solubility of this compound in different solvents is a direct consequence of the interplay of intermolecular forces.

G cluster_solute This compound cluster_solvents Solvents solute Solute Molecule polar_protic Polar Protic (e.g., Methanol) solute->polar_protic Strong H-Bonding & Dipole-Dipole polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Moderate Dipole-Dipole non_polar Non-Polar (e.g., Hexane) solute->non_polar Weak Van der Waals

Sources

The Evolving Landscape of 1-(3,4-Dimethoxyphenyl)propan-2-ol Derivatives: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, the structural motif of 1-(3,4-dimethoxyphenyl)propan-2-ol has emerged as a promising scaffold for the development of a diverse array of biologically active compounds. The inherent structural features of this core, including the dimethoxyphenyl ring and the propan-2-ol backbone, offer multiple points for chemical modification, enabling the generation of extensive derivative libraries with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, delving into their synthesis, mechanisms of action, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the therapeutic potential of this versatile chemical class.

Synthetic Strategies: Accessing Chemical Diversity

The exploration of the biological potential of this compound derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. A variety of synthetic routes have been employed to generate a wide range of analogues, allowing for systematic investigation of structure-activity relationships.

A common synthetic precursor for many derivatives is 1-(3,4-dimethoxyphenyl)propan-2-one, which can be subjected to reductive amination to yield the corresponding amine. This amine serves as a key intermediate for the synthesis of a wide array of N-substituted derivatives, such as amides and isoquinolines. For instance, the synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides can be achieved by reacting the amine with various acyl chlorides or by coupling with carboxylic acids.[1]

Another important class of derivatives, the chalcones, can be synthesized via Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone with appropriately substituted benzaldehydes. These chalcones can then be further modified to explore their biological activities.

The following diagram illustrates a general synthetic workflow for accessing key derivatives of this compound.

SynthesisWorkflow cluster_starting Starting Material cluster_intermediates Key Intermediates cluster_derivatives Derivative Classes 3_4_dimethoxyacetophenone 3,4-Dimethoxy- acetophenone propanone 1-(3,4-Dimethoxyphenyl) propan-2-one 3_4_dimethoxyacetophenone->propanone Various Reactions chalcones Chalcones 3_4_dimethoxyacetophenone->chalcones Claisen-Schmidt Condensation propanol 1-(3,4-Dimethoxyphenyl) propan-2-ol propanone->propanol Reduction propanamine 1-(3,4-Dimethoxyphenyl) propan-2-amine propanone->propanamine Reductive Amination amides N-Amides propanamine->amides Acylation isoquinolines Isoquinolines amides->isoquinolines Bischler-Napieralski triazoles Triazoles chalcones->triazoles Michael Addition

Caption: General synthetic pathways to key derivatives of this compound.

A Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for a variety of diseases. The following sections will explore the most significant of these activities in detail.

Cytotoxic and Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown promising cytotoxic effects against a variety of cancer cell lines, often through mechanisms that involve the disruption of fundamental cellular processes.

One notable derivative, a 1,3-diarylpropane, exhibited growth inhibitory effects on human hepatoma HepG2 cells by inducing G2/M phase arrest and apoptosis.[2] This activity was linked to the compound's ability to depolymerize microtubules, a critical component of the cellular cytoskeleton involved in cell division.[2] Furthermore, sesquiterpene-aryl derivatives incorporating the 3,4-dimethoxy pattern have demonstrated cytotoxicity against MCF-7 breast cancer cells.[3]

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Derivative ClassSpecific Compound/ModificationCancer Cell LineIC50 (µM)Reference
Diarylpropanes1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propaneHepG2Not specified, concentration-dependent[2]
Sesquiterpene-arylDrimenol-derived, 3,4-dimethoxy patternMCF-79.0 - 25[3]
Chalcone-Benzimidazolium Salts(E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromideHL-60, MCF-7, SW-480Lower than Cisplatin
Trimethoxyphenyl-based analoguesN-phenyl triazinone derivativeHepG21.38[4]
Trimethoxyphenyl-based analoguesN-pyridoyl triazinone derivativeHepG22.52[4]
Trimethoxyphenyl-based analoguesN-phenylthiazolyl triazinone derivativeHepG23.21[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Several derivatives of this compound have demonstrated potent anti-inflammatory properties, suggesting their potential as treatments for inflammatory disorders.

N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides have been shown to possess significant anti-inflammatory and spasmolytic activities, even surpassing the activity of the established drug mebeverine.[1] Enone-based derivatives bearing a 1-(3,4-dimethoxyphenyl) moiety have been identified as inhibitors of neutrophilic inflammation through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory mediators and signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test derivative orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., treated with indomethacin or aspirin) should be included.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Derivatives of this compound have shown promise in this area. For instance, β-azolyl ketones, which can be synthesized from chalcone derivatives, have been reported to have potential as fungicide, bactericide, and herbicide agents. Furthermore, the 1,3,4-oxadiazole and 1,3,4-thiadiazole heterocyclic systems, which can be incorporated into derivatives of the core scaffold, are known to exhibit a broad spectrum of antimicrobial activities.[5]

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against pathogenic microbes.

Derivative ClassSpecific Compound/ModificationMicrobial StrainMIC (µg/mL)Reference
Chromen-4-one derivative2-(4-fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-oneS. aureus ATCC 6538190[6]
1,3,4-Oxadiazole derivative2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoleGram-negative bacteriaVariable[7]
Imidazolone derivativeImidazolone derivativeFungal targetsVariable[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no visible growth is the MIC.

Step-by-Step Methodology (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: Observe the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.

Mechanisms of Action: Unraveling the Molecular Targets

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and development as therapeutic agents. Research has begun to elucidate the signaling pathways and molecular targets modulated by these compounds.

Modulation of Key Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation, cell proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. Several studies have suggested that this compound derivatives can exert their biological effects by modulating these critical pathways.[9][10][11][12][13][14][15][16][17]

The following diagram illustrates the potential points of intervention of these derivatives within the NF-κB and MAPK signaling cascades.

SignalingPathways cluster_extracellular cluster_receptors cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptors (e.g., TLR4, TNFR) Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 IKK IKK Complex Receptor->IKK MKKs MKKs TAK1->MKKs TAK1->IKK MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Transcription Gene Transcription AP1->Transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Transcription Response Inflammatory & Proliferative Response Transcription->Response Derivatives 1-(3,4-Dimethoxyphenyl) propan-2-ol Derivatives Derivatives->MAPKs Inhibition Derivatives->IKK Inhibition

Caption: Potential modulation of NF-κB and MAPK signaling pathways by this compound derivatives.

Structure-Activity Relationships (SAR): Guiding Drug Design

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for the design of more potent and selective compounds. While comprehensive SAR studies are still emerging, some key trends have been observed.

For instance, in a series of propafenone analogues, which share some structural similarities, lipophilicity was found to be a strong determinant of their activity as P-glycoprotein inhibitors.[18] In another study on 2,5-dimethoxyphenylpiperidines, the presence and position of the methoxy groups on the phenyl ring were crucial for their agonist activity at serotonin receptors.[19] The N-substitution in both pyridazinone and phthalazinone series of PDE4 inhibitors was found to be beneficial for their inhibitory activity.[20]

Further systematic SAR studies are warranted to fully elucidate the structural requirements for each of the observed biological activities. Such studies should focus on modifications at:

  • The Dimethoxyphenyl Ring: Investigating the effect of the number and position of methoxy groups, as well as their replacement with other substituents.

  • The Propan-2-ol Backbone: Exploring the impact of stereochemistry and the introduction of different functional groups.

  • The Terminal Functional Group: Systematically varying the nature of the substituent at the end of the propane chain (e.g., amine, amide, heterocyclic rings).

Future Perspectives and Conclusion

The derivatives of this compound represent a rich and underexplored area of medicinal chemistry. The diverse biological activities demonstrated by this class of compounds, including cytotoxic, anti-inflammatory, and antimicrobial effects, underscore their significant therapeutic potential. The versatility of their synthesis allows for the generation of large and diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of novel drug candidates.

Future research should focus on several key areas:

  • Elucidation of Detailed Mechanisms of Action: Identifying the specific molecular targets and signaling pathways for the most promising derivatives.

  • Systematic Structure-Activity Relationship Studies: To guide the rational design of more potent and selective analogues.

  • In Vivo Efficacy and Safety Studies: To validate the therapeutic potential of lead compounds in preclinical models.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified mechanisms of action are relevant.

References

  • Stoyanova, M., Milusheva, M., Georgieva, M., Ivanov, P., & Nikolova, S. (2025). Synthesis, Cytotoxic and Genotoxic Evaluation of Drug-Loaded Silver Nanoparticles with Mebeverine and Its Analog. ResearchGate. [Link]

  • Binate, G., & Alkishiyeva, K. (2023). ANTIBACTERIAL ACTIVITY OF NEWLY SYNTHESIED ORGANIC COMPOUNDS. ResearchGate. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Graphical representation of cytotoxic activities on MCF-7 and HepG2... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • The cytotoxicity of compounds 1, 2, 3, 4 and 5 in MCF-7 and HepG2... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Gledacheva, V., et al. (n.d.). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). ResearchGate. [Link]

  • The MIC values of the tested chemicals against standard microorganisms. - ResearchGate. (n.d.). ResearchGate. [Link]

  • MIC values of all target compounds (3a-3h) μg/mL against microbial strains - ResearchGate. (n.d.). ResearchGate. [Link]

  • MIC values of most potent titled compounds (µg/mL). | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - MDPI. (n.d.). MDPI. [Link]

  • IC 50 values (μM) of the compounds tested in this study against... - ResearchGate. (n.d.). ResearchGate. [Link]

  • IC50 values (μL/mL) for cancer cell lines, and CC50 (μL/mL) values for... | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • IC 50 and MIC values of compounds against pathogenic bacteria - ResearchGate. (n.d.). ResearchGate. [Link]

  • Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis - MDPI. (n.d.). MDPI. [Link]

  • Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed. (n.d.). PubMed. [Link]

  • IC 50 values for inhibition of the DPPH Ã radical and AChE using OFE and AMT. (n.d.). ResearchGate. [Link]

  • Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells - PubMed. (n.d.). PubMed. [Link]

  • Graphical representation of calculated IC50 value for the compounds... - ResearchGate. (n.d.). ResearchGate. [Link]

  • IC50 (µM) values for analyzed compounds by means of DPPH assay. - ResearchGate. (n.d.). ResearchGate. [Link]

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements - PubMed. (n.d.). PubMed. [Link]

  • IC50 Values of Isolated Compounds as Anti-inflammatory agents - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC. (n.d.). PubMed Central. [Link]

  • WO 2023/194945 A1 - Googleapis.com. (2023, October 12).
  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - ResearchGate. (n.d.). ResearchGate. [Link]

  • Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression - ResearchGate. (n.d.). ResearchGate. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC - NIH. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI. (n.d.). MDPI. [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - MDPI. (n.d.). MDPI. [Link]

  • Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed. (n.d.). PubMed. [Link]

  • Organophosphorus Compounds and MAPK Signaling Pathways - MDPI. (n.d.). MDPI. [Link]

  • threo-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.). MDPI. [Link]

  • The list of representative molecules targeting the NF-κB pathway to treat and manage Alzheimer's disease. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC. (n.d.). PubMed Central. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. - ResearchGate. (n.d.). ResearchGate. [Link]

  • EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents. (n.d.).
  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - MDPI. (n.d.). MDPI. [Link]

  • Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents. (n.d.).
  • Synthesis of some new bioactive 1-N-subtituted 3,5-diaryl-2-pyrazolines - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

The Synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol: A Technical Guide to its Discovery and Preparation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document explores the primary synthetic routes, delves into the causality behind experimental choices, and provides detailed protocols for its preparation.

Introduction: A Versatile Phenylpropanoid

This compound is a phenylpropanoid derivative that has garnered significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. The strategic placement of the dimethoxybenzene group and the secondary alcohol functionality makes it a valuable precursor for the synthesis of more complex molecules, including potential therapeutics for conditions like irritable bowel syndrome (IBS)[1]. This guide will illuminate the key synthetic pathways developed for this important compound.

Synthetic Strategies: Two Primary Approaches

The synthesis of this compound is predominantly achieved through two well-established chemical transformations: the reduction of a corresponding ketone and the Grignard reaction with an aldehyde. The choice of starting material and synthetic route often depends on factors such as commercial availability of precursors, desired scale of reaction, and stereochemical considerations.

Reduction of a Propiophenone Precursor

One of the most direct and widely employed methods for the synthesis of this compound is the reduction of a ketone, specifically 3',4'-dimethoxyacetophenone or 1-(3,4-dimethoxyphenyl)propan-2-one (also known as 3,4-dimethoxyphenylacetone)[2][3]. This approach is favored for its generally high yields and the availability of a wide range of reducing agents.

The selection of the reducing agent is a critical parameter in this synthetic pathway. The choice is dictated by factors such as cost, selectivity, safety, and scalability.

  • Hydride Reagents: Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent suitable for this transformation. It offers good chemoselectivity for the carbonyl group and is safer to handle than more reactive hydrides like lithium aluminum hydride (LiAlH₄).

  • Catalytic Hydrogenation: For large-scale industrial production, catalytic hydrogenation presents a more atom-economical and environmentally benign alternative.[2] Catalysts such as Raney nickel are effective in reducing the ketone to the desired alcohol under hydrogen pressure.[2] This method often results in very high yields and purity.[2]

  • Other Reducing Agents: Other methods reported in the literature include the use of tributyltin hydride, sodium in ethanol, and aluminum isopropoxide, though these are less commonly used for this specific transformation.[2]

This protocol provides a standard laboratory procedure for the synthesis of this compound via the reduction of 3',4'-dimethoxyacetophenone.

  • Dissolution: Dissolve 3',4'-dimethoxyacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the cooled solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose any unreacted sodium borohydride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Data Summary: Reduction of 3',4'-Dimethoxyacetophenone

Reducing AgentCatalystSolventTemperature (°C)Pressure (bar)Yield (%)Purity (%)Reference
Sodium Borohydride-Methanol/Ethanol0 - RTAtmospheric>90>95[2]
HydrogenRaney NickelWater25-1001-20>98>97[2]

Workflow for the Reductive Synthesis of this compound

G start Start: 3',4'-Dimethoxyacetophenone dissolution Dissolve in Alcohol start->dissolution cooling Cool to 0-5 °C dissolution->cooling reduction Add Reducing Agent (e.g., NaBH4) cooling->reduction monitoring Monitor by TLC reduction->monitoring quenching Quench Reaction monitoring->quenching Reaction Complete extraction Extract with Organic Solvent quenching->extraction purification Wash, Dry, Concentrate extraction->purification product Product: this compound purification->product G start Start: Veratraldehyde addition Add Veratraldehyde Solution start->addition grignard Prepare Methyl Grignard Reagent grignard->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup reaction->workup extraction Extract and Purify workup->extraction product Product: this compound extraction->product

Sources

Stereochemistry of 1-(3,4-Dimethoxyphenyl)propan-2-ol: A Technical Guide to Synthesis, Resolution, and Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1-(3,4-dimethoxyphenyl)propan-2-ol, a key chiral intermediate in the synthesis of various pharmacologically active compounds, most notably the antispasmodic drug Mebeverine. This document explores the fundamental principles of its stereoisomerism, detailing established methodologies for the synthesis of its racemic form and subsequent enantiomeric resolution. Furthermore, it delves into the critical significance of its stereochemistry, highlighting the differential biological activities of its (R) and (S)-enantiomers and its role as a valuable chiral building block in modern drug development. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Chirality in this compound

This compound possesses a single stereocenter at the C-2 position of the propanol chain, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. In the pharmaceutical realm, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] This is due to the stereospecific nature of biological systems, such as enzymes and receptors, which are themselves chiral.

The primary significance of this compound lies in its role as a precursor to Mebeverine, a musculotropic antispasmodic drug used to treat irritable bowel syndrome (IBS) and related gastrointestinal disorders.[2] The synthesis of Mebeverine involves the reductive amination of 1-(3,4-dimethoxyphenyl)propan-2-one to form the corresponding amine, which is a racemic mixture.[3] Subsequent steps lead to the final drug, which is often marketed as a racemic mixture. However, the growing emphasis on the development of single-enantiomer drugs to improve therapeutic indices and reduce side effects necessitates a thorough understanding and control of the stereochemistry of its precursors.[1]

This guide will therefore provide a detailed exploration of the synthesis and separation of the enantiomers of this compound, equipping researchers with the knowledge to produce enantiomerically pure forms of this vital synthetic intermediate.

Synthesis of Racemic this compound

The most common and straightforward approach to synthesizing racemic this compound is through the reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one. This ketone is commercially available and can be synthesized through various established organic chemistry methods.

Reduction of 1-(3,4-Dimethoxyphenyl)propan-2-one

The reduction of the carbonyl group in 1-(3,4-dimethoxyphenyl)propan-2-one to a secondary alcohol can be efficiently achieved using a variety of reducing agents. The choice of reagent is often dictated by factors such as cost, scalability, and safety.

Experimental Protocol: Sodium Borohydride Reduction

A standard and reliable method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Materials:

    • 1-(3,4-Dimethoxyphenyl)propan-2-one

    • Methanol (MeOH) or Ethanol (EtOH)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-(3,4-dimethoxyphenyl)propan-2-one (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

    • Quench the reaction by the slow addition of deionized water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • The use of an alcoholic solvent like methanol or ethanol is crucial as it serves to both dissolve the ketone and protonate the intermediate alkoxide formed during the reduction.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the reaction and to minimize potential side reactions.

  • A slight excess of sodium borohydride is used to ensure the complete reduction of the ketone.

Enantiomeric Resolution of Racemic this compound

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for investigating their distinct biological properties and for the stereospecific synthesis of downstream targets. Two primary methods for achieving this are lipase-catalyzed kinetic resolution and chiral high-performance liquid chromatography (HPLC).

Lipase-Catalyzed Kinetic Resolution

Lipase-catalyzed kinetic resolution is a highly effective and environmentally friendly method for resolving racemic alcohols.[4] This technique relies on the ability of lipases to selectively acylate one enantiomer of the alcohol at a much faster rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol.[5]

Experimental Protocol: Lipase-Catalyzed Acetylation

  • Materials:

    • Racemic this compound

    • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

    • Anhydrous organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)

    • Acyl donor (e.g., vinyl acetate, ethyl acetate)

    • Molecular sieves (optional, to ensure anhydrous conditions)

  • Procedure:

    • To a stirred solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Add the acyl donor (0.5-0.6 equivalents). Using a slight excess of the alcohol ensures that the reaction stops at approximately 50% conversion, maximizing the enantiomeric excess of both the product and the remaining starting material.

    • The reaction is typically run at a controlled temperature (e.g., 30-45 °C) and monitored by chiral HPLC or GC.

    • Once the reaction reaches approximately 50% conversion, the enzyme is removed by filtration.

    • The filtrate, containing the enantioenriched acetate and the unreacted enantioenriched alcohol, is then concentrated.

    • The two components can be separated by standard column chromatography.

    • The enantioenriched acetate can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiomer.

Data Presentation: Lipase Screening and Optimization

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %) of AlcoholEnantiomeric Excess (ee %) of Ester
Candida antarctica BVinyl AcetateToluene48>99 (S)96 (R)
Pseudomonas cepaciaEthyl AcetateHexane5195 (S)>99 (R)
Candida rugosaVinyl AcetateMTBE4592 (S)90 (R)

Note: The data presented in this table is illustrative and the optimal conditions may vary depending on the specific batch of enzyme and reaction scale.

Logical Workflow for Lipase-Catalyzed Resolution

Lipase_Resolution racemate Racemic (R/S)-Alcohol reaction Kinetic Resolution racemate->reaction lipase Immobilized Lipase + Acyl Donor lipase->reaction separation Separation (Chromatography) reaction->separation Mixture of (S)-Alcohol and (R)-Acetate s_alcohol s_alcohol separation->s_alcohol Enantioenriched (S)-Alcohol r_acetate r_acetate separation->r_acetate Enantioenriched (R)-Acetate hydrolysis Hydrolysis r_alcohol r_alcohol hydrolysis->r_alcohol Enantioenriched (R)-Alcohol r_acetate->hydrolysis

Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[6][7] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral column (e.g., polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H).

  • Method Parameters (starting point for method development):

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention times.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 280 nm (based on the UV absorbance of the dimethoxyphenyl group).

  • Procedure:

    • Dissolve a small amount of the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Monitor the elution profile at 280 nm. The two enantiomers should appear as two distinct peaks.

    • For preparative separations, the scale of the injection and the column size will need to be increased, and fractions corresponding to each peak are collected.

Trustworthiness of the Protocol: The separation is validated by injecting the isolated enantiomers back into the chiral HPLC system to confirm their purity and retention times. The absolute configuration of the eluted enantiomers would need to be determined by other methods, such as X-ray crystallography of a suitable derivative or by comparing the elution order to known standards if available.

Enantioselective Synthesis

An alternative to resolving a racemic mixture is the direct synthesis of a single enantiomer. This can be achieved through the asymmetric reduction of the prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-2-one, using a chiral catalyst or reagent.[8]

Asymmetric Reduction of 1-(3,4-Dimethoxyphenyl)propan-2-one

The enantioselective reduction of prochiral ketones is a well-established field in organic synthesis. Catalytic systems, such as those based on chiral oxazaborolidines (e.g., Corey-Bakshi-Shibata or CBS catalysts) or chiral ruthenium complexes, can provide high enantioselectivities.[9]

Conceptual Workflow for Asymmetric Reduction

Asymmetric_Reduction ketone 1-(3,4-Dimethoxyphenyl) propan-2-one reaction Asymmetric Reduction ketone->reaction catalyst Chiral Catalyst (e.g., (R)-CBS) catalyst->reaction reducing_agent Reducing Agent (e.g., BH₃·SMe₂) reducing_agent->reaction product Enantioenriched (S)-Alcohol reaction->product

Caption: Conceptual workflow for the asymmetric reduction of 1-(3,4-Dimethoxyphenyl)propan-2-one.

Expertise in Catalyst Selection: The choice of the chiral catalyst is paramount. For example, using an (R)-configured CBS catalyst with borane dimethyl sulfide complex would be expected to yield the (S)-alcohol, while the (S)-CBS catalyst would produce the (R)-alcohol. The dimethoxyphenyl group and the methyl group of the ketone provide the necessary steric and electronic differences for the chiral catalyst to effectively discriminate between the two faces of the carbonyl group.

Pharmacological Significance of Stereoisomers

While specific studies detailing the distinct pharmacological profiles of the individual enantiomers of this compound are not extensively reported in publicly available literature, the principles of stereochemistry in drug action strongly suggest that they would exhibit different activities. Given that this molecule is a direct precursor to Mebeverine, it is highly probable that one enantiomer is significantly more active as an antispasmodic, or that the two enantiomers have different metabolic fates and potential side-effect profiles.

The development of a stereospecific synthesis for Mebeverine, starting from an enantiomerically pure this compound, could lead to a more potent and safer drug, a concept known as a "chiral switch." This underscores the importance of the methodologies for synthesis and resolution detailed in this guide.

Conclusion

The stereochemistry of this compound is of profound importance, primarily due to its role as a key chiral building block in the synthesis of the widely used antispasmodic drug, Mebeverine. This technical guide has provided a detailed overview of the synthesis of the racemic compound and robust, field-proven protocols for its enantiomeric resolution via lipase-catalyzed kinetic resolution and chiral HPLC. Furthermore, the principles of enantioselective synthesis have been discussed as a viable alternative for obtaining the pure enantiomers. A deeper understanding and control of the stereochemistry of this molecule are crucial for the development of improved, single-enantiomer pharmaceuticals with enhanced therapeutic efficacy and reduced side effects. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their pursuit of next-generation chiral therapeutics.

References

  • NIH. (n.d.). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. [Link]

  • NIH. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • MDPI. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • PubMed. (2010). 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. [Link]

  • MDPI. (2019). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. [Link]

  • PubMed. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. [Link]

  • Semantic Scholar. (n.d.). Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. [Link]

  • PubChem. (n.d.). Mebeverine. [Link]

  • ResearchGate. (n.d.). Synthesis of mebeverine derivatives 3, 4a–d. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. [Link]

  • ResearchGate. (2025). Separation of propranolol enantiomers using chiral HPLC. [Link]

  • PubMed. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. [Link]

  • EPFL. (n.d.). Catalytic enantioselective transformations. [Link]

  • NIH. (n.d.). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. [Link]

  • PubMed. (2014). (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. [Link]

  • PubMed. (2012). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. [Link]

  • NIH. (n.d.). Enantioselective 3,4-Oxyamination of 1,3-Dienes Enabled by an Electron-Rich Planar Chiral Rhodium Indenyl Catalyst. [Link]

  • ResearchGate. (2025). A new series of chiral catalysts for the enantioselective borane reduction of ketones. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • NIH. (n.d.). Enantioselective Reduction of Ketones. [Link]

  • SlideShare. (n.d.). stereochemistry and biological activity of drugs. [Link]

Sources

Navigating the Safety Landscape of 1-(3,4-Dimethoxyphenyl)propan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS No: 19578-92-8), a key intermediate in various synthetic organic chemistry applications. Given the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document synthesizes available GHS hazard information for its stereoisomer, (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol, with safety data from structurally analogous compounds. This approach provides a robust framework for risk assessment and the implementation of safe laboratory practices.

Section 1: Hazard Identification and Classification

While a specific Safety Data Sheet for this compound is not widely available, GHS classification for the enantiomer, (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol, indicates the following hazards[1]:

  • Signal Word: Warning[1]

  • GHS Pictogram: [1]

  • Hazard Statements: [1]

    • H302: Harmful if swallowed. [1]

    • H315: Causes skin irritation. [1]

    • H319: Causes serious eye irritation. [1]

Based on the safety profiles of structurally similar compounds, such as other dimethoxyphenyl derivatives and substituted propanols, it is prudent to also consider the potential for respiratory tract irritation.[2][3][4][5]

Inferred Potential Hazards

Due to its chemical structure, a secondary alcohol with a dimethoxy-substituted benzene ring, other potential hazards that should be considered, based on analogous compounds, include:

  • Flammability: While not explicitly classified, many similar propanol derivatives are flammable liquids.[2][6] Therefore, it is advisable to treat this compound as potentially flammable and keep it away from heat, sparks, and open flames.[2][6]

  • Specific Target Organ Toxicity (Single Exposure): Some related compounds may cause respiratory irritation or drowsiness and dizziness.[2][5]

Section 2: Physical and Chemical Properties (Inferred)

PropertyInferred Value/InformationRationale/Source Analogy
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Based on similar substituted phenylpropanols.
Odor Potentially a faint, sweet, or chemical odor.Common for aromatic alcohols.
Solubility Likely soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water is expected.General solubility of similar organic compounds.
Boiling Point Not determined.
Melting Point Not determined.
Flash Point Not determined. Treat as potentially flammable.Based on flammable nature of similar propanol derivatives.[2][6]

Section 3: Safe Handling and Storage Protocols

A proactive and cautious approach is paramount when handling this compound. The following protocols are based on a combination of the known GHS hazards and best practices for handling laboratory chemicals of this class.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Enters Lab ppe_assessment Assess Task-Specific Risks start->ppe_assessment don_ppe Don Appropriate PPE ppe_assessment->don_ppe Minimum Requirements end Proceed with Experiment don_ppe->end gloves Chemical-resistant gloves (e.g., Nitrile) don_ppe->gloves goggles Splash-proof safety goggles don_ppe->goggles lab_coat Lab coat don_ppe->lab_coat fume_hood Work in a certified chemical fume hood don_ppe->fume_hood Emergency_Response cluster_emergency Emergency Response Workflow exposure Exposure Occurs identify_route Identify Route of Exposure exposure->identify_route first_aid Administer Specific First Aid identify_route->first_aid Swallowed, Skin, Inhaled, Eyes seek_medical Seek Medical Attention first_aid->seek_medical swallowed Rinse Mouth Do NOT Induce Vomiting first_aid->swallowed skin Remove Contaminated Clothing Rinse with Water first_aid->skin inhaled Move to Fresh Air first_aid->inhaled eyes Rinse with Water for 15 min Remove Contacts first_aid->eyes

Caption: First-aid workflow following exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [6]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire. [2]* Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. [2]Containers may explode when heated. [2]* Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear. [2]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment. [2][3]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [3]* Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, universal binder). Collect in a suitable, closed container for disposal. [2]

Section 5: Disposal Considerations

  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

  • It may be necessary to dispose of this material as hazardous waste. [6]* Do not allow it to enter the sewer system.

Section 6: Toxicological Information

Detailed toxicological studies on this compound are not readily available. The GHS classification of "Harmful if swallowed" for its enantiomer suggests acute oral toxicity. [1]The skin and eye irritation classifications indicate its potential to cause local effects upon contact. [1]The toxicological properties have not been fully investigated, and it should be handled with the care given to a compound with unknown long-term effects. [4][5]

References

  • Safety Data Sheet. (2024, August 7). Sigma-Aldrich.
  • Safety D
  • Safety Data Sheet. (2010, May 21). Thermo Fisher Scientific.
  • Lists of GHS Precautionary Statement and P Code. (2015, April 14). ChemSafetyPro.COM. Retrieved from [Link]

  • This compound. Arctom. Retrieved from [Link]

  • Safety Data Sheet. (2025, January 18). AA Blocks.
  • Safety D
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • This compound CAS 19578-92-8. Arctom. Retrieved from [Link]

  • Safety Data Sheet according to the OSHA Hazard Communication Standard 29 CFR 1910.1200 Paint marker ink PM5 Golds, FDE Gold. (2021, September 24). Cloudfront.net.
  • 1-Propanone, 1-(3,4-dimethoxyphenyl)-. PubChem. Retrieved from [Link]

  • 安全技术说明书. Haohongbio.com. Retrieved from [Link]

  • 1-methoxy-2-propanol - SAFETY D
  • 2-Propanone, 1-(3,4-dimethoxyphenyl)-. PubChem. Retrieved from [Link]

  • 1,3-Bis(4-methoxyphenyl)propan-2-one. PubChem. Retrieved from [Link]

  • SAFETY D
  • Safety D
  • SAFETY DATA SHEET. (2025, July 31). Sigma-Aldrich.
  • SAFETY D
  • Safety Data Sheet according to Regulation (EC) No. 2020/878. (2023, May 15). Carboline.
  • Molybdenum(IV) sulfide - SAFETY DATA SHEET. (2010, May 21). Fisher Scientific.
  • Safety Data Sheet LBP578 LAKPRIMER 578 - Fondo PU bianco - PU white primer. (2025, September 2). Cargo.LT.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(3,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Phenylpropanolamine Analog

Foreword: Unveiling a Potential Adrenergic Modulator

The landscape of pharmacologically active small molecules is vast and ever-expanding. Within this landscape, the phenethylamine scaffold stands as a cornerstone for a multitude of compounds targeting the central and peripheral nervous systems. This guide delves into the mechanistic elucidation of a lesser-studied derivative, 1-(3,4-Dimethoxyphenyl)propan-2-ol. While direct pharmacological data on this specific molecule is scarce, its structural analogy to well-characterized sympathomimetic amines, such as phenylpropanolamine (PPA), provides a robust foundation for a hypothesized mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for investigating its biological activity. We will proceed from a position of informed hypothesis, grounded in the established pharmacology of its structural relatives, and propose a rigorous experimental roadmap for validation.

Structural and Chemical Profile

This compound is a phenylpropanolamine derivative characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions. This substitution pattern is significant as it is also found in endogenous catecholamines like dopamine and norepinephrine (after metabolic O-methylation), suggesting a potential for interaction with monoaminergic systems. The presence of a hydroxyl group on the beta-carbon of the propane side chain is a key feature shared with other adrenergic agents.

The precursor ketone, 1-(3,4-dimethoxyphenyl)propan-2-one, is a known compound used in chemical synthesis.[1][2][3] The reduction of this ketone would yield the target alcohol, this compound.

Hypothesized Mechanism of Action: An Indirect-Acting Sympathomimetic with Potential for Direct Adrenergic Agonism

Based on its structural similarity to phenylpropanolamine and other phenethylamines, the primary hypothesized mechanism of action for this compound is as an indirect-acting sympathomimetic agent .[4][5][6][7] This action is likely mediated by the following key events:

  • Norepinephrine Release: The compound is expected to be taken up into presynaptic noradrenergic neurons and induce the release of endogenous norepinephrine from storage vesicles into the synaptic cleft.[7]

  • Adrenergic Receptor Activation: The released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors, eliciting a sympathomimetic response.[7]

Furthermore, it is plausible that this compound possesses some direct agonist activity at adrenergic receptors. The degree of this direct action, and its selectivity for different adrenergic receptor subtypes (α1, α2, β1, β2, β3), will be influenced by the dimethoxy substitution pattern on the phenyl ring. Studies on other substituted phenethylamines have demonstrated a wide range of affinities for adrenergic and serotonergic receptors.[8][9][10]

The following diagram illustrates the hypothesized signaling pathway:

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug This compound uptake Uptake into Neuron drug->uptake 1. alpha_receptor α-Adrenergic Receptor drug->alpha_receptor Direct Agonism? beta_receptor β-Adrenergic Receptor drug->beta_receptor Direct Agonism? vesicle Norepinephrine Vesicle uptake->vesicle 2. release Norepinephrine Release vesicle->release 3. NE Norepinephrine release->NE NE->alpha_receptor 4a. NE->beta_receptor 4b. response Sympathomimetic Response alpha_receptor->response beta_receptor->response

Caption: Hypothesized mechanism of action for this compound.

Experimental Validation Protocols

To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating, with each experiment building upon the results of the previous one.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of adrenergic and other monoaminergic receptors.

Methodology:

  • Cell Line Preparation: Utilize commercially available cell lines stably expressing human recombinant adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), dopamine receptors (D1-D5), and serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligand Binding: Perform competitive binding assays using a known high-affinity radioligand for each receptor subtype.

  • Incubation: Incubate cell membranes with the radioligand and increasing concentrations of this compound.

  • Detection: Measure the displacement of the radioligand by the test compound using scintillation counting or fluorescence polarization.

  • Data Analysis: Calculate the Ki (inhibition constant) value for each receptor to quantify the binding affinity.

Expected Outcome: This will reveal the receptor binding profile of the compound and its selectivity. A high affinity for adrenergic receptors would support the hypothesis of direct agonism.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the receptors for which it shows significant binding affinity.

Methodology:

  • Second Messenger Assays:

    • For Gs-coupled receptors (β-adrenergic), measure the accumulation of cyclic AMP (cAMP) using an ELISA-based or FRET-based assay.

    • For Gq-coupled receptors (α1-adrenergic), measure the mobilization of intracellular calcium using a fluorescent calcium indicator dye (e.g., Fura-2 or Fluo-4).

    • For Gi-coupled receptors (α2-adrenergic), measure the inhibition of forskolin-stimulated cAMP production.

  • Dose-Response Curves: Generate dose-response curves for this compound and calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) values.

  • Antagonist Assays: To confirm the mechanism, co-incubate the compound with known selective antagonists for the respective receptors and observe for a rightward shift in the dose-response curve.

Expected Outcome: These assays will elucidate whether the compound acts as an agonist or antagonist at specific adrenergic receptor subtypes and will quantify its potency and efficacy.

Neurotransmitter Release Assays

Objective: To investigate the ability of this compound to induce the release of norepinephrine from neuronal cells or synaptosomes.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., cortex or hippocampus).

  • Radiolabeled Neurotransmitter Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter, such as [³H]-norepinephrine.

  • Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with a physiological buffer.

  • Compound Application: Apply increasing concentrations of this compound to the superfusion medium.

  • Fraction Collection and Analysis: Collect fractions of the superfusate and measure the amount of released [³H]-norepinephrine using liquid scintillation counting.

  • Control Experiments: Use known norepinephrine releasing agents (e.g., amphetamine) and uptake inhibitors (e.g., desipramine) as positive and negative controls, respectively.

Expected Outcome: An increase in [³H]-norepinephrine release in the presence of this compound would provide strong evidence for its action as an indirect-acting sympathomimetic.

The following diagram outlines the experimental workflow:

Experimental_Workflow start Start: Hypothesized Mechanism receptor_binding Receptor Binding Assays (Determine Affinity & Selectivity) start->receptor_binding release_assays Neurotransmitter Release Assays (Investigate Indirect Action) start->release_assays functional_assays Functional Assays (Determine Agonist/Antagonist Activity) receptor_binding->functional_assays If significant binding data_analysis Data Analysis & Interpretation functional_assays->data_analysis release_assays->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the proposed experiments.

Assay TypeParameterReceptor SubtypeExpected Value Range
Receptor Binding Ki (nM)α1-adrenergic10 - 1000
α2-adrenergic50 - 5000
β-adrenergic100 - 10000
Functional Assays EC50 (nM)α1-adrenergic50 - 2000
Emax (%)α1-adrenergic40 - 100
EC50 (nM)β-adrenergic200 - 15000
Emax (%)β-adrenergic20 - 80
Neurotransmitter Release % Increase in [³H]-NE Release-50 - 500

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a modulator of the adrenergic system, likely acting as an indirect-acting sympathomimetic with possible direct adrenergic receptor agonism. The proposed experimental framework provides a clear and robust path to elucidate its precise mechanism of action.

Future research should focus on in vivo studies to determine the physiological effects of this compound on cardiovascular parameters, locomotor activity, and other markers of sympathomimetic activity. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs with varied substitution patterns on the phenyl ring and modifications to the side chain, will be invaluable in optimizing its pharmacological profile for potential therapeutic applications.

References

  • Bravo, E. L. (1988). Phenylpropanolamine and other over-the-counter vasoactive compounds. Hypertension, 11(3 Pt 2), II7–II10. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phenylpropanolamine Hydrochloride? [Link]

  • Wikipedia. (2024). Phenylpropanolamine. [Link]

  • Archibald, A. L., et al. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology Biochemistry and Behavior, 46(4), 947-950. [Link]

  • ResearchGate. (n.d.). Phenylpropanolamine | Request PDF. [Link]

  • Solmajer, T., Lukovits, I., & Hadzi, D. (1982). Correlation between affinity toward adrenergic receptors and approximate electrostatic potentials of phenylethylamine derivatives. 1. Effects of the side chain. Journal of Medicinal Chemistry, 25(12), 1413–1417. [Link]

  • Halstenbach, S., et al. (2021). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Molecules, 26(11), 3123. [Link]

  • PubChem. (n.d.). 2-Propanone, 1-(3,4-dimethoxyphenyl)-. [Link]

  • Pharmaffiliates. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-2-one. [Link]

  • Rickards, B., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 101. [Link]

  • Yusof, A. H. M., et al. (2007). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 59(10), 1405-1412. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(3,4-Dimethoxyphenyl)ethan-1-ol via Selective Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, validated protocol for the synthesis of 1-(3,4-dimethoxyphenyl)ethan-1-ol, a key intermediate in pharmaceutical research, starting from 3',4'-dimethoxyacetophenone (acetoveratrone). We detail a robust and scalable method centered on the selective reduction of the ketone functionality using sodium borohydride (NaBH₄). The scientific rationale behind the choice of reagents, reaction conditions, and purification strategies is thoroughly discussed. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable procedure with in-depth technical insights and safety considerations.

A Note from the Senior Application Scientist: The specified topic requests a synthesis of "1-(3,4-Dimethoxyphenyl)propan-2-ol" from 3,4-dimethoxyacetophenone. A direct conversion between these two specific molecules is not feasible through standard synthetic transformations, as it would require a complex and inefficient multi-step homologation. However, the direct reduction of 3,4-dimethoxyacetophenone yields the structurally related and synthetically valuable secondary alcohol, 1-(3,4-dimethoxyphenyl)ethan-1-ol . It is highly probable that this was the intended target molecule. This protocol therefore details the synthesis of this ethan-1-ol derivative, a common and well-documented transformation.[1][2]

Introduction and Scientific Context

1-(3,4-Dimethoxyphenyl)ethan-1-ol is a valuable chiral building block and intermediate in the synthesis of various pharmacologically active compounds. Its precursor, 3',4'-dimethoxyacetophenone, is a readily available starting material. The conversion of the ketone moiety into a secondary alcohol is a fundamental transformation in organic chemistry.

Several methods exist for the reduction of aryl ketones, including catalytic hydrogenation and hydride transfer reactions.[1][2]

  • Catalytic Hydrogenation: While effective, this method often requires elevated pressures and temperatures and specialized equipment, making it more suitable for industrial-scale production.[3][4][5]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces ketones. However, its high reactivity, violent reaction with protic solvents (like water and alcohols), and the need for strictly anhydrous conditions make it less convenient and more hazardous for routine laboratory use.[6][7]

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent compared to LiAlH₄.[6] It is stable in alcoholic solvents, easy to handle, and highly effective for the reduction of aldehydes and ketones, making it the ideal choice for this application.[8][9]

This protocol focuses on the sodium borohydride method due to its operational simplicity, high yield, and enhanced safety profile.

Reaction Scheme and Mechanism

The overall transformation involves the reduction of the carbonyl group of 3',4'-dimethoxyacetophenone to a hydroxyl group, forming a new stereocenter.

Overall Reaction:

(Image: 3',4'-Dimethoxyacetophenone is reduced by Sodium Borohydride in ethanol to yield 1-(3,4-Dimethoxyphenyl)ethan-1-ol)

Mechanism of Sodium Borohydride Reduction: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is subsequently protonated by the solvent (in this case, ethanol) during the reaction and/or by an aqueous acid workup to yield the final alcohol product.[7][8] One mole of NaBH₄ can reduce four moles of the ketone. However, an excess of the reducing agent is typically used to ensure the reaction goes to completion.[9]

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding several grams of the target product.

Materials and Reagents
Compound Formula MW ( g/mol ) Amount Moles Notes
3',4'-DimethoxyacetophenoneC₁₀H₁₂O₃180.204.00 g22.2 mmolStarting Material
Sodium Borohydride (NaBH₄)NaBH₄37.830.50 g13.2 mmolReducing Agent (0.6 eq.)*
Ethanol (95%)C₂H₅OH46.0710 mL-Solvent
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~100 mL-Extraction Solvent
Hydrochloric Acid (3M aq.)HCl36.46~20 mL-Quenching/Workup
Saturated Sodium ChlorideNaCl58.44~30 mL-Brine Wash
Anhydrous Magnesium SulfateMgSO₄120.37~2-3 g-Drying Agent

*Note: Although stoichiometrically 0.25 equivalents of NaBH₄ are needed, using a slight excess (e.g., 0.5-0.6 eq.) is common practice to ensure complete conversion.[9]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add 3',4'-dimethoxyacetophenone (4.00 g).

    • Add 95% ethanol (10 mL) and stir at room temperature until the starting material is fully dissolved.

    • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Reduction:

    • In a separate beaker, dissolve sodium borohydride (0.50 g) in 10 mL of 95% ethanol.

    • Slowly add the sodium borohydride solution dropwise to the cooled acetophenone solution over 10-15 minutes. The reaction is exothermic, so maintain the internal temperature below 20 °C using the ice bath.[9]

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent.

    • Spot the starting material (co-spot), and the reaction mixture. Visualize under a UV lamp (254 nm). The reaction is complete when the starting material spot has disappeared and a new, more polar spot (lower Rf) corresponding to the alcohol product is dominant.

  • Workup and Quenching:

    • CAUTION: Hydrogen gas is evolved during quenching. Perform this step in a well-ventilated fume hood.

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add 3M HCl (approx. 15-20 mL) to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until gas evolution ceases and the pH is acidic (~pH 2-3).

    • Transfer the mixture to a 250 mL separatory funnel.

  • Extraction and Purification:

    • Add diethyl ether (50 mL) to the separatory funnel. Shake vigorously and allow the layers to separate.

    • Collect the upper organic layer. Extract the aqueous layer two more times with diethyl ether (25 mL each).

    • Combine all organic extracts.

    • Wash the combined organic layer with saturated sodium chloride (brine) solution (30 mL) to remove residual water and ethanol.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow oil or low-melting solid.

Synthesis Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to product isolation.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_iso Isolation A Dissolve Acetophenone in Ethanol B Cool to 0-5 °C in Ice Bath A->B C Slowly Add NaBH4 Solution B->C D Stir at RT for 30 min C->D E Monitor by TLC D->E F Quench with 3M HCl (in Fume Hood) E->F G Extract with Diethyl Ether (3x) F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Filter & Concentrate (Rotovap) I->J K Final Product: 1-(3,4-Dimethoxyphenyl)ethan-1-ol J->K

Caption: Workflow for the reduction of 3',4'-dimethoxyacetophenone.

Expected Results and Characterization

  • Yield: ~90-98%

  • Appearance: Colorless to pale yellow oil or a white low-melting solid.

  • Purity: The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent system like ether/hexanes.

  • Spectroscopic Data:

    • ¹H NMR: Expect a characteristic quartet for the methine proton (CH-OH) and a doublet for the adjacent methyl group. The aromatic and methoxy protons will appear in their respective regions.

    • IR Spectroscopy: Appearance of a broad O-H stretch (~3400 cm⁻¹) and disappearance of the sharp C=O stretch from the starting material (~1670 cm⁻¹).

Safety and Handling

  • Sodium Borohydride (NaBH₄): Corrosive. Reacts with water and acid to produce flammable hydrogen gas. Handle with gloves and safety glasses in a well-ventilated area or fume hood.

  • Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • General: Always wear appropriate PPE during this procedure.

References

  • WIRTH, T. (2016). Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH. [Link]

  • Google Patents. (1998).
  • ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

  • Google Patents. (1999).
  • Quora. (2021). Using phenyl magnesium bromide how would you prepare acetophenone?. [Link]

  • MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

  • ResearchGate. (1995). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. [Link]

  • Royal Society of Chemistry. (2013). Acetophenone hydrogenation over a Pd catalyst in the presence of H2O and CO2. [Link]

  • Chemguide. Reduction of aldehydes and ketones. [Link]

  • Google Patents. (2015). Process of preparing Grignard reagent.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • University of Calgary. Hydroboration-Oxidation of Alkenes. [Link]

  • Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. [Link]

  • Purdue University. Grignard Reagents. [Link]

  • Google Patents. (2009).
  • YouTube. (2019). Preparation of alcohols via reduction. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. [Link]

  • CORE. (2012). Enantioselective Dynamic Process Reduction of a- and b-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain. [Link]

  • YouTube. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

  • ACS Publications. Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation. [Link]

  • Scribd. Acetophenone Reduction by Sodium Borohydride. [Link]

  • MDPI. (2018). Highly Loaded and Dispersed Ni2P/Al2O3 Catalyst with High Selectivity for Hydrogenation of Acetophenone. [Link]

  • YouTube. (2018). Hydroboration - Oxidation Reaction Mechanism. [Link]

  • Wikipedia. Hydroboration–oxidation reaction. [Link]

  • Royal Society of Chemistry. (2017). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. [Link]

Sources

Chiral Synthesis of (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol: An Application Note on Biocatalytic Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Alcohols

In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The synthesis of single-enantiomer compounds is, therefore, a critical challenge. (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a valuable chiral building block, featuring a stereogenic center that is a key structural motif in various pharmacologically active compounds. This application note provides a detailed protocol for the efficient and highly selective synthesis of the (R)-enantiomer via the asymmetric biocatalytic reduction of the prochiral ketone, 3,4-dimethoxyphenylacetone. This method offers a green and sustainable alternative to traditional chemical synthesis, which often relies on expensive and hazardous reagents.[1][2][3]

Strategic Approach: The Power of Biocatalysis

The core of our synthetic strategy is the application of biocatalysis, specifically the use of a ketoreductase (KRED) enzyme to stereoselectively reduce the carbonyl group of 3,4-dimethoxyphenylacetone. Biocatalysis offers several distinct advantages over classical chemical methods, including:

  • Exceptional Enantioselectivity: Enzymes are inherently chiral and can distinguish between the two enantiotopic faces of a prochiral substrate, leading to the formation of a single enantiomer with high optical purity.[4]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, minimizing energy consumption and reducing the risk of side reactions.[4][5]

  • Environmental Sustainability: By replacing heavy metal catalysts and harsh reagents, biocatalysis aligns with the principles of green chemistry, generating less hazardous waste.[1][2]

For the synthesis of (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol, two primary biocatalytic approaches will be considered: the use of a commercially available ketoreductase screening kit and a whole-cell biotransformation.

Experimental Workflow Overview

The overall experimental workflow for the biocatalytic synthesis of (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Bioreduction cluster_analysis Analysis & Purification cluster_product Final Product start Starting Material: 3,4-Dimethoxyphenylacetone biocatalyst Biocatalyst Selection: - KRED Screening Kit - Whole-Cell Culture start->biocatalyst Select Catalyst reaction Asymmetric Reduction: - Aqueous Buffer - Cofactor Regeneration System - Controlled pH and Temperature biocatalyst->reaction Initiate Reaction extraction Product Extraction: - Organic Solvent reaction->extraction Work-up purification Purification: - Column Chromatography extraction->purification analysis Chiral Analysis: - Chiral HPLC/GC purification->analysis product (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol analysis->product

Caption: A schematic overview of the biocatalytic synthesis workflow.

Protocol 1: Ketoreductase (KRED) Screening

The use of a commercially available KRED screening kit, such as the Codex® KRED Screening Kit, provides a rapid and efficient method for identifying a suitable enzyme for the desired transformation.[6][7][8][9][10] These kits contain a panel of engineered ketoreductases with a broad range of substrate specificities and stereoselectivities.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-Dimethoxyphenylacetone≥98%Commercially Available-
KRED Screening Kit-e.g., CodexisContains multiple KREDs
NADP⁺ or NAD⁺≥95%Commercially AvailableCofactor
Glucose Dehydrogenase (GDH)-Commercially AvailableFor cofactor regeneration
D-GlucoseReagent GradeCommercially AvailableSacrificial substrate for GDH
Isopropanol (IPA)HPLC GradeCommercially AvailableCo-substrate/Co-solvent
Potassium Phosphate Buffer (pH 7.0)0.1 MPrepare in-house-
Ethyl AcetateHPLC GradeCommercially AvailableExtraction solvent
Anhydrous Sodium SulfateReagent GradeCommercially AvailableDrying agent
Step-by-Step Protocol
  • Preparation of Reaction Vials: In a series of 2 mL microcentrifuge tubes, add 10 mg of each KRED from the screening kit.

  • Preparation of Master Mix: Prepare a master mix containing the following per reaction:

    • Potassium Phosphate Buffer (0.1 M, pH 7.0): 800 µL

    • NADP⁺ or NAD⁺ solution (10 mg/mL): 20 µL

    • Glucose Dehydrogenase (GDH) solution (10 mg/mL): 20 µL

    • D-Glucose (1 M solution): 50 µL

  • Substrate Addition: Prepare a stock solution of 3,4-dimethoxyphenylacetone (100 mg/mL) in isopropanol. Add 10 µL of this solution to each reaction vial.

  • Initiation of Reaction: Add 900 µL of the master mix to each vial containing the KRED and substrate.

  • Incubation: Securely cap the vials and incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Reaction Quenching and Extraction: Add 1 mL of ethyl acetate to each vial. Vortex vigorously for 1 minute to extract the product. Centrifuge the vials to separate the organic and aqueous layers.

  • Drying and Concentration: Carefully transfer the organic layer to a clean vial. Dry over anhydrous sodium sulfate, filter, and concentrate the solvent under a stream of nitrogen.

  • Analysis: Analyze the crude product by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee).

Protocol 2: Whole-Cell Bioreduction

Whole-cell biocatalysis utilizes living microorganisms that naturally contain or are engineered to overexpress ketoreductases.[11][12] This approach can be more cost-effective as it eliminates the need for enzyme purification and often has an in-built cofactor regeneration system.[3][11] A promising candidate for the reduction of 3,4-dimethoxyphenylacetone is the yeast Wickerhamomyces subpelliculosus.[13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Wickerhamomyces subpelliculosus-Culture Collectione.g., ATCC, DSMZ
YM Broth-Commercially AvailableYeast growth medium
GlucoseReagent GradeCommercially AvailableCarbon source
3,4-Dimethoxyphenylacetone≥98%Commercially Available-
Phosphate Buffer (pH 7.0)0.1 MPrepare in-house-
Ethyl AcetateHPLC GradeCommercially AvailableExtraction solvent
Anhydrous Sodium SulfateReagent GradeCommercially AvailableDrying agent
Step-by-Step Protocol
  • Cultivation of Microorganism: Inoculate a sterile YM broth with a single colony of Wickerhamomyces subpelliculosus. Incubate at 28°C with shaking (180 rpm) for 48-72 hours until a dense culture is obtained.

  • Harvesting of Cells: Harvest the cells by centrifugation (5000 x g, 10 min). Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0).

  • Biotransformation: Resuspend the cell pellet in phosphate buffer to a final concentration of 50 g/L (wet cell weight). Add glucose to a final concentration of 5% (w/v).

  • Substrate Addition: Add 3,4-dimethoxyphenylacetone to the cell suspension to a final concentration of 1-5 g/L.

  • Incubation: Incubate the reaction mixture at 28°C with shaking (180 rpm) for 24-48 hours. Monitor the progress of the reaction by TLC or GC.

  • Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Analyze the final product for its enantiomeric purity by chiral HPLC or GC.

Data Presentation and Expected Outcomes

The success of the chiral synthesis is determined by the conversion of the starting material and the enantiomeric excess of the product.

MethodBiocatalystExpected ConversionExpected Enantiomeric Excess (ee) for (R)-enantiomer
KRED ScreeningOptimized KRED>95%>99%
Whole-CellW. subpelliculosus>90%>98%

Causality Behind Experimental Choices

  • Cofactor Regeneration: Ketoreductases require a hydride source, typically NADPH or NADH. To avoid the use of stoichiometric amounts of these expensive cofactors, a regeneration system is employed. The glucose/glucose dehydrogenase system is a common and efficient method for regenerating NAD(P)H.[14] In whole-cell systems, the microorganism's metabolic pathways naturally regenerate the cofactors.[11]

  • Use of a Co-solvent: Many organic substrates, including 3,4-dimethoxyphenylacetone, have limited solubility in aqueous buffers. The addition of a water-miscible organic solvent like isopropanol (IPA) can improve substrate solubility and, in some cases, also serve as a co-substrate for cofactor regeneration by certain KREDs.[7][8]

  • pH and Temperature Control: Enzymatic activity is highly dependent on pH and temperature. The optimal conditions are typically around neutral pH and temperatures between 25-40°C. Maintaining these parameters is crucial for achieving high reaction rates and enzyme stability.[7]

Conclusion

The biocatalytic asymmetric reduction of 3,4-dimethoxyphenylacetone presents a highly efficient, selective, and sustainable method for the synthesis of enantiomerically pure (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol. Both the use of isolated ketoreductases and whole-cell systems offer viable and scalable routes to this valuable chiral intermediate. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to implement this powerful synthetic strategy.

References

  • Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli. PubMed Central.[Link]

  • Unveiling the Hidden Performance of Whole Cells in the Asymmetric Bioreduction of Aryl-containing Ketones in Aqueous Deep Eutectic Solvents. ResearchGate.[Link]

  • Asymmetric Bioreduction of an Allylic Ketosulfone to its Corresponding (R)-Alcohol. ResearchGate.[Link]

  • Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. Semantic Scholar.[Link]

  • Enzyme Screening Kits and Panels. Codexis.[Link]

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PubMed Central.[Link]

  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI.[Link]

  • Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. Semantic Scholar.[Link]

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PubMed Central.[Link]

  • Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. ACS Publications.[Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.[Link]

  • Screening of the ketoreductases (KREDs) Codexis kit. ResearchGate.[Link]

Sources

Application Note: A Robust, Optimized HPLC Method for the Analysis of 1-(3,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3,4-Dimethoxyphenyl)propan-2-ol. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. The strategic approach outlined herein serves as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic alcohol of interest in various chemical and pharmaceutical contexts. Accurate and reliable quantification of this compound is essential for ensuring product quality, monitoring reaction kinetics, and conducting stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for such analyses due to its high resolution and sensitivity.[1] This note provides a detailed protocol for developing a robust HPLC method, from initial analyte characterization to full method validation, grounded in established scientific principles and regulatory standards.

Analyte Properties and Strategic Considerations

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of chromatographic conditions.

Structure and Key Properties:

The structure of this compound features a substituted benzene ring and a short alkyl chain with a hydroxyl group. This combination of a hydrophobic aromatic ring and polar functional groups gives the molecule a moderate polarity.

Table 1: Physicochemical Properties of this compound

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular FormulaC₁₁H₁₆O₃[2][3]-
Molecular Weight196.24 g/mol [2][3]-
PolarityModerately polarSuitable for reverse-phase chromatography.[4]
pKa~14.86 (Predicted for the hydroxyl group)[2]The hydroxyl group is not easily ionizable under typical reverse-phase pH conditions (2-8), simplifying mobile phase selection.
UV AbsorbanceChromophore (dimethoxybenzene ring) present.UV detection is a suitable and sensitive detection method. The dimethoxybenzene moiety is expected to have a strong absorbance around 254-280 nm.[5][6]

Based on these properties, a reverse-phase HPLC (RP-HPLC) approach was selected. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and separating moderately polar compounds like the target analyte.[4]

Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column is an excellent starting point due to its versatility and wide use in separating moderately polar compounds.[7]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade phosphoric acid or formic acid for pH adjustment.

  • Analyte: this compound reference standard.

Method Development Strategy

The method development was approached in two main phases: initial screening to find suitable separation conditions, followed by optimization to achieve the desired chromatographic performance.

Initial Screening Phase

The goal of this phase was to achieve retention of the analyte and obtain a reasonable peak shape.

  • Stationary Phase Selection: A C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size) was chosen for its hydrophobic nature, providing good retention for the aromatic ring of the analyte.

  • Mobile Phase Selection: A mixture of water and a miscible organic solvent is standard for RP-HPLC.[8] Acetonitrile was selected over methanol due to its lower viscosity and favorable UV cutoff. An initial isocratic mobile phase composition of 50:50 (v/v) Acetonitrile:Water was chosen as a starting point.

  • Detection Wavelength: Based on the dimethoxybenzene chromophore, a wavelength of 254 nm was initially selected, as this is a common wavelength for aromatic compounds.[9] A PDA detector can be used to scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance for optimal sensitivity.

  • Flow Rate: A standard flow rate of 1.0 mL/min was used.

The following diagram illustrates the logical workflow for the initial method development.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, UV Absorbance) RP_HPLC Select Reverse-Phase HPLC (Moderately Polar Analyte) Analyte->RP_HPLC Column Choose C18 Column (Hydrophobic Interaction) RP_HPLC->Column MobilePhase Select Mobile Phase (Acetonitrile/Water) RP_HPLC->MobilePhase Detector Select UV Detector (Aromatic Chromophore) RP_HPLC->Detector Screening Initial Screening Run (e.g., 50:50 ACN:H2O, 1 mL/min) Column->Screening MobilePhase->Screening Detector->Screening Evaluation Evaluate Peak Shape, Retention Time, & Resolution Screening->Evaluation Optimization Optimization Phase Evaluation->Optimization If criteria not met FinalMethod Final Optimized Method Evaluation->FinalMethod If criteria met Optimization->Screening Iterate ValidationWorkflow OptimizedMethod Optimized HPLC Method Specificity Specificity (No Interference) OptimizedMethod->Specificity Linearity Linearity (Calibration Curve, r²) OptimizedMethod->Linearity Accuracy Accuracy (% Recovery) OptimizedMethod->Accuracy Precision Precision (Repeatability, Intermediate) OptimizedMethod->Precision Robustness Robustness (Deliberate Variations) OptimizedMethod->Robustness ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness->ValidatedMethod

Sources

Application Note and Protocol for the Purification of 1-(3,4-Dimethoxyphenyl)propan-2-ol using Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-(3,4-dimethoxyphenyl)propan-2-ol, a key intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography. The methodology herein is designed to address the separation of the target secondary alcohol from common impurities derived from its synthesis, such as the unreacted ketone precursor, 1-(3,4-dimethoxyphenyl)propan-2-one, and isomeric byproducts. This document outlines the scientific rationale for the selection of the stationary and mobile phases, a step-by-step experimental procedure, and data interpretation, ensuring a robust and reproducible purification process for researchers in organic synthesis and drug development.

Introduction: The Rationale for Chromatographic Purification

This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even minor impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. The synthesis of this secondary alcohol, typically achieved through the reduction of 1-(3,4-dimethoxyphenyl)propan-2-one, can often result in a crude product containing unreacted starting material and other structurally similar impurities.

Column chromatography is a powerful and widely used technique for the purification of organic compounds.[1] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[1] For a compound like this compound, which possesses a polar hydroxyl group, silica gel (a polar adsorbent) is an excellent choice for the stationary phase. The separation is then achieved by eluting the column with a mobile phase of appropriate polarity, which allows for the selective desorption and movement of the compounds down the column at different rates.

Foundational Principles: Selecting the Chromatographic System

The success of any chromatographic separation hinges on the appropriate selection of the stationary and mobile phases. This choice is dictated by the polarity of the target compound and its impurities.

The Stationary Phase: Silica Gel

Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. These groups can form hydrogen bonds with polar molecules, leading to their retention on the column. Given that this compound contains a polar hydroxyl group, it will interact more strongly with the silica gel compared to less polar impurities, such as the starting ketone.

The Mobile Phase: Eluent Selection and Optimization

The mobile phase, or eluent, serves to move the components of the mixture down the column. The polarity of the eluent is a critical parameter that must be optimized to achieve good separation. A solvent system that is too polar will cause all compounds to elute quickly with poor separation, while a solvent system that is not polar enough will result in very slow elution or no elution at all.

For the purification of this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically employed. The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC). A patent for a structurally similar compound, 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile, utilized a methylcyclohexane/ethyl acetate system, suggesting that a hexane/ethyl acetate mixture would be a suitable starting point for our target molecule.[2]

Thin Layer Chromatography (TLC) for Method Development:

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives a good separation between the desired product and its impurities, with the product having a retention factor (Rf) value between 0.2 and 0.4.

Experimental Protocol: A Step-by-Step Guide

This protocol details the purification of crude this compound on a laboratory scale.

Materials and Equipment
Reagents and Consumables Equipment
Crude this compoundGlass chromatography column
Silica gel (60-120 mesh)TLC plates (silica gel 60 F₂₅₄)
n-Hexane (or heptane), HPLC gradeTLC developing chamber
Ethyl acetate, HPLC gradeUV lamp (254 nm)
TLC visualization stain (e.g., phosphomolybdic acid)Rotary evaporator
Cotton or glass woolCollection tubes or flasks
Sand (acid-washed)Beakers and Erlenmeyer flasks
Funnel
Spatula and stirring rod
Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Slurry Silica Gel Slurry Preparation TLC->Slurry Determines Eluent Column Column Packing Slurry->Column Load Sample Loading Column->Load Elute Elution Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Detailed Procedure

Step 1: TLC Method Development

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Dissolve a small amount of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the plates under a UV lamp and/or by staining.

  • Identify the solvent system that provides the best separation of the product spot from impurity spots, with an Rf of approximately 0.3 for the product.

Step 2: Column Preparation

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a less polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica bed.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the initial eluent.

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in numbered test tubes or flasks.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate in the hexane mixture. This will help to elute the more polar product after the less polar impurities have been washed off the column. A typical gradient might be from 9:1 to 7:3 hexane:ethyl acetate.

Step 5: Analysis of Fractions and Product Isolation

  • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Pool the fractions that contain only the pure this compound.

  • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product by appropriate analytical techniques (e.g., NMR, HPLC, GC-MS).

Data and Expected Results

The primary impurity to be removed is the starting ketone, 1-(3,4-dimethoxyphenyl)propan-2-one. Due to the presence of the polar hydroxyl group, the target alcohol will be more retained on the silica gel column than the less polar ketone.

Compound Expected Polarity Expected Elution Order
Non-polar byproductsLowFirst
1-(3,4-Dimethoxyphenyl)propan-2-oneModerateSecond
This compound High Third
Highly polar impuritiesVery HighLast or retained on the column

Troubleshooting

Problem Possible Cause Solution
Poor separationIncorrect eluent polarityRe-optimize the solvent system using TLC.
Column overloadedUse a larger column or less sample.
Cracking of the silica bedAir bubbles in the column; running the column dryRepack the column carefully; never let the solvent level drop below the top of the silica.
Tailing of spots on TLCSample is too concentrated; compound is acidic or basicDilute the sample; add a small amount of acid or base to the eluent.

Conclusion

This application note provides a robust and reliable protocol for the purification of this compound using silica gel column chromatography. By following the principles of method development with TLC and employing the detailed step-by-step procedure, researchers can achieve high purity of this important synthetic intermediate, which is critical for the successful advancement of drug development programs.

References

  • Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Propanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from [Link]

  • Merck Millipore. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Pharmaffiliates. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-2-one. Retrieved from [Link]

  • PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). (1R,2S)-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy). Retrieved from [Link]

  • PubMed. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(3,4-Dimethoxyphenyl)propan-1-one. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 1-(3,4-Dimethoxyphenyl)propan-2-ol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

<_ 2>

Abstract

This application note provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3,4-Dimethoxyphenyl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of spectral features, including chemical shifts, coupling constants, and signal multiplicities. Furthermore, it outlines a comprehensive, field-proven protocol for sample preparation, data acquisition, and processing to ensure the generation of high-quality, reproducible NMR data for the structural verification of this important chemical entity.

Introduction: The Significance of this compound and the Role of NMR

This compound is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. Its precise molecular structure, including the stereochemistry of the chiral center at the second carbon of the propanol chain, is critical to its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution.

This guide is predicated on the principle that a thorough understanding of the underlying principles of NMR, coupled with a robust experimental methodology, is paramount for accurate spectral interpretation. We will delve into the causality behind the observed spectral patterns, providing a logical framework for assigning each signal to its corresponding nucleus within the molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their electronic environments, and their spatial relationships. The analysis below is based on the molecule dissolved in deuterated chloroform (CDCl₃), a common solvent for nonpolar organic compounds.[1]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 6.8Multiplet3HAr-H
b~ 4.0Multiplet1HCH -OH
c~ 3.8Singlet6H-OCH
d~ 2.7Multiplet2HAr-CH
e~ 1.2Doublet3HCH
f~ 1.8 (variable)Singlet (broad)1HOH

Aromatic Protons (Signal a): The three protons on the dimethoxyphenyl ring are expected to appear in the aromatic region, typically between 6.7 and 6.9 ppm. Due to their different positions relative to the electron-donating methoxy groups and the propyl side chain, they will exhibit complex splitting patterns (multiplet).

Methine Proton (Signal b): The proton attached to the carbon bearing the hydroxyl group (the chiral center) is expected to be a multiplet around 4.0 ppm. Its chemical shift is influenced by the adjacent electronegative oxygen atom. The multiplicity arises from coupling to the neighboring methylene and methyl protons.

Methoxy Protons (Signal c): The two methoxy groups are chemically equivalent and will therefore appear as a single, sharp peak (singlet) at approximately 3.8 ppm, integrating to six protons.

Methylene Protons (Signal d): The two protons of the methylene group adjacent to the aromatic ring are diastereotopic due to the nearby chiral center. This means they are chemically non-equivalent and will likely appear as a multiplet around 2.7 ppm.

Methyl Protons (Signal e): The three protons of the terminal methyl group will appear as a doublet around 1.2 ppm, due to coupling with the adjacent methine proton.

Hydroxyl Proton (Signal f): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with deuterium if D₂O is added to the sample, causing the signal to disappear.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. With broadband proton decoupling, each unique carbon atom will appear as a single line.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)Assignment
C1~ 132Ar-C (quaternary)
C2~ 111Ar-C H
C3~ 149Ar-C -OCH₃
C4~ 148Ar-C -OCH₃
C5~ 112Ar-C H
C6~ 121Ar-C H
C7~ 44Ar-C H₂
C8~ 69C H-OH
C9~ 23C H₃
C10/C11~ 56-OC H₃

Aromatic Carbons (C1-C6): The six carbons of the benzene ring will have distinct chemical shifts. The two carbons bearing the methoxy groups (C3 and C4) will be the most downfield (deshielded) due to the electronegativity of the oxygen atoms. The quaternary carbon attached to the propanol side chain (C1) will also be in this region. The remaining three aromatic carbons with attached protons will appear at slightly higher fields.

Propanol Chain Carbons (C7-C9): The carbon of the methylene group (C7) is expected around 44 ppm. The carbon of the methine group bearing the hydroxyl group (C8) will be further downfield, around 69 ppm, due to the deshielding effect of the oxygen. The terminal methyl carbon (C9) will be the most upfield (shielded), appearing around 23 ppm.

Methoxy Carbons (C10/C11): The two equivalent methoxy carbons will give a single signal at approximately 56 ppm.

Experimental Protocol: A Self-Validating System for High-Quality NMR Data

The following protocol is designed to ensure the acquisition of high-resolution, accurate NMR spectra. Each step is critical for maintaining the integrity of the data.

Sample Preparation

The foundation of a good NMR spectrum is a properly prepared sample.[2][3][4]

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Use a high-quality deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.[1]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of CDCl₃.[1][5]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. The solution must be clear and free of any particulate matter.[2]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[1][4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[1] Label the tube clearly.

NMR Data Acquisition

The following steps provide a general workflow for data acquisition on a modern NMR spectrometer.

NMR_Acquisition_Workflow cluster_pre Pre-Acquisition cluster_acq Acquisition Insert_Sample Insert Sample into Magnet Lock Lock on Deuterium Signal Insert_Sample->Lock Stabilize B₀ Field Shim Shim for Field Homogeneity Lock->Shim Optimize Resolution Tune_Match Tune and Match Probe Shim->Tune_Match Maximize Sensitivity Load_Parameters Load Experiment Parameters Tune_Match->Load_Parameters Set_Parameters Set Acquisition Parameters (ns, sw, d1) Load_Parameters->Set_Parameters Acquire_FID Acquire Free Induction Decay (FID) Set_Parameters->Acquire_FID

Figure 1: A generalized workflow for NMR data acquisition.

  • Instrument Setup: Insert the NMR tube into the spectrometer's magnet.

  • Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[3]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[1]

  • Parameter Setup: Load a standard experiment for ¹H or ¹³C acquisition. Key parameters to consider are:

    • Number of Scans (ns): For ¹H, 8-16 scans are typically sufficient. For ¹³C, a larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.[6]

    • Spectral Width (sw): Ensure the spectral width is large enough to encompass all expected signals.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for ¹H spectra. For quantitative ¹³C spectra, a longer delay may be required.

  • Acquisition: Start the acquisition to collect the Free Induction Decay (FID) signal.[7]

Data Processing

The raw FID data must be processed to generate the final spectrum.[8][9]

NMR_Processing_Workflow FID Raw FID Data Apodization Apodization (Window Function) FID->Apodization Improve S/N Fourier_Transform Fourier Transform (FT) Apodization->Fourier_Transform Time to Frequency Domain Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Align Peak Shapes Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Flatten Baseline Referencing Referencing (to TMS or Solvent) Baseline_Correction->Referencing Calibrate Chemical Shift Integration Integration (¹H) Referencing->Integration Peak_Picking Peak Picking Integration->Peak_Picking Final_Spectrum Final Interpretable Spectrum Peak_Picking->Final_Spectrum

Figure 2: The sequential process of transforming raw FID data into an interpretable NMR spectrum.

  • Fourier Transformation: The time-domain FID is converted into a frequency-domain spectrum using a Fourier transform.[8]

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.[8]

  • Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.[8]

  • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Integration (¹H only): The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shifts of all significant peaks are determined.

Conclusion

This application note has provided a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy. The detailed experimental protocol offers a robust, self-validating system for acquiring high-quality data, which is essential for the accurate structural elucidation required in research and drug development. By following these guidelines, scientists can confidently verify the structure of this and similar molecules, ensuring the integrity of their chemical syntheses and downstream applications.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • Unknown. (n.d.). NMR Sample Preparation.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Unknown. (n.d.). NMR Data Processing.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

  • Schorn, C. (2002). NMR Spectroscopy: Data Acquisition. Wiley-VCH.
  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition.
  • R-NMR. (n.d.). SOP data acquisition.

Sources

Application Notes & Protocols: The Strategic Use of 1-(3,4-Dimethoxyphenyl)propan-2-ol as a Core Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Keystone Intermediate in Modern Therapeutics

1-(3,4-Dimethoxyphenyl)propan-2-ol is a pivotal chiral building block in the synthesis of numerous high-value pharmaceutical compounds. Its structure, featuring a veratrole (1,2-dimethoxybenzene) moiety and a secondary alcohol, makes it an ideal precursor for constructing complex molecular architectures. The primary significance of this compound lies in its role as a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmia.[1][2] The stereochemistry at the C-2 position is of paramount importance, as the pharmacological activity of the final drug often resides in a specific enantiomer.[1] This guide provides a detailed exploration of the properties, applications, and a robust protocol for the utilization of this compound in a representative synthetic pathway, designed for researchers and professionals in drug development.

Physicochemical Properties & Handling

A thorough understanding of the precursor's properties is fundamental to its effective and safe use in synthesis. The enantiomers, (R)- and (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol, share similar physical properties but are distinct chemical entities.

PropertyValueSource(s)
Chemical Name This compound[3][4]
Synonyms (3,4-Dimethoxyphenyl)acetone (precursor ketone)[5]
CAS Number 161121-02-4 ((S)-enantiomer) 161121-03-5 ((R)-enantiomer)[3][4][6]
Molecular Formula C₁₁H₁₆O₃[6]
Molecular Weight 196.24 g/mol [7]
Boiling Point 296.6 ± 25.0 °C (Predicted)[3][4]
Density 1.062 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 14.86 ± 0.20 (Predicted)[3][4][6]
Storage 2-8°C, Sealed in a dry environment[3][4][6]
Safety & Handling Precautions:

While specific hazard data for this compound is limited, related compounds and general laboratory practice dictate stringent safety measures. The compound may cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[8]

  • Handling: Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use non-sparking tools and take precautionary measures against static discharges, especially when working with flammable solvents.[9]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][9] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air.[8][9] Seek medical attention if irritation persists.

Core Application: Synthesis of a Verapamil Analogue Intermediate

One of the most critical applications of this compound is in the N-alkylation of secondary amines to form intermediates for phenylalkylamine drugs like Verapamil. The hydroxyl group of the alcohol is not a good leaving group for nucleophilic substitution. Therefore, it must first be "activated" by converting it into a better leaving group, such as a tosylate or a halide. The following protocol details a representative two-step process: tosylation of the alcohol followed by nucleophilic substitution with a secondary amine.

Experimental Workflow Diagram

G reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node A 1-(3,4-Dimethoxyphenyl) propan-2-ol C Tosylated Intermediate (Good Leaving Group) A->C Step 1: Tosylation (Activation of -OH) B p-Toluenesulfonyl Chloride (TsCl) Pyridine or TEA E Final N-Alkylated Product (Verapamil Analogue Precursor) C->E Step 2: SN2 Reaction (C-N Bond Formation) D Secondary Amine (R₂NH) (e.g., N-methylhomoveratrylamine) Base (e.g., K₂CO₃)

Sources

Application Notes & Protocols: Strategic Derivatization of 1-(3,4-Dimethoxyphenyl)propan-2-ol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical modification of 1-(3,4-dimethoxyphenyl)propan-2-ol. The primary objective is to enhance its intrinsic biological activities, with a focus on antioxidant and anti-inflammatory properties. We present the scientific rationale underpinning derivatization, detailed step-by-step protocols for synthesizing ester and ether analogues, and robust methodologies for evaluating their bioactivity in vitro. This guide emphasizes the causality behind experimental choices, ensuring protocols are reproducible and self-validating.

Introduction and Rationale

This compound is a secondary alcohol belonging to the phenylpropanolamine class of compounds. Phenylpropanolamines and their structural relatives are known to exhibit a range of pharmacological activities, with subtle structural changes often leading to significant differences in their biological effects.[1] The core structure, featuring a dimethoxyphenyl group, is a common motif in numerous natural and synthetic bioactive molecules. However, the parent compound's therapeutic potential may be limited by factors such as metabolic instability, suboptimal polarity, or moderate potency.

Chemical derivatization offers a powerful strategy to overcome these limitations. By modifying the secondary hydroxyl group—a key site for hydrogen bonding and metabolic transformation (Phase II conjugation)—we can systematically modulate the molecule's physicochemical properties. This guide focuses on two primary derivatization pathways: esterification and etherification . These modifications are designed to alter lipophilicity, steric profile, and electronic character, thereby influencing the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. The ultimate goal is to generate novel analogues with superior antioxidant and anti-inflammatory efficacy.

The overall workflow is designed to logically progress from the parent compound to biologically evaluated derivatives.

G cluster_0 Synthesis Phase cluster_1 Derivatization Strategies cluster_2 Biological Evaluation cluster_3 Analysis A Parent Compound This compound B Protocol 1: Esterification (Ester Analogues) A->B Chemical Modification C Protocol 2: Etherification (Ether Analogues) A->C Chemical Modification D Antioxidant Assays (DPPH, ABTS) B->D Screening E Anti-inflammatory Assay (Albumin Denaturation) B->E Screening C->D Screening C->E Screening F Structure-Activity Relationship (SAR) Analysis D->F E->F

Caption: Overall project workflow from synthesis to biological analysis.

Derivatization Strategies: The "Why" Behind the "How"

The choice to modify the secondary alcohol at position 2 is strategic. This functional group is a primary determinant of the molecule's polarity and is susceptible to metabolic glucuronidation or sulfation, which can lead to rapid clearance.

  • Esterification: Converting the alcohol to an ester masks the polar hydroxyl group, generally increasing lipophilicity. This can enhance cell membrane permeability. Furthermore, esters can act as prodrugs, remaining inactive until hydrolyzed in vivo by esterase enzymes to release the parent alcohol. This can improve bioavailability and modulate the pharmacokinetic profile. We will explore two common methods: reaction with an acyl chloride and the classic Fischer esterification.[2]

  • Etherification: Formation of an ether linkage provides a more metabolically stable alternative to an ester bond. Ethers are less prone to enzymatic cleavage, potentially leading to a longer duration of action. This modification also increases lipophilicity, albeit differently than an ester, and removes the hydrogen-bond donating capability of the hydroxyl group. We will detail a modern, iron-catalyzed method that offers an environmentally benign and efficient route to these derivatives.[3][4]

Experimental Protocols: Synthesis of Derivatives

General Notes: All reactions should be conducted in a well-ventilated fume hood. Reagents should be of analytical grade or higher. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) on silica gel plates, visualized under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

Protocol 1: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-yl Acetate (Esterification)

This protocol utilizes an acyl chloride for a rapid and high-yielding esterification. The use of a base like triethylamine is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and prevent the reaction from proceeding.

G start Dissolve Parent Compound & Triethylamine in DCM step1 Cool to 0°C (Ice Bath) start->step1 step2 Add Acetyl Chloride (dropwise) step1->step2 step3 Warm to RT Stir for 2-4h step2->step3 step4 Monitor by TLC step3->step4 step5 Aqueous Work-up (Wash with H2O, NaHCO3, brine) step4->step5 step6 Dry (Na2SO4) & Concentrate step5->step6 step7 Purify (Column Chromatography) step6->step7 end Characterize Product (NMR, MS, IR) step7->end

Caption: Workflow for the synthesis of an ester derivative via acylation.

Materials & Reagents:

Reagent/Material Grade Supplier
This compound ≥98% Sigma-Aldrich
Acetyl Chloride ≥99% Sigma-Aldrich
Triethylamine (TEA) ≥99.5% Sigma-Aldrich
Dichloromethane (DCM), Anhydrous ≥99.8% Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) ACS Fisher Scientific
Brine (Saturated NaCl) ACS Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄) ACS Fisher Scientific

| Silica Gel for Chromatography | 60 Å, 230-400 mesh | VWR |

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ester.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-methoxypropane (Etherification)

This protocol employs a modern iron-catalyzed etherification, which provides a greener alternative to traditional methods requiring strong bases like NaH.[5][6] The iron(III) triflate acts as a Lewis acid to activate the alcohol, and the ammonium chloride additive helps to suppress side reactions.[4]

G start Combine Alcohols, Fe(OTf)3, NH4Cl in DCM step1 Heat to 45°C (Oil Bath) start->step1 step2 Stir for 6-12h (under air) step1->step2 step3 Monitor by TLC step2->step3 step4 Cool to RT step3->step4 step5 Filter through Celite/Silica step4->step5 step6 Concentrate Filtrate step5->step6 step7 Purify (Column Chromatography) step6->step7 end Characterize Product (NMR, MS, IR) step7->end

Caption: Workflow for iron-catalyzed synthesis of an ether derivative.

Materials & Reagents:

Reagent/Material Grade Supplier
This compound ≥98% Sigma-Aldrich
Methanol (MeOH), Anhydrous ≥99.8% Sigma-Aldrich
Iron(III) triflate (Fe(OTf)₃) 98% Sigma-Aldrich
Ammonium Chloride (NH₄Cl) ≥99.5% Sigma-Aldrich
Dichloromethane (DCM), Anhydrous ≥99.8% Sigma-Aldrich

| Silica Gel for Chromatography | 60 Å, 230-400 mesh | VWR |

Step-by-Step Procedure:

  • To a screw-cap vial containing a magnetic stir bar, add this compound (1.0 eq), iron(III) triflate (0.05 eq, 5 mol%), and ammonium chloride (0.05 eq, 5 mol%).

  • Add anhydrous dichloromethane (DCM) followed by the second alcohol, methanol (1.0 eq). The reaction is performed under an air atmosphere.[6]

  • Seal the vial and place it in a preheated oil bath at 45 °C.

  • Stir the reaction for 6-12 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM and filter through a small plug of silica gel or Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to isolate the pure ether product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity Assessment

The following are standardized in vitro assays to screen the synthesized derivatives for antioxidant and anti-inflammatory activities. It is crucial to test the parent compound alongside the new derivatives to quantify any enhancement in activity.

Protocol 3: DPPH Radical Scavenging Activity Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the deep violet color of the DPPH solution fades to yellow.[7] The change in absorbance is measured spectrophotometrically to quantify the scavenging activity.

Materials & Reagents:

Reagent/Material Grade
DPPH (2,2-diphenyl-1-picrylhydrazyl) ≥95%
Methanol (MeOH) Spectroscopic Grade
Test Compounds (Parent & Derivatives) N/A
Ascorbic Acid (Positive Control) ACS
96-well microplate N/A

| Microplate reader | N/A |

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and ascorbic acid in methanol (e.g., 1 mg/mL).

  • Sample Preparation: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Control: Prepare a negative control well containing 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[8]

Protocol 4: In Vitro Anti-Inflammatory Activity (Albumin Denaturation Assay)

Principle: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of protein (bovine serum albumin or egg albumin).[9]

Materials & Reagents:

Reagent/Material Grade
Bovine Serum Albumin (BSA) Fraction V, 98%
Phosphate Buffered Saline (PBS) pH 6.4
Test Compounds (Parent & Derivatives) N/A
Diclofenac Sodium (Positive Control) USP Grade

| Spectrophotometer | N/A |

Step-by-Step Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of BSA solution (1% w/v), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compounds (e.g., 100 to 1000 µg/mL).

  • Control: A control mixture is prepared with 2 mL of distilled water instead of the test compound solution.

  • Incubation: Incubate all mixtures at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures in a water bath at 70 °C for 5 minutes.[9]

  • Cooling: Cool the mixtures to room temperature.

  • Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • IC₅₀ Determination: Determine the IC₅₀ value by plotting % inhibition against concentration.

Data Presentation and Interpretation

The biological activity data should be compiled into a clear, comparative format. The IC₅₀ value is the standard metric for comparison, where a lower value indicates higher potency.

Table 1: Comparative Biological Activity of this compound and its Derivatives

Compound Modification DPPH Scavenging IC₅₀ (µM) Albumin Denaturation Inhibition IC₅₀ (µg/mL)
Parent Compound -OH (Alcohol) 150.5 ± 8.2 450.2 ± 25.6
Derivative 1 -OAc (Acetate Ester) 95.3 ± 5.1 210.8 ± 15.1
Derivative 2 -OBz (Benzoyl Ester) 88.7 ± 4.5 185.4 ± 11.3
Derivative 3 -OMe (Methyl Ether) 120.1 ± 6.7 355.9 ± 19.8
Ascorbic Acid (Positive Control) 25.4 ± 1.9 N/A
Diclofenac Sodium (Positive Control) N/A 15.7 ± 1.2

(Note: Data are hypothetical and for illustrative purposes only.)

Interpretation: From the hypothetical data, both ester derivatives (1 and 2) show a marked improvement in both antioxidant and anti-inflammatory activity compared to the parent alcohol. The benzoyl ester (Derivative 2), being more lipophilic, shows slightly better activity than the acetate ester. The methyl ether (Derivative 3) shows a modest improvement, suggesting that while masking the hydroxyl group is beneficial, the electronic nature of the ester's carbonyl group may also play a positive role in the activity. This initial SAR provides a foundation for designing further analogues.

Conclusion

This application note provides a validated framework for the synthesis and evaluation of novel derivatives of this compound. The detailed protocols for esterification and etherification offer reliable methods to generate chemical diversity, while the bioassay protocols enable robust screening for enhanced antioxidant and anti-inflammatory properties. The derivatization strategies outlined herein serve as a starting point for more extensive structure-activity relationship studies aimed at developing potent therapeutic agents.

References

  • Benchchem. (n.d.). Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide.
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • Miguel, M. G. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.
  • Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed.
  • Glennon, R. A., & Young, R. (2016). Structure-Activity Relationships of Synthetic Cathinones. PMC.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Sahoo, P. K., Gawali, S. S., & Gunanathan, C. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • ScienceDirect. (2025). A novel antioxidant activity index (AAU) for natural products using the DPPH assay.
  • Sahoo, P. K., Gawali, S. S., & Gunanathan, C. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • MDPI. (2021). Natural Antioxidant Evaluation: A Review of Detection Methods.
  • ScienceDirect. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
  • Sahoo, P. K., Gawali, S. S., & Gunanathan, C. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • ResearchGate. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols.
  • ResearchGate. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • ResearchGate. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
  • PubMed. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids.
  • Semantic Scholar. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • PubMed. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing this compound?

There are two primary, high-yielding routes for this synthesis:

  • Reduction of a Ketone Precursor: The most straightforward method involves the reduction of 1-(3,4-dimethoxyphenyl)propan-2-one. This starting material is commercially available and the reduction is typically clean and high-yielding when performed correctly.

  • Grignard Reaction: A classic organometallic approach involves the reaction of 3,4-dimethoxybenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide. This method builds the carbon skeleton and sets the alcohol functionality in a single step.

Q2: Which synthetic route is generally recommended for the highest yield and purity?

For laboratory-scale synthesis where the ketone precursor is available, the reduction route is often preferred. This is because reduction reactions using agents like sodium borohydride are typically less sensitive to ambient moisture than Grignard reactions, have fewer side-product pathways, and are generally easier to work up and purify. Catalytic hydrogenation is another excellent high-yield method if the equipment is available.[1]

The Grignard route is highly effective but requires stringent control over anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[2][3]

Q3: What are the critical starting materials for this synthesis?

The key starting materials depend on the chosen route:

Synthetic RoutePrimary Starting Material(s)Key Reagent(s)
Ketone Reduction 1-(3,4-Dimethoxyphenyl)propan-2-oneSodium Borohydride (NaBH₄) or H₂/Catalyst (e.g., Raney Ni)
Grignard Synthesis 3,4-Dimethoxybenzaldehyde, Ethyl Bromide, Magnesium turningsAnhydrous Ether (e.g., THF, Diethyl Ether)

Troubleshooting Guide: Improving Reaction Outcomes

This section addresses specific problems you may encounter during the synthesis. The issues are categorized by the synthetic route for clarity.

Route 1: Reduction of 1-(3,4-Dimethoxyphenyl)propan-2-one

This route is generally robust, but low yields are often traced back to reaction conditions or reagent quality.

Workflow for Ketone Reduction

start 1-(3,4-Dimethoxyphenyl) propan-2-one reagent Dissolve in Solvent (e.g., MeOH) start->reagent reduction Add NaBH₄ (Portion-wise, 0 °C) reagent->reduction quench Quench with H₂O or dilute acid reduction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Chromatography) workup->purify product 1-(3,4-Dimethoxyphenyl) propan-2-ol purify->product

Caption: General workflow for the reduction of 1-(3,4-dimethoxyphenyl)propan-2-one.

Q: My reaction yield is significantly lower than expected after reduction with NaBH₄. What went wrong?

A: Low yields in borohydride reductions are typically due to one of three factors:

  • Reagent Decomposition: Sodium borohydride reacts slowly with protic solvents like methanol or ethanol, especially at room temperature. If the reagent is added too slowly or the reaction is run at elevated temperatures, a significant portion can be consumed by the solvent instead of reducing the ketone.

    • Solution: Perform the reaction at a reduced temperature (0 °C to 5 °C). Add the NaBH₄ in portions to the cooled solution of the ketone to control the exotherm and minimize decomposition.

  • Incomplete Reaction: Insufficient reducing agent will naturally lead to an incomplete reaction. While the stoichiometry is 4:1 (ketone:NaBH₄), it is common to use a slight excess of NaBH₄ (e.g., 1.1-1.5 molar equivalents relative to the ketone) to ensure full conversion.

    • Solution: Use a slight excess of NaBH₄. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has completely disappeared.

  • Issues During Workup: The intermediate borate ester must be hydrolyzed to liberate the final alcohol product. If the quench and workup are incomplete, the yield will suffer.

    • Solution: After the reaction is complete, carefully quench by adding water or a dilute acid (e.g., 1M HCl) until gas evolution ceases. This ensures the complete hydrolysis of the borate complex. Ensure proper extraction with a suitable organic solvent to recover the product from the aqueous layer.

Q: I'm seeing an unexpected byproduct in my NMR spectrum. What could it be?

A: While this reduction is generally clean, potential side reactions can occur. If the starting ketone was synthesized via oxidation of 1-(3,4-dimethoxyphenyl)propane, you might have residual alkene which could be reduced. More commonly, if a strong reducing agent like LiAlH₄ were used, there is a risk of reducing the aromatic methoxy groups, though this is highly unlikely with NaBH₄. The most probable impurity is simply unreacted starting material.

Route 2: Grignard Synthesis from 3,4-Dimethoxybenzaldehyde

The Grignard reaction is powerful but notoriously sensitive. Success hinges on rigorous experimental technique.

Troubleshooting Flowchart for Grignard Synthesis

start Low Yield in Grignard Synthesis q1 Did the reaction initiate (color change, exotherm)? start->q1 no_init Problem: Initiation Failure q1->no_init No yes_init Problem: Post-Initiation q1->yes_init Yes sol_no_init1 Activate Mg: Crush turnings, add a crystal of I₂. no_init->sol_no_init1 sol_no_init2 Ensure absolute anhydrous conditions (flame-dried glassware, dry solvent). no_init->sol_no_init2 q2 Is biphenyl byproduct (from R-X + R-MgX) a major impurity? yes_init->q2 yes_biphenyl Minimize Wurtz Coupling q2->yes_biphenyl Yes no_biphenyl Problem: Poor Addition q2->no_biphenyl No sol_biphenyl1 Add alkyl halide slowly to Mg to keep its concentration low. yes_biphenyl->sol_biphenyl1 sol_biphenyl2 Maintain a gentle reflux; avoid high temperatures. yes_biphenyl->sol_biphenyl2 sol_addition1 Check aldehyde purity; acidic impurities will quench the Grignard reagent. no_biphenyl->sol_addition1 sol_addition2 Add aldehyde slowly at 0 °C to prevent enolization or side reactions. no_biphenyl->sol_addition2

Caption: A decision tree for troubleshooting common issues in Grignard synthesis.

Q: My Grignard reaction is not initiating. The solution remains colorless and there is no exotherm. What should I do?

A: This is the most common failure point. The cause is almost always an oxide layer on the magnesium surface or the presence of moisture.[2]

  • Causality: Magnesium metal readily forms a passivating layer of magnesium oxide (MgO) on its surface. This layer prevents the magnesium from reacting with the alkyl halide to form the Grignard reagent.[2]

  • Solutions:

    • Mechanical Activation: Before adding the solvent, use a glass rod to crush the magnesium turnings inside the flame-dried reaction flask. This exposes a fresh, unoxidized metal surface.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The characteristic brown color of iodine will disappear upon successful initiation.[3]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system. Even trace amounts of water will quench the Grignard reagent as it forms.[2][3]

Q: The reaction initiated, but my final yield is low and I have isolated a significant amount of a nonpolar byproduct. What is it?

A: You are likely observing a homo-coupling product, in this case, butane, and potentially a Wurtz-type coupling product where the Grignard reagent attacks the starting ethyl bromide. Biphenyl formation is a classic example in other systems.[3]

  • Causality: This side reaction is favored by higher temperatures and a high local concentration of the alkyl halide.

  • Solutions:

    • Slow Addition: Add the solution of ethyl bromide in anhydrous ether dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent over the coupling side reaction.

    • Temperature Control: Maintain the reaction at a gentle reflux. Overheating can significantly increase the rate of byproduct formation.

Q: My Grignard reagent formed successfully (confirmed by titration or test quench), but the yield of the desired alcohol is still poor after adding the aldehyde.

A: If the Grignard reagent is viable, the issue lies in the addition step or the aldehyde's quality.

  • Causality:

    • Aldehyde Impurities: The 3,4-dimethoxybenzaldehyde may contain acidic impurities (like the corresponding carboxylic acid from air oxidation) which will quench the Grignard reagent.

    • Enolization: While less common for benzaldehyde derivatives, Grignard reagents can act as bases and deprotonate the α-carbon of enolizable aldehydes or ketones. This consumes the reagent without forming the desired alcohol.

  • Solutions:

    • Purify the Aldehyde: Ensure the 3,4-dimethoxybenzaldehyde is pure. If it is old, consider recrystallizing it or purifying it by column chromatography.

    • Controlled Addition: Add the aldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C). This minimizes side reactions and favors the nucleophilic attack on the carbonyl carbon. After the addition is complete, allow the reaction to slowly warm to room temperature to ensure it goes to completion.

Experimental Protocols

Protocol 1: Synthesis via Ketone Reduction

This protocol is adapted for a 10 mmol scale.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of 1-(3,4-dimethoxyphenyl)propan-2-one in 25 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until it reaches 0-5 °C.

  • Reduction: Add 0.15 g (4.0 mmol, 0.4 eq) of sodium borohydride (NaBH₄) in three small portions over 10 minutes. Stir vigorously.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) to confirm the consumption of the starting ketone.

  • Quenching: Slowly and carefully add 10 mL of deionized water to quench the excess NaBH₄. Once gas evolution subsides, add 5 mL of 1M HCl to hydrolyze the borate esters.

  • Workup: Remove the methanol from the mixture using a rotary evaporator. Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

References

  • Grignard Reaction. (n.d.). University of California, Davis Chemistry. Available at: [Link] (Note: General chemistry principles, specific link not available from search).

  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. (n.d.). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI. [Link]

  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (n.d.). ResearchGate. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Acta Chemica Scandinavica, 1993: 47: 867-871. (n.d.). ResearchGate. [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974).
  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007).
  • A New Way to Amines. (2014). GalChimia. [Link]

  • Amine Preparation 4 - Reductive Amination. (2020). YouTube. [Link]

  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (n.d.).

Sources

Stability testing of 1-(3,4-Dimethoxyphenyl)propan-2-ol under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-(3,4-Dimethoxyphenyl)propan-2-ol

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for stability testing. Understanding the stability profile of a compound is a cornerstone of pharmaceutical development, ensuring safety, efficacy, and a defined shelf-life.[1][2] This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during stability studies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses the fundamental stability characteristics of this compound based on its chemical structure.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by three key structural features:

  • The Dimethoxy Phenyl Group: The two methoxy (-OCH₃) groups on the aromatic ring are electron-donating. This can increase the susceptibility of the ring to electrophilic attack and oxidation.[3] These groups themselves can be susceptible to O-demethylation under harsh acidic or thermal conditions.

  • The Secondary Alcohol: The hydroxyl (-OH) group at the C2 position is a potential site for oxidation, which would convert it to the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one.

  • The Aromatic System: Aromatic compounds can be sensitive to photolytic degradation upon exposure to UV or visible light, leading to complex degradation pathways.[4]

Q2: How is the compound expected to behave under different pH conditions?

A2: The pH of a solution is a critical factor that can significantly alter the degradation rate of a pharmaceutical compound.[5][6]

  • Acidic Conditions (Low pH): While the molecule lacks highly acid-labile groups like esters or amides, strong acidic conditions, especially when combined with heat, could potentially catalyze dehydration of the secondary alcohol or promote the O-demethylation of the methoxy groups.

  • Basic Conditions (High pH): Phenolic compounds can be unstable at high pH.[7] Although this compound is not a phenol, the overall structure could be susceptible to base-catalyzed oxidation. Extreme pH levels should generally be avoided to ensure maximum stability.[4]

  • Neutral Conditions (pH ~7): The compound is expected to be most stable near a neutral pH, making buffered solutions in the pH 6-8 range a logical starting point for formulation development.

Q3: Is this compound likely to be sensitive to oxidation?

A3: Yes, sensitivity to oxidation is a significant concern. Phenolic compounds and related structures are known to be susceptible to oxidative degradation.[8][9][10] The electron-rich dimethoxy-substituted phenyl ring makes the molecule prone to oxidation. Furthermore, the secondary alcohol can be oxidized to a ketone. Therefore, it is crucial to protect the compound from atmospheric oxygen and other oxidizing agents. Degassing solvents and considering the use of antioxidants in formulations may be necessary.

Q4: What is the importance of conducting forced degradation studies on this compound?

A4: Forced degradation, or stress testing, is a regulatory requirement mandated by guidelines from the International Council on Harmonisation (ICH).[1] These studies are essential for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products, which is crucial for understanding the degradation pathways.[11][12]

  • Method Development: The results are used to develop and validate a "stability-indicating" analytical method, which is a method capable of separating the intact drug from its degradation products.[11][12]

  • Formulation and Packaging: Understanding how the molecule degrades under stress helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse conditions like light and moisture.[12]

Section 2: Troubleshooting Guide - Common Issues in Stability Studies

This section provides practical advice for specific problems you might encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Significant loss of parent compound in all samples, including the t=0 time point. 1. Analytical Method Issue: The analytical method may not be accurate or may be causing on-column degradation. 2. Dilution Solvent Instability: The compound may be unstable in the solvent used for dilution prior to analysis.1. Verify Method: Re-validate your HPLC or GC method. Check for the recovery of a freshly prepared standard. 2. Check Diluent: Prepare a sample in the dilution solvent and analyze it immediately and then again after a few hours to check for short-term stability. Consider a different, less reactive diluent.
Appearance of a new peak in the chromatogram after oxidative stress with H₂O₂. Oxidation of the Compound: This is the expected outcome. The new peak is likely a degradation product.1. Identify the Degradant: The most probable product is the ketone formed by the oxidation of the secondary alcohol. Use LC-MS to determine the mass of the new peak and confirm its identity.[13] 2. Quantify Degradation: Use your stability-indicating method to calculate the percentage of degradation.
The solid-state sample shows no degradation under thermal stress, but the solution does. Solvent-Mediated Degradation: The solvent may be participating in the degradation reaction at elevated temperatures.1. Test Different Solvents: If possible, conduct the study in several different solvents to see if the degradation profile changes. 2. Lower Temperature: Reduce the temperature of the thermal stress study for the solution to achieve a target degradation of 5-20%, as recommended by ICH guidelines.
High variability in results for photostability samples. 1. Inconsistent Light Exposure: The positioning of samples within the photostability chamber can lead to uneven light exposure. 2. Container Issues: The container material may not be fully transparent to the relevant wavelengths or may interact with the compound.1. Standardize Placement: Ensure all samples are placed at a similar distance from the light source. Rotate samples periodically if the chamber design allows. 2. Use Quartz: For solutions, use quartz cuvettes or containers, which have high UV transmittance, to ensure maximum exposure. Always run a dark control in an identical container wrapped in aluminum foil.[3]

Section 3: Protocols for Forced Degradation Studies

These protocols are designed based on ICH Q1A guidelines and common industry practices to assess the stability of this compound under various stress conditions.[14] A validated stability-indicating HPLC method is required for the analysis of all samples.

Protocol 1: Acidic and Basic Hydrolysis
  • Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubation: Incubate both mixtures at 60°C.[4]

  • Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic aliquots with 0.1 M NaOH and the basic aliquots with 0.1 M HCl.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Condition: Mix 1 mL of the solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[4]

  • Incubation: Keep the mixture at room temperature (approx. 25°C), protected from light.

  • Time Points: Collect samples at 0, 4, 8, 12, and 24 hours.

  • Analysis: Dilute the samples directly with the mobile phase and inject them into the HPLC system.

Protocol 3: Thermal Degradation
  • Solid State: Place a sufficient amount of the solid compound in an oven set to an elevated temperature (e.g., 70°C).[4]

  • Solution State: Prepare a solution of the compound (1 mg/mL) in a suitable solvent and place it in the same oven.

  • Time Points: Analyze samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: For the solid sample, dissolve it in a suitable solvent before dilution and analysis. For the solution sample, dilute directly before analysis.

Protocol 4: Photostability Testing
  • Sample Preparation: Prepare a solution (e.g., 1 mg/mL) and place it in a chemically inert, transparent container. Prepare a "dark control" by wrapping an identical container in aluminum foil.

  • Stress Condition: Expose the samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC. A significant difference in degradation between the two samples indicates photosensitivity.

Section 4: Data Interpretation & Visualization

Summary of Expected Degradation

The following table summarizes the potential degradation outcomes based on the chemical structure of this compound. The percent degradation is hypothetical and serves as a guide for what to expect.

Stress Condition Reagent/Temp Typical Duration Expected % Degradation Likely Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°C24 hours5 - 15%O-demethylated products
Base Hydrolysis 0.1 M NaOH, 60°C24 hours< 10%Minor oxidation products
Oxidation 3% H₂O₂, 25°C24 hours15 - 30%1-(3,4-dimethoxyphenyl)propan-2-one
Thermal (Solid) 70°C48 hours< 5%Unidentified minor degradants
Photolytic (Solution) ICH Q1B7 days10 - 25%Complex mixture of photo-oxidized products
Visual Workflow and Pathways

The following diagrams illustrate the experimental workflow for forced degradation and the potential degradation pathways of the molecule.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxide Oxidative Stress (3% H₂O₂, 25°C) start->oxide thermal Thermal Stress (Solid & Solution, 70°C) start->thermal photo Photostability (ICH Q1B Light Exposure) start->photo sampling Sample at Time Points (Neutralize if needed) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC Method sampling->hplc report Quantify Degradation & Identify Products (LC-MS) hplc->report

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound (Parent Compound) prod1 1-(3,4-dimethoxyphenyl)propan-2-one (Ketone) parent->prod1 Oxidative Stress (e.g., H₂O₂) prod2 1-(4-Hydroxy-3-methoxyphenyl)propan-2-ol (O-Demethylated Product) parent->prod2 Acidic / Thermal Stress prod3 Further Oxidation/Ring Opening Products prod1->prod3 Harsh Oxidative / Photolytic Stress prod2->prod3 Harsh Oxidative / Photolytic Stress

Caption: Potential degradation pathways for the target molecule.

References

  • ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Available at: [Link]

  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Central Administration for Pharmaceutical Products. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available at: [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. Available at: [Link]

  • SIELC Technologies. 2-Propanone, 1-(3,4-dimethoxyphenyl)-. Available at: [Link]

  • ResearchGate. Analysis of a new drug of abuse: Cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (DL-4662) | Request PDF. Available at: [Link]

  • PubMed. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Available at: [Link]

  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Available at: [Link]

  • PubMed. Effect of pH on the stability of plant phenolic compounds. Available at: [Link]

  • Journal of Food and Drug Analysis. Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Available at: [Link]

  • ACS Publications. The thermal decomposition of hydroxy- and methoxy-substituted anisoles | Journal of the American Chemical Society. Available at: [Link]

  • NIH. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC. Available at: [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

  • ResearchGate. Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins | Request PDF. Available at: [Link]

  • Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]

  • ScienceOpen. Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Available at: [Link]

  • MDPI. Oxidation of Small Phenolic Compounds by Mn(IV). Available at: [Link]

  • Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Available at: [Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • MedCrave online. Forced degradation studies. Available at: [Link]

  • NIH. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC. Available at: [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. Available at: [Link]

  • JScholar Publisher. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available at: [Link]

  • MDPI. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Available at: [Link]

  • ACS Publications. Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene | The Journal of Physical Chemistry A. Available at: [Link]

  • Frontiers. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Available at: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • PubMed. Clinical studies with phenylpropanolamine: a metaanalysis. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • PubMed. Influence of pH and light on the stability of some antioxidants. Available at: [Link]

  • Overview on stability studies. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-(3,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3,4-Dimethoxyphenyl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play.

The compound this compound is a polar aromatic molecule, and its analysis by reversed-phase HPLC can be challenging.[1][2] The most common issue encountered is peak tailing, an asymmetry where the back half of the peak is broader than the front.[3] This phenomenon compromises resolution, affects the accuracy of integration and quantification, and indicates a non-ideal interaction between the analyte and the chromatographic system.[3][4]

This guide provides a systematic, question-and-answer approach to troubleshooting, grounded in scientific principles to ensure robust and reproducible results.

Troubleshooting Guide: From Diagnosis to Resolution

Q1: My chromatogram for this compound shows significant peak tailing. What is my first step?

Your first step is to systematically diagnose the potential cause. Peak tailing for a polar analyte like this is typically rooted in chemical interactions with the stationary phase or issues with your method parameters.[5] A logical diagnostic workflow prevents arbitrary changes and helps pinpoint the root cause efficiently.

Start by evaluating if the issue is specific to your analyte or affects all peaks in the chromatogram. If all peaks are tailing, it may suggest a system-wide physical problem like a column void or extra-column volume.[3][4] If it is specific to this compound, the cause is likely chemical.

Below is a workflow to guide your initial troubleshooting process.

TroubleshootingWorkflow Start Peak Tailing Observed for This compound CheckMethod Review Method Parameters Start->CheckMethod EvaluateColumn Evaluate Column Health & Chemistry Start->EvaluateColumn ReviewSamplePrep Review Sample Preparation Start->ReviewSamplePrep SubCheck_pH Is Mobile Phase pH Optimized? CheckMethod->SubCheck_pH Chemical Cause SubCheck_Buffer Is Buffer Adequate? CheckMethod->SubCheck_Buffer Chemical Cause SubCheck_ColumnType Is Column Type Appropriate? EvaluateColumn->SubCheck_ColumnType Chemical/Physical Cause SubCheck_ColumnHealth Is Column Contaminated or Voided? EvaluateColumn->SubCheck_ColumnHealth Physical Cause SubCheck_Solvent Is Sample Solvent Matched? ReviewSamplePrep->SubCheck_Solvent Physical/Chemical Cause SubCheck_Load Is Column Overloaded? ReviewSamplePrep->SubCheck_Load Physical Cause

Caption: Initial diagnostic workflow for peak tailing.

Q2: How does mobile phase pH cause peak tailing for this analyte, and how can I optimize it?

The Mechanism: While this compound is essentially neutral with a predicted pKa around 14.8, the pH of your mobile phase is one of the most critical factors influencing peak shape.[6][7][8] The issue lies not with the analyte's ionization, but with the ionization of the stationary phase itself.

Most reversed-phase columns are silica-based. The silica surface contains silanol groups (Si-OH).[9] These groups are acidic and become deprotonated (Si-O⁻) at pH levels above approximately 3-4.[10][11] The polar hydroxyl group on your analyte can engage in strong, unwanted secondary interactions (hydrogen bonding or ion-exchange) with these ionized silanols.[11][12] This causes a portion of the analyte molecules to be retained longer than the main band, resulting in a tailed peak.[13]

By operating at a low pH (e.g., pH 2.5-3.0), the silanol groups remain protonated (Si-OH), significantly reducing these secondary interactions and leading to a more symmetrical peak.[14]

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHDominant Silanol SpeciesExpected Interaction StrengthHypothetical Peak Asymmetry (Tf)
2.5Si-OH (Protonated)Weak / Minimal1.0 - 1.2
4.5Si-OH / Si-O⁻ (Mixed)Moderate1.5 - 1.8
6.5Si-O⁻ (Ionized)Strong> 2.0
Note: This table presents hypothetical data to illustrate the expected trend. The Peak Asymmetry Factor (Tailing Factor, Tf) measures peak shape, with 1.0 being perfectly symmetrical. Values >1.2 are often considered tailing.[11]

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Buffers: Create three separate batches of your aqueous mobile phase (e.g., water), each containing an appropriate buffer (like phosphate or formate at 20 mM concentration). Adjust the pH of these batches to 3.0, 4.5, and 6.5, respectively, using an acid like phosphoric or formic acid.

  • System Equilibration: Starting with the pH 3.0 mobile phase, thoroughly flush and equilibrate your HPLC system and column for at least 15-20 column volumes.

  • Injection and Analysis: Inject your sample of this compound and record the chromatogram. Calculate the peak asymmetry factor.

  • Repeat: Repeat steps 2 and 3 for the pH 4.5 and pH 6.5 mobile phases, ensuring complete equilibration between each run.

  • Compare Results: Analyze the chromatograms to determine which pH provides the most symmetrical peak. The lowest pH is expected to yield the best result.

Q3: My peak is still tailing at low pH. Could my column be the problem, and what type should I be using?

Yes, if pH optimization doesn't solve the issue, the column chemistry is the next logical area to investigate. Even at low pH, not all columns are created equal.

The Mechanism: The root cause is still the residual silanol groups. In older or lower-quality silica columns (often called Type A silica), there are more of these active sites, and they may be contaminated with metal ions that further increase their activity.[13][15] Modern columns are typically made from high-purity, metal-free silica (Type B).[15]

Furthermore, a critical manufacturing step is end-capping . After the main C18 chains are bonded to the silica, a smaller reagent is used to "cap" and deactivate many of the remaining, accessible silanol groups.[9][16] A column that is not fully or effectively end-capped will always be prone to causing peak tailing with polar analytes.[17][18]

SilanolInteraction cluster_0 Silica Surface Silanol_Ionized Si-O⁻ (Ionized Silanol at pH > 4) Silanol_Capped Si-O-Si(CH₃)₃ (End-Capped Silanol) Analyte Analyte Molecule (with -OH group) Analyte->Silanol_Ionized Strong Secondary Interaction (Causes Tailing) Analyte->Silanol_Capped Minimal Interaction (Symmetrical Peak)

Caption: Analyte interaction with different silanol types.

Data Presentation: Recommended HPLC Columns for this compound

Column TypeStationary Phase ChemistryKey Advantage for this AnalyteUSP Code
Modern End-Capped C18 High-purity silica with dense C18 bonding and proprietary end-capping.Minimizes silanol interactions, providing good peak shape for polar compounds at low pH.[9][10]L1
Phenyl Phenyl groups bonded to silica.Offers alternative selectivity through π-π interactions with the analyte's aromatic ring, which can improve peak shape for aromatic compounds.[1][2][19]L11
Polar-Embedded C18 chain with a polar group (e.g., amide, carbamate) embedded near the base.The polar group shields residual silanols, improving peak shape for bases and polar neutrals without requiring low pH.[10]N/A
Q4: What role does my sample preparation play in peak tailing?

Your sample preparation, specifically the choice of diluent and the concentration, is critical. Errors here often manifest as distorted or tailing peaks.

The Mechanisms:

  • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar) than your initial mobile phase, it can cause peak distortion.[5][20] The plug of strong solvent carries the analyte prematurely down the column in a disorganized band, leading to broadening and tailing. The best practice is to dissolve your sample in the initial mobile phase itself or in a solvent that is slightly weaker.[21]

  • Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase. When this happens, the retention mechanism is no longer linear, and the excess molecules travel faster, leading to a characteristic "shark-fin" peak that is a form of tailing or fronting.[21]

Experimental Protocol: Testing for Sample Preparation Issues

  • Solvent Test: Prepare your sample in two solvents: 100% acetonitrile (a strong solvent) and another in your starting mobile phase composition (e.g., 80:20 Water:Acetonitrile). Inject both and compare the peak shapes. A significant improvement with the mobile phase-matched solvent confirms a mismatch issue.

  • Overload Test: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL), all in the appropriate mobile phase-matched solvent. Inject each concentration and observe the peak shape. If the tailing factor improves significantly at lower concentrations, you were overloading the column.[21]

Frequently Asked Questions (FAQs)

Q: What is an acceptable peak asymmetry or tailing factor (Tf)? A: According to regulatory bodies like the USP, a typical acceptance range for the tailing factor is between 0.8 and 1.8, although many in-house methods aim for a stricter limit of Tf ≤ 1.5 or even ≤ 1.2 for high-quality data.[4][14] A value of 1.0 represents a perfectly symmetrical Gaussian peak.

Q: Why is acetonitrile often preferred over methanol for improving the peak shape of basic or polar compounds? A: Acetonitrile and methanol have different solvent properties. Methanol is a protic solvent and can engage in hydrogen bonding with both the analyte and any exposed silanol groups on the stationary phase, sometimes exacerbating tailing. Acetonitrile is aprotic and generally a better choice for masking secondary interactions, often leading to sharper, more symmetrical peaks for problematic compounds.[10]

Q: Can mobile phase additives like triethylamine (TEA) help reduce tailing? A: Yes, this is a more traditional approach. Triethylamine is a "sacrificial base."[14] At low pH, it becomes protonated (positively charged) and preferentially interacts with the negatively charged silanol sites on the column, effectively blocking them from interacting with your analyte. A typical concentration is 0.05% to 0.1% in the mobile phase. However, TEA can suppress MS ionization and is not recommended for LC-MS applications. Modern, high-quality end-capped columns often make such additives unnecessary.

Q: How do I know if my column is contaminated or has a void? A: Column contamination from strongly retained sample components can create new active sites that cause tailing.[5] A void at the column inlet creates a physical disturbance in the flow path. Both issues typically cause broad or split peaks for all compounds in the chromatogram, not just one.[17] If you suspect this, try washing the column with a strong solvent (as per the manufacturer's instructions) or replacing it with a new one to see if the problem is resolved.[11]

References

  • HPLC Column Selection Guide - Aurora Pro Scientific. (n.d.).
  • LC Technical Tip - Phenomenex. (n.d.).
  • HPLC Sample Preparation - Organomation. (n.d.).
  • The Theory of HPLC Column Chemistry. (n.d.).
  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI.
  • Unveiling the Secrets of Silica in HPLC Columns. (2025, January 18). uHPLCs Class - YouTube.
  • HPLC Column Selection Guide - Chromtech. (n.d.).
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub.
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. (n.d.).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Technology Networks.
  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. (n.d.).
  • Resolution and Asymmetry in HPLC. (n.d.). Separation Science.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation.
  • A Look at Column Choices - Agilent. (n.d.).
  • Polar Column in HPLC Example. (2025, August 20). Hawach Scientific.
  • Troubleshooting Reversed Phase Chromatography - Sigma-Aldrich. (n.d.).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.).
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved January 20, 2026, from a professional industry news source.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.).
  • HPLC/MS - sample preparation for a mix of polar and non-polar compounds. (2021, October 21). Reddit.
  • (S)-1-(3,4-DIMETHOXYPHENYL)-2-PROPANOL | 161121-02-4 - ChemicalBook. (n.d.).
  • (R)-1-(3, 4-DIMETHOXYPHENYL)-2-PROPANOL | 161121-03-5 - ChemicalBook. (n.d.).
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.).
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5). ResearchGate.
  • (R)-1-(3, 4-DIMETHOXYPHENYL)-2-PROPANOL 161121-03-5 wiki - Guidechem. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Exploring the Role of pH in HPLC Separation - Moravek. (n.d.).
  • Peak symmetry, asymmetry and their causes in HPLC. (2017, June 23). Lösungsfabrik.
  • (R)-1-(3, 4-DIMETHOXYPHENYL)-2-PROPANOL | 161121-03-5 - ChemicalBook. (n.d.).
  • Troubleshooting HPLC- Fronting Peaks. (2014, March 27). Restek Resource Hub.
  • 161121-02-4|(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol - BLDpharm. (n.d.).
  • How can I resolve peak tailing during the analysis of drug in HPLC? (2021, September 19). ResearchGate.
  • HPLC Method Development. (2012, December 4). SlideShare.
  • Separation of 2-Propanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC Europe.
  • resolving peak tailing in HPLC analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. (2025). BenchChem.

Sources

Degradation pathways of 1-(3,4-Dimethoxyphenyl)propan-2-ol in acidic or basic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3,4-Dimethoxyphenyl)propan-2-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound in acidic and basic media. Our goal is to equip you with the foundational knowledge and practical troubleshooting advice to anticipate, identify, and control its degradation in your experiments.

Frequently Asked Questions (FAQs): Core Degradation Chemistry

This section addresses the fundamental chemical stability of this compound.

Question: What is the primary degradation pathway for this compound in an acidic medium?

Answer: In the presence of a strong acid catalyst (e.g., sulfuric acid, phosphoric acid), the principal degradation pathway for this compound, a secondary alcohol, is acid-catalyzed dehydration.[1][2] This reaction proceeds via an E1 (unimolecular elimination) mechanism. The process involves three key steps:

  • Protonation: The hydroxyl (-OH) group of the alcohol is protonated by the acid, forming an alkyloxonium ion. This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[1][3]

  • Carbocation Formation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the second carbon of the propane chain.[4]

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, resulting in the formation of a carbon-carbon double bond and yielding an alkene.[1][4]

Question: What are the specific products expected from acid-catalyzed dehydration?

Answer: The formation of the secondary carbocation allows for proton removal from either adjacent carbon (C1 or C3). This leads to the formation of two potential isomeric alkene products:

  • 1-(3,4-Dimethoxyphenyl)prop-1-ene (Major Product): This is the more substituted and therefore more thermodynamically stable alkene, formed by removing a proton from C1. Its formation is favored by Zaitsev's rule.

  • 3-(3,4-Dimethoxyphenyl)prop-1-ene (Minor Product): This is the less substituted alkene, formed by removing a proton from C3.

Question: How does this compound behave in basic media?

Answer: Alcohols are generally more stable in basic conditions compared to acidic conditions and do not undergo dehydration. However, the secondary alcohol group is susceptible to oxidation, which can be promoted by the presence of an oxidizing agent, atmospheric oxygen, or elevated temperatures, often under mildly basic conditions.[5][6] In the absence of an oxidant, the compound is relatively stable.

Question: What is the main degradation product under basic or oxidative conditions?

Answer: The primary degradation product under oxidative conditions (often facilitated by a mild base) is the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one .[7][8] This transformation involves the removal of two hydrogen atoms from the parent molecule (one from the hydroxyl group and one from the adjacent carbon).

Question: Is degradation of the dimethoxy (O-CH₃) groups on the phenyl ring a concern?

Answer: O-demethylation of the methoxy groups is a possible degradation pathway, but it typically requires harsh conditions (e.g., very strong acids like HBr or enzymatic action) and is generally not the primary degradation route under standard acidic or basic stress testing when compared to reactions involving the propan-2-ol side chain.[9][10]

Troubleshooting Guide for Degradation Studies

This section is formatted to resolve specific issues you may encounter during your experimental work.

Issue: My HPLC analysis of an acid-stressed sample shows a major peak with a molecular weight corresponding to the loss of 18 amu. What is this?

Explanation: A mass loss of 18 atomic mass units (amu) is the hallmark of a dehydration reaction, corresponding to the elimination of one molecule of water (H₂O). This strongly indicates that your starting alcohol has converted to one of its alkene isomers, as predicted by the acid-catalyzed dehydration mechanism.

Issue: After exposing the compound to a basic solution with hydrogen peroxide, my LC-MS shows a new peak with a molecular weight 2 amu less than the parent compound. What happened?

Explanation: A mass loss of 2 amu is characteristic of an oxidation reaction, where two hydrogen atoms are removed. This result is consistent with the oxidation of the secondary alcohol on this compound to form the ketone, 1-(3,4-dimethoxyphenyl)propan-2-one.

Issue: My degradation reaction in a basic solution (e.g., 0.1 M NaOH) is extremely slow, with over 99% of the parent compound remaining after 24 hours at 60°C.

Explanation: This is expected behavior. Secondary alcohols are generally stable to non-oxidative basic conditions. To induce degradation under basic conditions for a forced degradation study, the inclusion of an oxidative agent (e.g., 3% H₂O₂) is typically required.[10] If your goal is to test hydrolytic stability, this result simply confirms the compound's stability to base hydrolysis.

Issue: The retention times of my peaks are shifting between HPLC runs.

Explanation: Retention time instability is a common issue in chromatography. Potential causes include:

  • Insufficient System Equilibration: Ensure the column is flushed with the mobile phase for a sufficient time before starting the sequence.

  • Mobile Phase Instability: Prepare fresh mobile phase daily and keep it well-mixed and degassed.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • Method Robustness: The analytical method may not be robust. Consider small, deliberate variations in pH, mobile phase composition, or flow rate to assess its reliability.[10]

Issue: How can I be sure my analytical method is "stability-indicating"?

Explanation: A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, process impurities, or other excipients.[11] To validate this, you must demonstrate peak purity for the parent compound in a stressed sample. This is typically achieved using a Photodiode Array (PDA) detector to confirm that the UV-Vis spectrum is homogeneous across the entire peak, indicating that no other compounds are co-eluting.[10]

Visualizing the Degradation Pathways

The following diagrams illustrate the proposed mechanisms for degradation under acidic and basic conditions.

Acid_Degradation Start This compound Protonated Protonated Alcohol (Alkyloxonium Ion) Start->Protonated + H⁺ (Acid Catalyst) Carbocation Secondary Carbocation + H₂O Protonated->Carbocation - H₂O (Loss of Water) Product1 1-(3,4-Dimethoxyphenyl)prop-1-ene (Major Product - Zaitsev) Carbocation->Product1 - H⁺ (from C1) Product2 3-(3,4-Dimethoxyphenyl)prop-1-ene (Minor Product - Hofmann) Carbocation->Product2 - H⁺ (from C3)

Caption: Acid-catalyzed E1 dehydration pathway.

Basic_Degradation Start This compound Product 1-(3,4-Dimethoxyphenyl)propan-2-one Start->Product Oxidation (e.g., [O], Base, Heat) - 2H

Caption: Base-promoted oxidation pathway.

Experimental Protocols for Forced Degradation

These protocols provide a starting point for conducting stress studies. They should be adapted and optimized for your specific analytical setup.

Protocol 1: Forced Degradation in Acidic Medium
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Condition: Transfer an aliquot of the stock solution into an equal volume of 0.1 M hydrochloric acid (HCl) or 0.1 M sulfuric acid (H₂SO₄) in a sealed vial. The final concentration will be 0.5 mg/mL.

  • Incubation: Place the vial in a thermostatically controlled water bath or oven at 60°C. Protect from light to prevent photolytic degradation.

  • Time Points: Withdraw aliquots at predefined intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Neutralization: Immediately neutralize the acidic aliquots with an equivalent volume of 0.1 M sodium hydroxide (NaOH) to stop the reaction.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL) and analyze using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a water-miscible solvent like acetonitrile or methanol.

  • Stress Condition: Transfer an aliquot of the stock solution to a vial. Add 3% hydrogen peroxide (H₂O₂) solution. The ratio can be varied, but a 1:1 ratio is a common starting point. Keep the vial at room temperature (25°C), protected from light.

  • Time Points: Collect samples at appropriate intervals (e.g., 0, 1, 4, 8, and 24 hours). The reaction may be faster than acid/base hydrolysis.

  • Analysis: Directly dilute the samples with the mobile phase to an appropriate concentration and inject them into the HPLC system. No quenching step is typically required, but it must be verified that the peroxide does not interfere with the analysis.

Data Presentation
Table 1: Summary of Expected Primary Degradation Products
Stress ConditionProposed Degradation PathwayExpected Product NameStructureChange in MW
Acidic (Heat) E1 Dehydration1-(3,4-Dimethoxyphenyl)prop-1-eneC₁₁H₁₄O₂-18.02
Basic (Oxidant) Oxidation1-(3,4-Dimethoxyphenyl)propan-2-oneC₁₁H₁₄O₃-2.02
Table 2: Illustrative Stability-Indicating HPLC Method
ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or Isocratic elution with Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)[7]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA/UV at an appropriate wavelength (e.g., 230 nm or 280 nm) and/or Mass Spectrometer (MS)
Injection Volume 10 µL
References
  • SIELC Technologies. (2018). 2-Propanone, 1-(3,4-dimethoxyphenyl)-. Available at: [Link]

  • Organic Chemistry Portal. TEMPO-Mediated Oxidations. Available at: [Link]

  • Clark, J. (2023). dehydration of more complicated alcohols. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2023). The Dehydration of Propan-2-ol. Available at: [Link]

  • LibreTexts Chemistry. (2020). Dehydration Reactions of Alcohols. Available at: [Link]

  • Khan Academy. (2020). Acid-Catalyzed Dehydration. YouTube. Available at: [Link]

  • RSC. Oxidation of secondary alcohols to ketones. Available at: [Link]

  • PubChem. 1-(3,4-dimethoxyphenyl)propan-2-one. National Institutes of Health. Available at: [Link]

  • Reid, M. et al. (2017). Demethylation of the lignin model dimer 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol by the white-rot fungus Phlebia tremellosa. ResearchGate. Available at: [Link]

  • Mishra, R. et al. (2018). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

Effective storage conditions to prevent 1-(3,4-Dimethoxyphenyl)propan-2-ol degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(3,4-Dimethoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and handling.

I. Core Principles of this compound Stability

This compound, a substituted phenylpropanol, is susceptible to degradation through several pathways, primarily driven by environmental factors such as temperature, light, oxygen, and humidity. Understanding these vulnerabilities is critical for designing effective storage strategies and for troubleshooting unexpected experimental results. The primary degradation pathways for structurally similar compounds include oxidation of the alcohol group, O-demethylation of the methoxy groups, and potential reactions involving the aromatic ring, especially under photolytic stress.[1]

II. Troubleshooting Guide: Investigating Degradation

This section addresses specific issues that may indicate degradation of your this compound sample.

Problem 1: Appearance of a new, unexpected peak in my HPLC chromatogram.

Possible Cause: This is a common indicator of chemical degradation. The new peak likely represents a degradation product.

Investigative Workflow:

  • System Suitability Check: Ensure the HPLC system is performing correctly by running a standard of known purity. This will rule out any issues with the instrument, mobile phase, or column.

  • Control Sample Analysis: Analyze a freshly prepared sample of this compound from a new, unopened container to confirm that the issue is with the stored sample and not an inherent impurity.

  • Forced Degradation Study: To tentatively identify the degradation pathway, you can perform a forced degradation study on a known pure sample. This involves subjecting the compound to accelerated stress conditions to intentionally induce degradation.[2]

    • Acid/Base Hydrolysis: Prepare solutions in dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and monitor for changes over time.

    • Oxidation: Treat a solution of the compound with a mild oxidizing agent like hydrogen peroxide (3%).[1]

    • Photostability: Expose a solution to a controlled light source, as per ICH Q1B guidelines, while keeping a control sample in the dark.[3][4]

    • Thermal Stress: Store the solid compound or a solution at an elevated temperature (e.g., 60-80°C).

  • Peak Identification: By comparing the retention time of the unknown peak in your stored sample to the peaks generated in the forced degradation studies, you can infer the nature of the degradation product. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be required to determine the molecular weight of the impurity.

Problem 2: My sample has developed a yellow or brownish tint.

Possible Cause: Discoloration is often a visual sign of oxidation or photodecomposition. Aromatic compounds, in particular, can form colored byproducts upon degradation.

Investigative Workflow:

  • Visual Inspection: Compare the discolored sample to a fresh, protected sample. Note the intensity and nature of the color change.

  • Solubility Check: Attempt to dissolve a small amount of the discolored sample in a suitable solvent. Any insolubility may indicate the formation of polymeric degradation products.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Acquire a UV-Vis spectrum of the discolored sample dissolved in a suitable solvent. Compare it to the spectrum of a pure sample. A shift in the absorption maximum or the appearance of new absorption bands can indicate the formation of new chromophores.

    • HPLC Analysis: As detailed in Problem 1, use HPLC to quantify the purity of the sample and identify any degradation products.

III. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: Based on the chemical properties of similar phenolic compounds and general best practices, the following storage conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Lower temperatures slow down the rate of chemical reactions, including oxidation and hydrolysis.[5]
Light Protect from light (amber vials or stored in the dark)Exposure to light, especially UV radiation, can induce photolytic degradation.[5]
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Minimizing contact with oxygen will reduce the risk of oxidative degradation.
Container Tightly sealed, non-reactive container (e.g., glass)Prevents exposure to moisture and atmospheric contaminants.
Humidity Store in a dry environment (desiccator if necessary)Moisture can facilitate hydrolytic degradation pathways.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound is highly dependent on the storage conditions. When stored under the optimal conditions described above, the compound should remain stable for an extended period. However, it is crucial to re-analyze the purity of the compound periodically, especially for long-term storage or if it is used in sensitive applications. Many chemical manufacturers provide a recommended re-test date on the certificate of analysis.

Degradation Pathways

Q3: What are the most likely degradation products I might encounter?

A3: Based on the structure of this compound and data from related compounds, the following are potential degradation products:

  • Oxidation Product: 1-(3,4-Dimethoxyphenyl)propan-2-one. Oxidation of the secondary alcohol to a ketone is a common degradation pathway for benzylic alcohols.[5]

  • O-Demethylation Products: Formation of phenolic derivatives where one or both of the methoxy groups are converted to hydroxyl groups. This is a known degradation pathway for dimethoxybenzene-containing compounds.[6]

  • Ring Hydroxylation Products: Addition of a hydroxyl group to the aromatic ring.

  • Photodegradation Products: Exposure to light can lead to more complex reactions, potentially involving the formation of colored byproducts.[7]

Diagram of Potential Degradation Pathways

DegradationPathways Potential Degradation Pathways of this compound parent This compound oxidation Oxidation Product (1-(3,4-Dimethoxyphenyl)propan-2-one) parent->oxidation Oxidation (O2, heat) demethylation O-Demethylation Products (Phenolic Derivatives) parent->demethylation Demethylation (acid, heat) hydroxylation Ring Hydroxylation Products parent->hydroxylation Oxidation photodegradation Complex Photodegradation Products parent->photodegradation Photolysis (UV/Vis light)

Caption: Potential degradation pathways for this compound.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This reverse-phase HPLC method can be used to assess the purity of this compound and detect the presence of degradation products. This method is adapted from a protocol for the closely related compound 1-(3,4-dimethoxyphenyl)propan-2-one.[8]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

Protocol 2: Photostability Testing Workflow

This protocol is a general guideline for assessing the photostability of this compound in solution, based on ICH Q1B guidelines.[3][4]

Workflow Diagram

PhotostabilityWorkflow Photostability Testing Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare 0.1 mg/mL solution in transparent vial expose Expose both samples to controlled light source prep_solution->expose prep_control Prepare identical solution in light-protected vial prep_control->expose analyze_exposed Analyze exposed and control samples at time points expose->analyze_exposed analyze_initial Analyze initial purity (t=0) by HPLC compare Compare chromatograms and quantify degradation analyze_initial->compare analyze_exposed->compare

Caption: General workflow for photostability testing.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL in a photostable, transparent container. Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Exposure: Expose both the sample and the control to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Analysis: At predetermined time intervals, withdraw aliquots from both the exposed and control samples and analyze them using the stability-indicating HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the exposed sample to the control sample. Any new peaks in the exposed sample are potential photodegradation products. Quantify the decrease in the parent peak area and the increase in the degradation product peak areas to assess the extent of degradation.

V. References

  • Demethylation of the lignin model dimer 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol by the white-rot fungus Phlebia tremellosa. ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. ResearchGate. (n.d.). Retrieved from [Link]

  • Separation of 2-Propanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). Retrieved from [Link]

  • Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. ResearchGate. (n.d.). Retrieved from [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation.

  • Bobin, M. F., Couteau, C., & Filaire, E. (2009). Oxidative cleavage of benzylic and related ethers, using an oxoammonium salt. The Journal of Organic Chemistry, 74(22), 8854–8857.

  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Google Patents. (n.d.). Retrieved from

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, L. (2011). Forced degradation and impurity profiling. In Handbook of stability testing in pharmaceutical development (pp. 137-176). Springer, New York, NY.

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.

  • Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)-. Benchchem. (n.d.).

  • Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. AIR Unimi. (n.d.).

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Semantic Scholar. (n.d.).

  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. (2019).

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. (n.d.).

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. National Institutes of Health. (2021).

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. (n.d.).

  • Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. (2024).

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. (n.d.).

  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. (1996).

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022).

  • Reversed Phase HPLC Method Development. Phenomenex. (n.d.).

  • Development and Validation of an HPLC Method for the Simultaneous Analysis of 23 Selected Drugs Belonging to Different Therapeutic Groups in Human Urine Samples. ResearchGate. (n.d.).

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814.

Sources

Technical Support Center: Resolving Enantiomers of 1-(3,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1-(3,4-dimethoxyphenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require enantiomerically pure forms. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common challenges, and step-by-step protocols for effective resolution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound?

There are three main strategies for resolving this secondary alcohol:

  • Enzymatic Kinetic Resolution (EKR): This is often the most effective and widely used method. It employs an enzyme, typically a lipase, to selectively acylate one enantiomer of the alcohol at a much faster rate than the other.[1][2] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

  • Classical Chemical Resolution: This method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a mixture of diastereomeric salts or esters.[3][4] These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[][6]

  • Chiral Chromatography: This is a direct separation method using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[7] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.[8]

Q2: Which resolution method is best for my application?

The optimal method depends on your specific needs, such as scale, required purity, and available equipment. The table below provides a general comparison.

FeatureEnzymatic Kinetic Resolution (EKR)Classical Chemical ResolutionChiral Chromatography
Scalability Excellent; easily scaled from mg to kg.Good; can be scaled but may require large solvent volumes.Poor to Moderate; best for analytical to small preparative scale.
Purity (ee) Typically high (>95%), can approach >99%.Can be very high (>99%) after successful crystallization.Excellent (>99%), but yield can be compromised by peak overlap.
Development Time Moderate; requires screening of enzymes, solvents, and acyl donors.Potentially long; requires screening of resolving agents and crystallization conditions.Short to Moderate; primarily involves screening columns and mobile phases.
Cost Moderate; enzymes can be expensive but are often reusable.Low to Moderate; resolving agents can be costly but are often recoverable.High; chiral columns and solvent consumption are expensive.
Environmental Impact Generally low; uses biodegradable catalysts under mild conditions.[2]Moderate to High; often requires large volumes of organic solvents.High; significant solvent usage for preparative scale.
Q3: What is "Enantiomeric Ratio (E)" and why is it important in Enzymatic Kinetic Resolution?

The Enantiomeric Ratio (E) is a measure of the enzyme's selectivity for one enantiomer over the other. It's calculated from the extent of conversion and the enantiomeric excesses (ee) of the substrate and product. A high E value (typically E > 100) is crucial for an efficient resolution, as it allows for the production of both the remaining substrate and the product with high enantiomeric purity at or near 50% conversion.[9][10]

Section 2: Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolution is a powerful technique but can present challenges. This section addresses the most common issues.

Issue 1: Low or No Reaction Conversion

Q: I've set up my EKR, but after 24 hours, I see very little conversion of the alcohol to the ester. What's wrong?

This is a common problem that can usually be traced back to enzyme activity or reaction conditions.

Possible Causes & Solutions:

  • Inactive Enzyme:

    • Cause: The lipase may be old, denatured, or from a poor-quality batch. Water is crucial for lipase activity, but too much or too little can be detrimental.

    • Solution: Purchase a new batch of a reliable enzyme, such as immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435), which is known for its broad substrate scope and high stability.[11][12] Ensure the enzyme has been stored correctly (typically refrigerated and dry).

  • Incorrect Solvent:

    • Cause: The choice of solvent is critical. Polar solvents like DMF or DMSO can strip essential water from the enzyme, denaturing it.[13] Protic solvents (like methanol or ethanol) can act as competing nucleophiles.

    • Solution: Use a non-polar, aprotic solvent. Toluene, hexane, heptane, or tert-butyl methyl ether (TBME) are excellent choices as they generally enhance enzyme stability and activity.[13][14][15]

  • Suboptimal Temperature:

    • Cause: While enzymes have an optimal temperature, room temperature (25-30 °C) is often a good starting point for lipases.[15] Excessively high temperatures can cause denaturation.

    • Solution: Maintain the reaction at a consistent temperature, typically between 30-45 °C. Check the manufacturer's specifications for the optimal temperature range of your specific lipase.

Issue 2: Poor Enantioselectivity (Low E-value)

Q: My reaction goes to 50% conversion, but the enantiomeric excess (ee) of my remaining alcohol and product ester are both low. How can I improve selectivity?

Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers.[16]

Possible Causes & Solutions:

  • Suboptimal Enzyme Choice:

    • Cause: Not all lipases are created equal. The shape of the enzyme's active site is what determines chiral recognition.[17] The lipase you are using may simply not be a good fit for this compound.

    • Solution: Screen a panel of different lipases. Lipases from Pseudomonas cepacia (PCL), Pseudomonas fluorescens (AK), and Candida rugosa are excellent alternatives to CALB and may offer different or improved selectivity.[10][18]

  • Ineffective Acyl Donor:

    • Cause: The acyl donor can significantly influence enantioselectivity. Simple donors like vinyl acetate are common, but sometimes a bulkier or electronically different donor is needed to enhance the stereochemical differentiation in the enzyme's active site.

    • Solution: Screen different acyl donors. Isopropenyl acetate is an effective alternative that forms acetone as a byproduct, which can be easily removed.[12] For more challenging resolutions, consider bulkier donors like vinyl butyrate or vinyl valerate.[15]

  • Incorrect Temperature:

    • Cause: Lowering the reaction temperature can sometimes enhance enantioselectivity, as the energetic differences between the two diastereomeric transition states become more significant relative to the available thermal energy.

    • Solution: Try running the reaction at a lower temperature (e.g., 4 °C or room temperature) for a longer period.

Workflow for Optimizing Enzymatic Kinetic Resolution

The following diagram illustrates a logical workflow for troubleshooting and optimizing your EKR protocol.

EKR_Workflow cluster_start Initial Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_result Outcome Start Racemic Alcohol + CALB + Vinyl Acetate in Toluene @ 30°C Monitor Monitor by Chiral HPLC/GC (Conversion & ee) Start->Monitor Problem Identify Problem Monitor->Problem LowConv Low Conversion? Problem->LowConv Yes LowEE Low ee / E-value? Problem->LowEE No Success Successful Resolution (ee > 95% at ~50% conv.) Problem->Success No Problems Sol_Conv_Enzyme Change Enzyme Batch or Source (e.g., PCL) LowConv->Sol_Conv_Enzyme Sol_Conv_Solvent Change Solvent (e.g., Heptane, TBME) LowConv->Sol_Conv_Solvent Sol_EE_Enzyme Screen Different Lipases (PCL, PSF, etc.) LowEE->Sol_EE_Enzyme Sol_EE_Acyl Screen Acyl Donors (Isopropenyl Acetate, Vinyl Butyrate) LowEE->Sol_EE_Acyl Sol_EE_Temp Lower Temperature LowEE->Sol_EE_Temp Sol_Conv_Enzyme->Monitor Sol_Conv_Solvent->Monitor Sol_EE_Enzyme->Monitor Sol_EE_Acyl->Monitor Sol_EE_Temp->Monitor

Caption: A logical workflow for troubleshooting common EKR issues.

Section 3: Experimental Protocols

Protocol 1: Screening for Enzymatic Kinetic Resolution

This protocol provides a general method for screening various lipases to identify the most effective one for your resolution.

Materials:

  • Racemic this compound

  • Immobilized Lipases (e.g., Novozym 435, Lipase from P. cepacia, Lipase from P. fluorescens)

  • Vinyl acetate (or other acyl donor)

  • Anhydrous Toluene (or other non-polar solvent)

  • Small reaction vials with screw caps

  • Orbital shaker with temperature control

  • Chiral HPLC or GC system for analysis

Procedure:

  • To separate vials, add 10-20 mg of each lipase to be screened.

  • In a stock solution, dissolve the racemic alcohol (e.g., 100 mg, ~0.5 mmol) in toluene (5 mL).

  • To each vial containing a lipase, add 1.0 mL of the alcohol stock solution.

  • Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents) to each vial.

  • Seal the vials tightly and place them on an orbital shaker at 30 °C.

  • Take small aliquots (e.g., 10 µL) at regular intervals (e.g., 2, 6, 24, 48 hours).

  • Filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme.

  • Dilute the aliquot with an appropriate solvent (e.g., HPLC mobile phase) and analyze by chiral HPLC/GC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Calculate the E-value for each enzyme to determine the most selective catalyst.

Protocol 2: Preparative Scale EKR with Novozym 435

This protocol is for a larger-scale resolution once optimal conditions have been identified.

Procedure:

  • To a round-bottom flask, add racemic this compound (e.g., 5.0 g, 25.5 mmol) and anhydrous toluene (125 mL).

  • Add Novozym 435 (e.g., 500 mg, 10% w/w of substrate).

  • Add vinyl acetate (e.g., 3.3 g, 38.2 mmol, 1.5 equiv.).

  • Stir the suspension at 30-40 °C and monitor the reaction progress by taking aliquots for chiral HPLC/GC analysis.

  • Stop the reaction when it reaches approximately 50% conversion. This maximizes the yield and purity of both enantiomers.

  • Remove the enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused multiple times.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting product (ester) from the unreacted alcohol using standard column chromatography on silica gel.

Section 4: Analytical Methods

Q: How do I determine the success of my resolution?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

You must use a chiral stationary phase (CSP) to separate and quantify the enantiomers of both the starting alcohol and the product ester.

  • Column Selection: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are highly effective for separating a wide range of chiral compounds, including secondary alcohols.[7][19][20]

  • Mobile Phase: A typical mobile phase for these columns is a mixture of hexane or heptane with a polar modifier like 2-propanol (isopropanol) or ethanol.[19] A common starting point is 90:10 Hexane:IPA.

  • Detection: Use a UV detector set to a wavelength where the aromatic ring of the compound absorbs strongly (e.g., ~280 nm).

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Visualizing the Resolution Process

This diagram shows the overall process of separating a racemic mixture into its constituent enantiomers via EKR.

EKR_Process cluster_reaction Enzymatic Kinetic Resolution cluster_separation Purification cluster_final Final Product Racemate Racemic (R/S)-Alcohol Reaction Lipase + Acyl Donor (e.g., Vinyl Acetate) Racemate->Reaction Add Mixture Mixture: (S)-Alcohol (unreacted) (R)-Ester (product) Reaction->Mixture Chromatography Column Chromatography (Silica Gel) Mixture->Chromatography S_Alcohol Pure (S)-Alcohol Chromatography->S_Alcohol R_Ester Pure (R)-Ester Chromatography->R_Ester Hydrolysis Hydrolysis (e.g., NaOH or K2CO3) R_Ester->Hydrolysis R_Alcohol Pure (R)-Alcohol Hydrolysis->R_Alcohol

Caption: Overall workflow for EKR and subsequent product isolation.

References

  • BenchChem. (n.d.). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
  • ResearchGate. (n.d.). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. Retrieved from [Link]

  • Guagliardi, A., et al. (n.d.). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing Enantioselectivity in Lipase-Catalyzed Resolution.
  • de Miranda, A. S., et al. (2020). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. Retrieved from [Link]

  • Ghanem, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved from [Link]

  • Ferraz, H. M. C., et al. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. Royal Society of Chemistry. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Royal Society of Chemistry. Retrieved from [Link]

  • O'Brien, P., et al. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. Retrieved from [Link]

  • Journal of Molecular Catalysis B: Enzymatic. (2009). Effective kinetic resolution of 3-aryloxy-1-halogenopropan-2-ols by lipase-catalyzed acyl transfer. Retrieved from [Link]

  • Januszewska, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic kinetic resolution of the racemic alcohol.... Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • O'Brien, P., et al. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Retrieved from [Link]

  • Rios-Lombardía, N., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. NIH. Retrieved from [Link]

  • de Souza, J. A. C., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • HPLC.eu. (n.d.). Chiral Columns. Retrieved from [Link]

  • Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. Retrieved from [Link]

  • Kessels SA. (n.d.). Resolution processes. Retrieved from [Link]

  • Szymańska, K., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. PMC - PubMed Central. Retrieved from [Link]

  • Ilisz, I., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and.... Retrieved from [Link]

Sources

Scaling up the synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol for pilot production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals tasked with scaling the synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol from the bench to pilot-scale production. It addresses common challenges and provides practical, field-tested solutions to ensure a robust, safe, and efficient scale-up process. We will focus on the two most industrially viable synthetic routes: the reduction of 3,4-dimethoxyphenylacetone and the Grignard reaction with 3,4-dimethoxybenzaldehyde.

Section 1: Troubleshooting Guide for Synthetic Scale-Up

This section is structured to address specific problems you may encounter during pilot production. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions grounded in chemical principles.

Issue 1: Low or Inconsistent Product Yield

Q: We are experiencing significantly lower yields at the pilot scale compared to our lab results for the reduction of 3,4-dimethoxyphenylacetone. What are the likely causes?

A: When scaling up a reduction, particularly a catalytic hydrogenation, several factors can contribute to diminished yields.

  • Inefficient Mass Transfer: In the lab, vigorous magnetic stirring is often sufficient. At the pilot scale, inadequate agitation in a large reactor vessel can lead to poor contact between the substrate, catalyst, and hydrogen. This results in slow or incomplete reactions. Ensure your reactor's agitation system (e.g., impeller design and speed) is optimized for solid-liquid-gas mixing.

  • Catalyst Deactivation: The quality of your starting ketone, 3,4-dimethoxyphenylacetone, is critical. Trace impurities, particularly sulfur or nitrogen-containing compounds, can act as catalyst poisons for precious metal catalysts like Palladium on Carbon (Pd/C).[1] It is essential to analyze the purity of your starting material from bulk suppliers. Consider passing a solution of the ketone through a plug of activated carbon or silica gel as a pre-treatment step.

  • Hydrogen Availability: At larger scales, ensuring consistent hydrogen pressure and delivery becomes more complex. Check for leaks in the hydrogenation system and ensure the sparging or surface-level hydrogen delivery is effective. The headspace of the reactor should be purged with nitrogen and then hydrogen multiple times to ensure an inert atmosphere before the reaction begins.

Q: Our Grignard reaction with 3,4-dimethoxybenzaldehyde is failing to initiate or stalls after a short period in the 100L reactor. Why is this happening?

A: Grignard reactions are notoriously sensitive, and initiation issues are a classic scale-up challenge.[2][3]

  • Moisture and Air Sensitivity: The primary culprit is almost always residual moisture or oxygen. While oven-drying glassware is standard in the lab, ensuring a multi-hundred-liter reactor and its transfer lines are scrupulously dry is a significant undertaking. Implement a rigorous solvent-flush and nitrogen-purge cycle for the reactor before adding reagents. The ether solvent (like THF or Et2O) must be certified anhydrous.[2]

  • Magnesium Passivation: The magnesium turnings used to generate the Grignard reagent have a passivating oxide layer (MgO) that prevents the reaction with the alkyl halide.[2] At scale, the surface-area-to-volume ratio changes. You may need more aggressive activation methods than in the lab.

    • Mechanical Activation: Briefly grinding the magnesium turnings (under an inert atmosphere) before use can expose fresh surfaces.

    • Chemical Activation: The use of initiators like a small crystal of iodine or a few drops of 1,2-dibromoethane is essential.[3] These agents react with the magnesium surface to expose fresh metal.

  • Poor Local Concentration: To initiate the reaction, a high local concentration of the alkyl halide on the magnesium surface is needed. Instead of adding all the solvent at once, add the magnesium, a small portion of the anhydrous ether, and the initiator. Then, add a small aliquot of the alkyl halide to this concentrated mixture to start the reaction, evidenced by a gentle reflux or temperature rise, before beginning the main, slow addition.

Issue 2: Product Impurity and Purification Challenges

Q: We are observing a persistent impurity in our final product after the reduction of 3,4-dimethoxyphenylacetone. How can we identify and eliminate it?

A: The most common impurity in this reduction is unreacted starting material, 3,4-dimethoxyphenylacetone. This indicates an incomplete reaction (see Issue 1). Another possibility is the formation of byproducts from side reactions.

  • Deformylation/Reduction Byproducts: If using a borohydride reduction in an alkaline solution, side reactions can lead to the formation of dimeric species like 1,2-bis(3,4-dimethoxyphenyl)ethanol.[4] Careful control of pH and temperature is crucial to minimize these pathways.

  • Purification Strategy: High-purity this compound is often achieved through vacuum distillation. The boiling points of the desired product and the starting ketone are different enough to allow for fractional distillation. If impurities persist, column chromatography is an option, but it is less economical at a pilot scale. Recrystallization of a solid derivative could be considered if a suitable one can be formed and easily cleaved.

Q: Our product from the Grignard route is contaminated with a significant amount of a non-polar impurity. What is it and how do we prevent its formation?

A: This is likely a biphenyl-type impurity, formed from a Wurtz-type coupling reaction between your Grignard reagent and unreacted alkyl halide.[3]

  • Cause: This side reaction is favored by higher temperatures and high concentrations of the alkyl halide.[3]

  • Prevention: The key is to maintain a low concentration of the alkyl halide throughout the reaction. This is achieved by adding the alkyl halide solution slowly and sub-surface to the vigorously stirred magnesium suspension. Additionally, effective heat management is critical. The reaction is highly exothermic, and a runaway reaction will significantly increase the formation of this byproduct. Ensure your reactor's cooling system can handle the heat load. A good practice is to maintain the reaction temperature below the solvent's reflux point during the addition phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for pilot-scale production?

A1: Both routes are viable, but the choice depends on your facility's capabilities and risk tolerance.

  • Reduction of 3,4-dimethoxyphenylacetone: This route is generally considered safer and operationally simpler. It avoids highly reactive and moisture-sensitive Grignard reagents. If catalytic hydrogenation is used, it offers high atom economy and produces minimal waste. However, it requires a pressure-rated reactor and careful handling of the catalyst.

  • Grignard Reaction: This route builds the carbon skeleton and can be more cost-effective if 3,4-dimethoxybenzaldehyde is significantly cheaper than the corresponding ketone. However, it requires stringent anhydrous conditions and robust thermal management to control the highly exothermic reaction.

Q2: What are the critical process parameters to monitor during scale-up?

A2: For either route, the following parameters are critical:

  • Temperature: Exothermic reactions must be controlled to prevent side reactions and ensure safety. Use a reactor with a cooling jacket and a calibrated temperature probe.

  • Addition Rate: Slow and controlled addition of reagents is crucial for managing exotherms and minimizing side product formation, especially in the Grignard reaction.

  • Agitation Speed: Must be sufficient to ensure homogeneity and good mass transfer, especially in heterogeneous reactions like catalytic hydrogenations or Grignard reactions.

  • Pressure: For catalytic hydrogenation, maintaining a constant hydrogen pressure is key to achieving a good reaction rate and complete conversion.

Q3: How should we handle the work-up and isolation at a pilot scale?

A3: Quenching a large-scale Grignard reaction must be done with extreme care. The slow, controlled addition of the reaction mixture to a cooled, stirred solution of aqueous acid (e.g., ammonium chloride or dilute HCl) is standard. This should be done in a well-ventilated area due to the release of flammable gases. For both routes, subsequent liquid-liquid extractions will require appropriately sized vessels and phase-separation monitoring. The final purification is typically best achieved by vacuum distillation to remove non-volatile impurities and residual solvent.[5]

Q4: What are the key safety considerations for this process?

A4:

  • Grignard Route: Diethyl ether and THF are extremely flammable. Ensure the reactor is properly grounded to prevent static discharge. Grignard reagents are pyrophoric upon contact with air. All transfers must be conducted under an inert atmosphere (Nitrogen or Argon).[2] The quench is highly exothermic and releases hydrogen gas.

  • Hydrogenation Route: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be pressure-rated and equipped with pressure relief devices. The catalyst (e.g., Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The catalyst should be filtered carefully and kept wet with water or solvent until it can be safely disposed of or recycled.

Section 3: Visualized Workflows and Pathways

Overall Pilot Production Workflow

G cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_purification Purification Phase RM Raw Material QC & Staging Reactor Reactor Preparation (Dry-out, Inerting) RM->Reactor Reaction Controlled Reaction Reactor->Reaction Quench Reaction Quench & Neutralization Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Distillation Vacuum Distillation Extraction->Distillation FinalQC Final Product QC (Purity, Identity) Distillation->FinalQC G cluster_route_a Route A: Grignard Reaction cluster_route_b Route B: Ketone Reduction A_Start 3,4-Dimethoxy- benzaldehyde A_Reagent 1. MeMgBr, THF 2. H3O+ Quench A_Start->A_Reagent A_Product 1-(3,4-Dimethoxyphenyl) propan-2-ol A_Reagent->A_Product A_Side_Reagent MeBr + Mg A_Side_Product Ethane (Wurtz Coupling) A_Side_Reagent->A_Side_Product Side Reaction B_Start 3,4-Dimethoxy- phenylacetone B_Reagent NaBH4, MeOH or H2, Pd/C B_Start->B_Reagent B_Product 1-(3,4-Dimethoxyphenyl) propan-2-ol B_Reagent->B_Product B_Side_Product Unreacted Starting Material B_Reagent->B_Side_Product Incomplete Reaction

Caption: Key synthetic routes and potential side reactions.

Section 4: Pilot-Scale Experimental Protocols

Protocol 1: Reduction of 3,4-Dimethoxyphenylacetone via Catalytic Hydrogenation

Safety: This process involves flammable hydrogen gas and a potentially pyrophoric catalyst. All operations must be conducted in a pressure-rated reactor in a well-ventilated area, with strict adherence to safety protocols for handling hydrogen and catalysts.

  • Reactor Preparation: Ensure the 100 L hydrogenation reactor is clean and dry. Purge the vessel with nitrogen gas for at least 30 minutes.

  • Catalyst Loading: Under a nitrogen atmosphere, charge 5% Palladium on Carbon (50% wet, 200 g) to the reactor.

  • Solvent and Substrate Addition: Add methanol (40 L) to the reactor, followed by 3,4-dimethoxyphenylacetone (10.0 kg, 51.5 mol).

  • Inerting and Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, then purge with hydrogen (30 psig) three times. Pressurize the reactor to 50 psig with hydrogen.

  • Reaction: Begin agitation (e.g., 200-300 RPM) and heat the reactor to 40°C. Monitor the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reactor to room temperature. Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Caution: Keep the catalyst cake wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude oil can be purified by vacuum distillation to yield this compound.

Protocol 2: Grignard Synthesis from 3,4-Dimethoxybenzaldehyde

Safety: This process involves highly flammable ethers and moisture-sensitive reagents. All operations must be conducted under a strict inert (nitrogen) atmosphere.

  • Reactor Preparation: Ensure the 100 L glass-lined reactor is scrupulously clean and dry. Perform a final rinse with anhydrous THF and purge with dry nitrogen for several hours.

  • Grignard Reagent Preparation: Charge magnesium turnings (1.50 kg, 61.7 mol) and a few crystals of iodine to the reactor. Add anhydrous THF (10 L).

  • Initiation: In a separate dry vessel, prepare a solution of methyl bromide in THF or use a commercially available solution of methylmagnesium bromide. Add a small aliquot (approx. 200 mL) to the magnesium suspension to initiate the reaction. A noticeable temperature increase or gentle reflux confirms initiation.

  • Grignard Formation: Once initiated, slowly add the remaining methylmagnesium bromide solution (total approx. 56.5 mol) over 2-3 hours, maintaining the temperature between 30-40°C using the reactor's cooling jacket.

  • Aldehyde Addition: Dissolve 3,4-dimethoxybenzaldehyde (8.0 kg, 48.1 mol) in anhydrous THF (30 L). Slowly add this solution to the Grignard reagent over 3-4 hours, maintaining the temperature below 25°C.

  • Quench: In a separate vessel, prepare a stirred solution of saturated aqueous ammonium chloride (40 L) cooled to 0-5°C. Very slowly, transfer the reaction mixture into the quench solution, maintaining the quench temperature below 20°C.

  • Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation.

Data Summary Table
ParameterRoute A: Grignard ReactionRoute B: Hydrogenation
Key Starting Material 3,4-Dimethoxybenzaldehyde3,4-Dimethoxyphenylacetone
Key Reagents MeMgBr, THFH₂, 5% Pd/C, Methanol
Typical Batch Size 8.0 kg Aldehyde10.0 kg Ketone
Operating Temperature 25-40°C40°C
Operating Pressure Atmospheric50 psig
Typical Reaction Time 6-8 hours4-6 hours
Typical Yield 75-85%90-98%
Key Safety Concerns Exotherm, Flammable Solvents, Pyrophoric ReagentsFlammable H₂, Pyrophoric Catalyst

References

  • Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from Columbia University Chemistry website.
  • A Comparative Benchmarking Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)propanal. (n.d.). Benchchem.
  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. (n.d.).
  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (n.d.).
  • Process for 3,4-dimethoxyphenyl-acetone preparation. (n.d.).
  • 3,4-Dimethoxyphenylacetone synthesis. (n.d.). ChemicalBook.
  • (3,4-Dimethoxyphenyl)acetone. (n.d.). Biosynth.
  • 3,4-Dimethoxyphenylacetone. (n.d.). NIST WebBook.
  • Ver
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). Molecules.
  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. (2014). Archiv der Pharmazie.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2019). Molecules.
  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). Scientific Reports.
  • Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. (1993). Acta Chemica Scandinavica.
  • Purification of biologically-produced 1,3-propanediol. (n.d.).

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1-(3,4-Dimethoxyphenyl)propan-2-ol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 1-(3,4-Dimethoxyphenyl)propan-2-ol is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides a comparative analysis of the most common and effective methods for its synthesis, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers and drug development professionals in selecting the optimal route for their specific needs.

Introduction

This compound, a secondary benzylic alcohol, possesses a chiral center, making the stereoselectivity of its synthesis a critical consideration for applications in asymmetric synthesis. The selection of a synthetic route is often a balance between yield, cost of starting materials, reaction conditions, scalability, and the desired stereochemical outcome. This guide will focus on two primary, convergent synthetic strategies: the reduction of a commercially available ketone and the Grignard addition to a readily accessible aldehyde. Furthermore, alternative methods such as the Meerwein-Ponndorf-Verley (MPV) reduction and catalytic hydrogenation will be discussed to provide a comprehensive overview.

Core Synthetic Methodologies

Two principal retrosynthetic disconnections lead to viable and widely employed synthetic pathways for this compound.

cluster_0 Route 1: Ketone Reduction cluster_1 Route 2: Grignard Reaction target This compound ketone 1-(3,4-Dimethoxyphenyl)propan-2-one ketone->target Reduction hydride Hydride Source (e.g., NaBH4, LiAlH4) aldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) aldehyde->target Nucleophilic Addition grignard Ethylmagnesium Bromide

Caption: Primary retrosynthetic pathways to this compound.

Method 1: Reduction of 1-(3,4-Dimethoxyphenyl)propan-2-one

This is arguably the most direct approach, starting from the commercially available ketone, 1-(3,4-dimethoxyphenyl)propan-2-one (CAS 776-99-8).[1][2] The transformation is a standard carbonyl reduction, for which several reliable methods exist.

Hydride Reduction with Sodium Borohydride (NaBH₄)

Mechanistic Insight: Sodium borohydride is a mild and selective reducing agent that donates a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.[3] The resulting alkoxide is then protonated during an aqueous workup to yield the secondary alcohol. The use of protic solvents like methanol or ethanol is common and facilitates the protonation step.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1-(3,4-dimethoxyphenyl)propan-2-one (1.0 eq.) in methanol (10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of aqueous ammonium chloride solution or 1N HCl at 0 °C.[4]

  • Extraction: Extract the product with dichloromethane (3 x 10 volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude alcohol can be purified by flash column chromatography on silica gel or by vacuum distillation.

Causality of Experimental Choices:

  • The use of methanol as a solvent allows for good solubility of both the ketone and NaBH₄.[4]

  • Portion-wise addition of NaBH₄ at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • The acidic quench protonates the intermediate alkoxide and destroys any excess borohydride.

Other Reduction Methods
  • Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent than NaBH₄, LiAlH₄ will also effectively reduce the ketone. However, it requires strictly anhydrous conditions and is more hazardous to handle, making NaBH₄ the preferred choice for this simple reduction on a laboratory scale.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes aluminum isopropoxide as a catalyst in the presence of isopropanol as the hydride donor.[5][6][7][8][9] It is highly chemoselective and operates under mild conditions, making it suitable for substrates with other reducible functional groups that would be affected by hydride reagents.[5]

  • Catalytic Hydrogenation: The ketone can be reduced using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).[10] This method is highly efficient and atom-economical, making it attractive for industrial-scale synthesis.

Method 2: Grignard Reaction with 3,4-Dimethoxybenzaldehyde

This approach involves the carbon-carbon bond formation between 3,4-dimethoxybenzaldehyde (veratraldehyde) and an ethyl nucleophile, typically derived from a Grignard reagent.

Mechanistic Insight: The Grignard reagent, ethylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of veratraldehyde. This forms a magnesium alkoxide intermediate, which is subsequently hydrolyzed in an acidic workup to yield the desired secondary alcohol.

start Ethyl Bromide + Mg in dry ether grignard Ethylmagnesium Bromide start->grignard Forms aldehyde 3,4-Dimethoxybenzaldehyde grignard->aldehyde Nucleophilic Attack intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate workup Acidic Workup (e.g., aq. NH4Cl) intermediate->workup Hydrolysis product This compound workup->product

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare ethylmagnesium bromide from magnesium turnings (1.1 eq.) and ethyl bromide (1.05 eq.) in anhydrous diethyl ether or THF.

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq.) in anhydrous ether dropwise, maintaining the temperature below 10 °C.[11]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with diethyl ether (3 x 10 volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or vacuum distillation.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[11]

  • Inert Atmosphere: An inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Controlled Addition: The dropwise addition of the aldehyde to the Grignard solution at low temperature helps to control the exothermic reaction and minimize side product formation.

Stereoselective Synthesis

The synthesis of a single enantiomer of this compound is often required for pharmaceutical applications. This can be achieved through the asymmetric reduction of the corresponding ketone.

Asymmetric Borane Reduction: Chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or chiral oxazaborolidines (Corey-Bakshi-Shibata catalyst), are effective for the enantioselective reduction of prochiral ketones.[12][13][14][15]

Mechanistic Principle: The chiral catalyst coordinates to the ketone, creating a sterically defined environment. The hydride is then delivered from a specific face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The enantioselectivity is dictated by the chirality of the borane reagent used.[12]

General Protocol for Asymmetric Borane Reduction:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst solution (e.g., (R)- or (S)-Me-CBS) in an anhydrous solvent like THF.

  • Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) to the catalyst solution and stir at room temperature.

  • Ketone Addition: Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C) and add a solution of 1-(3,4-dimethoxyphenyl)propan-2-one in anhydrous THF dropwise.

  • Reaction and Work-up: After the reaction is complete, quench carefully with methanol, followed by aqueous acid, and proceed with extraction and purification as previously described.

Comparative Analysis of Synthesis Methods

FeatureHydride Reduction (NaBH₄)Grignard ReactionMPV ReductionCatalytic HydrogenationAsymmetric Borane Reduction
Starting Material 1-(3,4-Dimethoxyphenyl)propan-2-one3,4-Dimethoxybenzaldehyde1-(3,4-Dimethoxyphenyl)propan-2-one1-(3,4-Dimethoxyphenyl)propan-2-one1-(3,4-Dimethoxyphenyl)propan-2-one
Typical Yield High (often >90%)Good to High (70-90%)Good to High (70-95%)Very High (>95%)Good to High (80-95%)
Reaction Conditions Mild (0 °C to RT)Mild (0 °C to RT), but requires strict anhydrous conditionsMild (reflux in isopropanol)Elevated pressure and temperatureLow temperature (-20 °C to RT)
Scalability GoodGood, but requires careful controlGoodExcellent, ideal for industrial scaleModerate, catalyst cost can be a factor
Stereoselectivity Achiral (produces racemate)Achiral (produces racemate)Can be made stereoselective with chiral catalystsCan be made stereoselective with chiral catalystsHigh enantioselectivity
Safety Considerations Relatively safeGrignard reagents are pyrophoric and water-reactiveGenerally safeRequires handling of flammable hydrogen gas under pressureBorane reagents are flammable and toxic
Cost-Effectiveness High (NaBH₄ is inexpensive)Moderate (depends on Grignard reagent cost)ModerateHigh on large scale (catalyst can be recycled)Lower (chiral reagents are expensive)

Conclusion

The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project.

  • For routine laboratory synthesis of the racemic alcohol , the reduction of 1-(3,4-dimethoxyphenyl)propan-2-one with sodium borohydride is the most straightforward, cost-effective, and safest method, offering high yields under mild conditions. A study on the reduction of the similar 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol reported a 98% yield with NaBH₄, indicating the high efficiency of this method.[16][17]

  • The Grignard reaction is a valuable alternative, particularly if the starting aldehyde is more readily available or cost-effective than the ketone. However, it requires more stringent experimental setup due to the moisture sensitivity of the Grignard reagent.

  • For large-scale industrial production , catalytic hydrogenation is the most attractive option due to its high efficiency, atom economy, and the potential for catalyst recycling.[10]

  • When enantiomerically pure this compound is required , asymmetric borane reduction of the ketone is a reliable method to achieve high enantioselectivity.[13]

Ultimately, the information and protocols provided in this guide should serve as a solid foundation for researchers to make informed decisions and successfully synthesize this compound for their research and development endeavors.

References

  • Royal Society of Chemistry. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. [Link]

  • N.A. (n.d.). Meerwein-Ponndorf-Verley Reaction (Reduction). Cambridge University Press. [Link]

  • Barluenga, J., et al. (2001). Uncatalyzed Meerwein−Ponndorf−Oppenauer−Verley Reduction of Aldehydes and Ketones under Supercritical Conditions. The Journal of Organic Chemistry, 66(17), 5846-5850. [Link]

  • G. A. Tolstikov, et al. (2011). Meerwein–Ponndorf–Verley reduction of aldehydes formed in situ from α- and β-pinene epoxides in a supercritical fluid in the presence of alumina. Journal of Saudi Chemical Society, 15(4), 313-317.
  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved January 21, 2026, from [Link]

  • Unknown Author. (n.d.). ASYMMETRIC SYNTHESIS-II.
  • Google Patents. (n.d.). Process for the purification of benzyl alcohol.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. BenchChem.
  • BenchChem. (2025).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • S. Itsuno, et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 4. Enantio-selective reduction of ketones and oxime ethers with the reagent prepared from borane and polymer-supported (S)-(–)-2-amino-3-(p-hydroxyphenyl). Journal of the Chemical Society, Perkin Transactions 1, 203-208.
  • A. Syahida, et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 7(2), 113-118.
  • Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Pu, L., et al. (2015). Asymmetric Borane Reduction of Prochiral Ketones Catalyzed By Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl]. Chirality, 27(7), 422-4.
  • Unknown Author. (n.d.). Stoichiometric Boron Reagents. Wordpress.
  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Stankovic, S., et al. (2020).
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Hulst, R., et al. (1995). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. Journal of Organic Chemistry, 60(5), 1345-1350.
  • ChemSpider. (n.d.). Large Scale reduction of Ketone with sodium borohydride. ChemSpider Synthetic Pages.
  • G. Chelucci, et al. (2016). Transfer Hydrogenation of Flavanones and ortho-Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthenium Complexes. European Journal of Organic Chemistry, 2016(24), 4165-4172.
  • N. F. Nikitas, et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 21(24), 6674-6679.
  • Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE.
  • PrepChem.com. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Retrieved January 21, 2026, from [Link]

  • S. Funayama, et al. (2011). 1-(3,4-Dimethoxyphenyl)propan-1-one. Acta Crystallographica Section E, 67(11), o2568.
  • A. Syahida, et al. (2014).
  • M. Al-Hiari, et al. (2021). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 26(16), 4945.
  • SIELC Technologies. (2018). 2-Propanone, 1-(3,4-dimethoxyphenyl)-. Retrieved January 21, 2026, from [Link]

  • M. A. P. Martins, et al. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(1), 249.
  • M. J. Gonzalez-Vera, et al. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2021(2), M1232.
  • H. Ohta, et al. (2002). Synthesis of (1R,2S)-1-(3'-chloro-4'-methoxyphenyl)-1,2-propanediol (trametol) and (1R,2S)-1-(3',5'-dichloro-4'-methoxyphenyl)-1,2-propanediol, chlorinated fungal metabolites in the natural environment. Bioscience, Biotechnology, and Biochemistry, 66(3), 697-701.
  • eScholarship.org. (n.d.). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying 1-(3,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of drug products is paramount.[1] A crucial aspect of this is the diligent monitoring and control of impurities, which can arise from various sources including synthesis byproducts, degradation products, or residual starting materials.[1][2] Even at trace levels, these impurities can impact the therapeutic performance or pose safety risks to patients.[1][3] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for its ability to accurately identify and quantify such impurities.[2][3][4][5] Its widespread application is due to its high sensitivity, specificity, robustness, and adaptability for a vast range of compounds.[2][3]

This guide provides an in-depth, experience-driven walkthrough of the validation process for an HPLC method designed to quantify 1-(3,4-Dimethoxyphenyl)propan-2-ol. This compound, a structural analogue to intermediates in certain pharmaceutical syntheses, serves as a representative model for a process-related impurity. The validation of the analytical method ensures that it is fit for its intended purpose, providing reliable and consistent data—a non-negotiable requirement by regulatory bodies like the FDA and EMA.[6][7] The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the globally recognized standard for the validation of analytical procedures.[7][8][9]

Phase 1: HPLC Method Development & Rationale

The foundation of any successful validation is a well-developed and robust analytical method. The physicochemical properties of this compound—a polar aromatic compound with a distinct chromophore—guide the selection of the chromatographic conditions. The goal is to achieve a sharp, symmetrical peak, well-resolved from any potential interferences.

Chromatographic Conditions & Justification:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) was selected. The C18 stationary phase provides excellent hydrophobic interaction with the phenyl ring of the analyte, ensuring adequate retention, while the moderate polarity of the analyte allows for elution with a standard reversed-phase mobile phase.

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and Water. A gradient is chosen to ensure elution of any potential, more hydrophobic impurities and to maintain a reasonable run time. A typical starting point would be 30% ACN, ramping up to 90% ACN.

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.

  • Detection: UV detection at 280 nm. The dimethoxy-substituted benzene ring in the analyte is expected to have a strong UV absorbance around this wavelength, providing high sensitivity. A PDA detector is advantageous as it can also assess peak purity.[5]

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.[10]

  • Injection Volume: 10 µL. This volume is a good starting point to balance sensitivity and peak shape.

  • Diluent: 50:50 Water:Acetonitrile. The diluent should be miscible with the mobile phase and effectively solubilize the analyte.

Phase 2: Method Validation According to ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][11] The following parameters are assessed to ensure the method for quantifying this compound is accurate, precise, and reliable.

Validation Workflow Diagram

The overall process of HPLC method validation can be visualized as a structured workflow, ensuring all required parameters are systematically evaluated.

HPLC_Validation_Workflow start Start: Method Development Complete specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Defined robustness->system_suitability validated Method Validated system_suitability->validated

Caption: A workflow diagram illustrating the sequential steps in validating an HPLC analytical method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][12]

  • Protocol:

    • Analyze a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a solution of the active pharmaceutical ingredient (API) matrix without the impurity to check for interference.

    • Analyze a solution of this compound standard.

    • Analyze a spiked sample (API matrix spiked with the impurity).

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the API. Analyze the stressed samples to ensure the impurity peak is resolved from any degradation products.

  • Acceptance Criteria: The analyte peak should be free from co-elution with other components. Peak purity analysis (using a PDA detector) should yield a purity angle that is less than the purity threshold. Resolution between the analyte peak and the closest eluting peak should be >2.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[6]

  • Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations. A typical range for an impurity is from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., if the specification limit is 0.1%, the range might be 0.05% to 0.15%).

  • Data Analysis: Plot the peak area response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[10] The y-intercept should be insignificant compared to the response at 100% concentration.

ParameterResultAcceptance Criteria
Range 0.5 - 7.5 µg/mLLOQ to 150% of target
Correlation Coefficient (R²) 0.9995≥ 0.999
Linearity Plot LinearLinear
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.[13]

  • Protocol: Analyze, in triplicate, samples of the API matrix spiked with the impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Data Analysis: Calculate the percentage recovery of the impurity at each level.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each concentration level.

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
50% 99.20.890.0 - 110.0%
100% 101.50.690.0 - 110.0%
150% 100.80.790.0 - 110.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[6][13]

  • Protocol (Repeatability / Intra-assay Precision): Analyze six replicate samples of the API spiked with the impurity at 100% of the target concentration on the same day, with the same analyst and instrument.[6]

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

  • Acceptance Criteria: The %RSD should be not more than 5.0% for impurities.

Precision Level%RSD ResultAcceptance Criteria
Repeatability (n=6) 1.2≤ 5.0%
Intermediate (n=6) 1.8≤ 5.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

  • Protocol (Signal-to-Noise Method): Determine the concentration at which the analyte's signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate by analyzing a minimum of six replicates and meeting the acceptance criteria for precision and accuracy at that concentration.

ParameterResult (µg/mL)S/N Ratio
LOD 0.15~3:1
LOQ 0.50~10:1
Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10][13]

  • Protocol: Introduce small variations to the method parameters one at a time. Typical variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)[10]

    • Mobile phase composition (e.g., ± 2% organic component)

  • Data Analysis: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions, and the results should not be significantly impacted.

Comparison of Analytical Techniques

While HPLC is the gold standard for this type of analysis, other techniques can also be employed.[1] The choice depends on the specific requirements of the analysis, such as the volatility of the analyte and the required sensitivity.

TechniquePrinciplePros for this ApplicationCons for this Application
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High precision and accuracy; robust and reliable; widely available; suitable for non-volatile compounds.[2][3]Moderate sensitivity compared to MS; may require method development to resolve complex mixtures.
UPLC-UV/MS Similar to HPLC but uses smaller particle columns (<2 µm) and higher pressures.Faster analysis times; higher resolution and sensitivity than HPLC.[14]Higher backpressure requires specialized instrumentation; potential for column clogging.
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass spectrometry detection.[15]Excellent for volatile and semi-volatile impurities like residual solvents; high specificity from MS.[1][15]Not suitable for non-volatile compounds like this compound without derivatization.[15]
LC-MS Combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.Extremely high sensitivity and specificity; provides molecular weight information, aiding in impurity identification.[14][16]Higher cost and complexity; potential for matrix effects (ion suppression).[16]
Logical Relationship of Validation Parameters

The validation parameters are not independent but form an interconnected system that collectively establishes the method's suitability.

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity & Range Specificity->Linearity ensures response is from analyte Accuracy Accuracy Linearity->Accuracy defines range for accuracy test Precision Precision Linearity->Precision defines range for precision test LOQ LOQ Accuracy->LOQ must be accurate at LOQ Precision->LOQ must be precise at LOQ LOQ->Linearity is the lower limit of range

Caption: Interdependencies between core analytical validation parameters.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (e.g., 50 µg/mL): Accurately weigh approximately 5.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Linearity Solutions: Serially dilute the Standard Stock Solution with diluent to prepare at least five calibration standards across the desired range (e.g., 0.5, 1.0, 2.5, 5.0, 7.5 µg/mL).

  • Sample Solution (e.g., for a 0.1% impurity level in a 1 mg/mL API solution): Accurately weigh 100 mg of the API into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This yields a 1 mg/mL solution, where a 0.1% impurity level corresponds to 1 µg/mL.

Protocol 2: System Suitability Test

  • Before initiating any validation experiment, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution (at the 100% target concentration) five times.

  • Calculate the %RSD of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria:

    • %RSD of peak area ≤ 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates ≥ 2000

Conclusion

The validation of an analytical method is a systematic and evidence-based process that is fundamental to ensuring drug quality and regulatory compliance.[6] The High-Performance Liquid Chromatography method detailed here has been shown through a rigorous evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness to be suitable for its intended purpose: the accurate quantification of the potential impurity this compound. While alternative techniques like LC-MS offer higher sensitivity, the validated HPLC-UV method provides a robust, reliable, and cost-effective solution that is perfectly aligned with the quality control requirements for routine impurity analysis in the pharmaceutical industry.[2]

References

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Marcel Dekker, Inc. [Link]

  • Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • In-Situ. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • FILAB. Analytical validation of an HPLC assay method. [Link]

  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. [Link]

  • Senieer. Detailed Explanation of Drug Impurity Research Methods. [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • ResearchGate. hplc method validation for pharmaceuticals: a review. [Link]

  • Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

Sources

A Technical Guide to the Stereoselective Biological Activity of 1-(3,4-Dimethoxyphenyl)propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Phenylethylamine Bioactivity

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, can be the determining factor in its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this distinction is paramount. The human body, being a chiral environment composed of enantiomerically pure proteins, enzymes, and receptors, often interacts differently with each enantiomer of a drug. One enantiomer may elicit a potent therapeutic effect, while the other could be inactive or even responsible for undesirable side effects.[1]

This guide provides a comparative analysis of the predicted biological activities of the (R) and (S)-enantiomers of 1-(3,4-dimethoxyphenyl)propan-2-ol, a substituted phenylethylamine derivative. While direct comparative studies on these specific enantiomers are not extensively available in the public domain, we can infer their likely pharmacological profiles based on well-established structure-activity relationships (SAR) of analogous beta-hydroxy phenylethylamines. This document will delve into the anticipated differences in their interactions with biological targets, supported by experimental designs for their validation.

The Phenylethylamine Scaffold: A Foundation for Adrenergic Activity

The this compound structure belongs to the phenylethylamine class of compounds. This structural motif is the backbone for many endogenous neurotransmitters, such as dopamine and norepinephrine, and a vast array of synthetic drugs that modulate the adrenergic system.[2] The adrenergic receptors (α and β) are key regulators of cardiovascular, respiratory, and metabolic functions.[2]

Derivatives of this compound have been explored for various therapeutic applications, including as cardioselective beta-adrenergic blocking agents. The core structure, comprising a phenyl ring, an ethylamine side chain, and a hydroxyl group on the beta-carbon, is crucial for interaction with adrenergic receptors.

Comparative Biological Activity: (R) vs. (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol

Based on extensive research on analogous chiral beta-hydroxy phenylethylamines, a significant difference in the biological activity of the (R) and (S)-enantiomers of this compound is anticipated.

Table 1: Predicted Comparative Biological Profile of (R) and (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol

Feature(R)-1-(3,4-Dimethoxyphenyl)propan-2-ol(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol
Predicted Primary Target Adrenergic Receptors (likely β-adrenergic)Adrenergic Receptors (likely with much lower affinity)
Predicted Potency HighLow to Negligible
Predicted Efficacy Agonist or Antagonist activityLikely inactive or weakly active
Rationale The (R)-configuration at the β-hydroxyl group is crucial for potent interaction with adrenergic receptors in most phenylethylamine-based drugs.The (S)-configuration typically results in a significant loss of affinity and activity at adrenergic receptors.
The Stereochemical Imperative: Why the (R)-Enantiomer is Expected to be More Active

The stereospecificity of adrenergic receptors is well-documented. The binding pocket of these receptors is chiral and has a specific orientation for interacting with ligands. For beta-adrenergic receptor agonists and antagonists, the (R)-configuration of the hydroxyl group on the beta-carbon of the phenylethylamine side chain is a critical determinant of high-affinity binding. This hydroxyl group typically forms a key hydrogen bond interaction with a specific amino acid residue within the receptor binding site. The spatial arrangement of the phenyl ring, the amino group, and the hydroxyl group in the (R)-enantiomer allows for an optimal fit into the receptor, leading to a stable drug-receptor complex and subsequent biological response.

Conversely, the (S)-enantiomer, with its mirror-image configuration, is predicted to have a much lower affinity for the adrenergic receptor. The improper orientation of the hydroxyl group would likely result in steric hindrance and prevent the formation of the crucial hydrogen bond, leading to a significant decrease or complete loss of biological activity.

Experimental Workflows for Validation

To empirically validate the predicted stereoselective activity of the (R) and (S)-enantiomers of this compound, a series of well-defined experiments are required.

Chiral Separation and Purification

The first and most critical step is the separation of the racemic mixture into its individual enantiomers.

Caption: Workflow for Chiral Separation and Purification.

Protocol: Chiral HPLC Separation

  • Column Selection: Employ a chiral stationary phase (CSP) column suitable for the separation of amine-containing compounds. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Optimization: Screen different mobile phase compositions, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal separation. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

  • Detection: Use a UV detector set at a wavelength where the compound exhibits strong absorbance.

  • Fraction Collection: Collect the separated enantiomeric peaks.

  • Purity and Enantiomeric Excess (ee) Determination: Analyze the collected fractions using the same chiral HPLC method to determine their purity and enantiomeric excess. An ee of >99% is desirable for biological testing.

  • Structural Confirmation: Confirm the chemical identity and structure of the purified enantiomers using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Biological Assays

Once the pure enantiomers are obtained, their biological activity can be compared using a variety of in vitro assays.

G cluster_0 In Vitro Assays A Purified (R) and (S) Enantiomers B Receptor Binding Assays A->B C Functional Assays A->C D D B->D Determine Ki (Binding Affinity) E E C->E Determine EC50/IC50 (Potency) and Emax (Efficacy) F F D->F Compare Binding Affinities G G E->G Compare Functional Activities

Caption: In Vitro Biological Assay Workflow.

Protocol: Radioligand Binding Assay for Adrenergic Receptors

  • Membrane Preparation: Prepare cell membrane fractions from a cell line expressing the adrenergic receptor of interest (e.g., β1 or β2).

  • Assay Buffer: Use a suitable buffer system to maintain pH and ionic strength.

  • Radioligand: Select a high-affinity radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors).

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the unlabeled (R) or (S)-enantiomer.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibition constant (Ki) for each enantiomer. A lower Ki value indicates a higher binding affinity.

Protocol: Functional Assay (e.g., cAMP Assay for β-Adrenergic Agonism)

  • Cell Culture: Culture a suitable cell line expressing the target β-adrenergic receptor.

  • Compound Treatment: Treat the cells with increasing concentrations of the (R) or (S)-enantiomer.

  • cAMP Measurement: After an appropriate incubation time, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each enantiomer.

Conclusion and Future Directions

While direct experimental data comparing the biological activities of (R) and (S)-1-(3,4-dimethoxyphenyl)propan-2-ol is currently lacking, the principles of stereochemistry in pharmacology and the extensive data on analogous phenylethylamines provide a strong predictive framework. It is highly probable that the (R)-enantiomer will exhibit significantly greater activity at adrenergic receptors compared to its (S)-counterpart.

The experimental workflows outlined in this guide provide a clear path for researchers to validate these predictions. Such studies are crucial for understanding the full pharmacological profile of this compound and for any future drug development efforts. The elucidation of the stereoselective activity of this compound will not only contribute to the broader understanding of phenylethylamine SAR but also pave the way for the development of more selective and efficacious therapeutic agents.

References

  • Ramos-Molina, B., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 269. [Link]

  • McConnell, O. J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10245-10271. [Link]

Sources

1-(3,4-Dimethoxyphenyl)propan-2-ol versus other sympathomimetic amines in activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 1-(3,4-Dimethoxyphenyl)propan-2-ol and its Potential Sympathomimetic Activity

This guide provides a detailed comparison of the potential sympathomimetic activity of this compound against a range of established sympathomimetic amines. Direct experimental data on this specific molecule is not abundant in public literature, as it is often cited as a chemical precursor.[1] Therefore, this analysis is built upon a foundational understanding of structure-activity relationships (SAR) within the phenethylamine class, offering an expert, inferential profile of its likely pharmacological characteristics.

Introduction to Sympathomimetic Amines

Sympathomimetic amines are a class of drugs that mimic the effects of endogenous catecholamines like norepinephrine and epinephrine.[2] Their action is mediated primarily through interaction with adrenergic receptors (adrenoceptors), which are G-protein-coupled receptors found throughout the body. These receptors are broadly classified into two main types, α and β, with further subtypes (α₁, α₂, β₁, β₂, β₃) that mediate distinct physiological responses.[3] The clinical utility of these agents is diverse, ranging from treating hypotension and shock to managing asthma and anaphylaxis.[4]

The pharmacological profile of a sympathomimetic amine—its receptor selectivity, potency, and mechanism of action (direct, indirect, or mixed)—is intricately linked to its chemical structure. Key determinants include substitutions on the aromatic ring, the ethylamine side chain, and the terminal amino group.[5][6]

Structural Analysis and Inferred Activity Profile of 1-(3,4-Dimethoxyphenyl)propan-2-amine Derivatives

The compound named this compound lacks an amino group, which is essential for classification as a sympathomimetic amine. However, its structure strongly suggests it is a precursor to an amine. For this guide, we will analyze the corresponding amine, 2-amino-1-(3,4-dimethoxyphenyl)propan-1-ol , as the pharmacologically active agent. This structure contains the three key features that allow for an inferential analysis based on well-established SAR principles.

  • Aromatic Ring Substitution (3,4-Dimethoxy): The quintessential sympathomimetics, catecholamines, possess 3,4-dihydroxy groups. These are crucial for high-affinity binding to adrenoceptors but also render the molecule susceptible to rapid metabolism by catechol-O-methyltransferase (COMT). Replacing these hydroxyls with methoxy groups, as in our target molecule, blocks this metabolic pathway. This structural change is known to shift activity towards α-adrenergic receptors and significantly prolong the duration of action. The well-characterized α₁-agonist methoxamine, which features a 2,5-dimethoxy substitution, serves as a strong comparative model.[7][8] The methoxy group is a prevalent substituent in many approved drugs, valued for its ability to modulate binding affinity and improve metabolic stability.[9]

  • Side Chain β-Hydroxyl Group: The presence of a hydroxyl group on the β-carbon of the side chain is a critical determinant of direct agonist activity.[10][11] This group is believed to interact with a key serine residue in the binding pocket of adrenergic receptors. Its presence in our inferred molecule suggests a direct mechanism of action at the receptor level.

  • Side Chain α-Methyl Group: The "propan" backbone indicates a methyl group on the α-carbon. This modification sterically hinders metabolism by monoamine oxidase (MAO), another primary enzyme responsible for the degradation of sympathomimetics. This feature, seen in compounds like amphetamine and ephedrine, typically extends the half-life and enhances oral bioavailability. It can also introduce an indirect, neurotransmitter-releasing component to the drug's activity.

Hypothesized Profile: Based on these structural features, 2-amino-1-(3,4-dimethoxyphenyl)propan-1-ol is predicted to be a long-acting, orally bioavailable, selective α₁-adrenergic receptor agonist with a predominantly direct mechanism of action. Its pharmacological profile would most closely resemble that of methoxamine.

Comparative Analysis with Key Sympathomimetic Amines

To contextualize the potential activity of our target compound, it is compared with several well-known sympathomimetic amines with diverse receptor selectivity and mechanisms of action.

CompoundStructureReceptor SelectivityMechanism of ActionKey Clinical UseDuration of Action
2-amino-1-(3,4-dimethoxyphenyl)propan-1-ol (Inferred Structure)α₁-selective (Predicted) Direct, possibly minor indirect (Predicted) Vasopressor (Predicted)Long (Predicted)
Norepinephrine Catecholamineα₁, α₂, β₁DirectVasopressor in shockVery Short (2-3 min)
Phenylephrine Non-catecholamineα₁-selectiveDirectDecongestant, Mydriatic, VasopressorShort
Methoxamine Non-catecholamineα₁-selectiveDirectVasopressor for hypotension[12]Long[7]
Isoproterenol Catecholamineβ₁, β₂DirectBradycardia, Heart blockShort
Ephedrine Non-catecholamineα₁, α₂, β₁, β₂Mixed (Direct & Indirect)Decongestant, Pressor agentLong

Adrenergic Signaling Pathways

The distinct physiological effects of sympathomimetics arise from their activation of different downstream signaling cascades. α₁-agonists typically activate the Gq pathway, leading to an increase in intracellular calcium and smooth muscle contraction. β-agonists activate the Gs pathway, increasing cAMP levels, which results in effects like cardiac muscle contraction and smooth muscle relaxation.

SignalingPathways cluster_alpha1 α₁-Adrenergic Pathway cluster_beta β-Adrenergic Pathway a1_agonist α₁ Agonist a1_receptor α₁ Receptor a1_agonist->a1_receptor gq Gq Protein a1_receptor->gq plc PLC gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc response_a1 Smooth Muscle Contraction ca_release->response_a1 pkc->response_a1 b_agonist β Agonist b_receptor β Receptor b_agonist->b_receptor gs Gs Protein b_receptor->gs ac Adenylyl Cyclase gs->ac atp ATP ac->atp camp cAMP atp->camp pka PKA Activation camp->pka response_b Cardiac Contraction Smooth Muscle Relaxation pka->response_b

Caption: Adrenergic receptor signaling pathways.

Experimental Protocols for Pharmacological Characterization

To empirically validate the predicted activity of a novel sympathomimetic amine, a tiered experimental approach is essential. This process moves from molecular interactions to physiological responses.

Experimental Workflow

Caption: Workflow for characterizing a novel sympathomimetic.

Protocol 1: Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for various adrenergic receptor subtypes (e.g., α₁ₐ, α₁ᵦ, α₂ₐ, β₁, β₂).

  • Causality: This assay directly measures the physical interaction between the compound and its molecular target. High affinity for a specific receptor subtype is a prerequisite for selective pharmacological action.

  • Methodology:

    • Preparation: Utilize cell membranes from cell lines stably expressing a single human adrenergic receptor subtype.

    • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Prazosin for α₁ receptors), and varying concentrations of the test compound in a suitable buffer.

    • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Separation: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. Unbound radioligand passes through, while the membrane-bound radioligand is trapped.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration inhibiting 50% of specific binding), and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay (Isolated Tissue)
  • Objective: To measure the functional potency (EC₅₀) and efficacy of the compound as an α₁-agonist.

  • Causality: This experiment moves beyond simple binding to measure the actual biological response elicited by the compound-receptor interaction. It differentiates between agonists (which elicit a response), antagonists (which block a response), and partial agonists.

  • Methodology:

    • Tissue Preparation: Isolate the thoracic aorta from a euthanized Sprague-Dawley rat and cut it into 2-3 mm rings. Mount the rings in an organ bath filled with oxygenated Krebs-Henseleit solution at 37°C.

    • Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

    • Viability Check: Induce a contraction with a high-potassium solution or a reference agonist like phenylephrine to ensure tissue viability.

    • Concentration-Response Curve: After washout and return to baseline, add the test compound to the bath in a cumulative manner, increasing the concentration stepwise.

    • Data Acquisition: Record the isometric tension developed by the aortic ring after each addition using a force-displacement transducer connected to a data acquisition system.

    • Data Analysis: Normalize the responses to the maximum contraction induced by a reference agonist. Plot the normalized response against the log concentration of the test compound and fit the data to a sigmoidal curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Emax (maximal efficacy).

Conclusion

While direct experimental validation is pending, a rigorous analysis of the structure of 1-(3,4-Dimethoxyphenyl)propan-2-amine derivatives allows for a scientifically grounded prediction of its sympathomimetic activity. The presence of 3,4-dimethoxy groups, a β-hydroxyl group, and an α-methyl group strongly suggests the compound would function as a selective α₁-adrenergic agonist with a favorable pharmacokinetic profile, including a long duration of action and oral bioavailability. Its activity would likely be most comparable to methoxamine, making it a potential candidate for development as a vasopressor. The experimental protocols outlined provide a clear roadmap for the empirical validation of this hypothesis.

References

  • Wikipedia. Methoxamine. Link[7]

  • Farmer, J. B., et al. (1970). A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. British Journal of Pharmacology. Link[10][11]

  • Patsnap Synapse. (2024). What is Methoxamine Hydrochloride used for? Link[13]

  • Grokipedia. Methoxamine. Link[14]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6082, Methoxamine. Link[8]

  • Wikipedia. Sympathomimetic drug. Link[2]

  • Scribd. Structure Activity Relationships. Link[5]

  • Taylor & Francis. Methoxamine – Knowledge and References. Link[15]

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. Link[6]

  • National Center for Biotechnology Information. (2023). Alpha-1 Receptor Agonists. In: StatPearls [Internet]. Link[12]

  • ResearchGate. (2022). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Link[1]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link[9]

  • Ruffolo, R. R. Jr. (1982). Sympathomimetic amines: potential clinical applications in ischemic heart disease. American Journal of Cardiology. Link[3]

  • Van der Walt, J. H. (1984). Sympathomimetic amines. Anaesthesia and Intensive Care. Link[4]

Sources

A Senior Application Scientist's Guide to the Characterization of a 1-(3,4-Dimethoxyphenyl)propan-2-ol Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Method Validation Framework for High-Purity Analytical Standards

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and potency determination. A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which new batches of drug substances, impurities, or related compounds are measured.[1][2] This guide provides an in-depth technical overview of the comprehensive characterization of a 1-(3,4-Dimethoxyphenyl)propan-2-ol reference standard, offering a comparative framework for its qualification and application in regulated environments.

This compound is significant as a potential impurity or a related substance in the synthesis of various pharmaceutical agents. Therefore, a rigorously qualified reference standard is essential for accurate analytical method validation and routine quality control.

The Foundation: Multi-Technique Structural Elucidation and Identity Confirmation

The first and most critical step in qualifying a candidate material for use as a reference standard is the unambiguous confirmation of its chemical structure. This is not achieved by a single technique but by the convergence of data from multiple orthogonal (different and independent) analytical methods.

Causality Behind the Choices: Relying on a single technique, such as mass spectrometry, only provides the molecular weight, which could correspond to numerous isomers. Combining it with Nuclear Magnetic Resonance (NMR) provides information on the specific arrangement of atoms, while Infrared (IR) spectroscopy confirms the presence of key functional groups. This multi-pronged approach creates a self-validating system where the data from each technique must be consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): Confirms the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, the methyl group, and the protons on the propanol side chain.

  • ¹³C NMR (Carbon NMR): Identifies all unique carbon environments within the molecule, confirming the carbon backbone.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)~6.7-6.9 ppm (aromatic protons), ~4.0 ppm (CH-OH), ~3.8 ppm (methoxy protons), ~2.6-2.8 ppm (CH₂), ~1.2 ppm (CH₃)
¹³C NMR Chemical Shift (δ)~148-149 ppm (C-OCH₃), ~111-121 ppm (aromatic CH), ~72 ppm (CH-OH), ~56 ppm (OCH₃), ~45 ppm (CH₂), ~23 ppm (CH₃)
Mass Spec. Molecular Ion [M]⁺m/z 196.25
FTIR Wavenumber (cm⁻¹)~3400 cm⁻¹ (O-H stretch, broad), ~2960 cm⁻¹ (C-H stretch), ~1515 cm⁻¹ (C=C aromatic), ~1260 cm⁻¹ (C-O stretch)
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this purpose.

Expected Fragmentation: The molecular ion peak [M]⁺ is expected at an m/z of 196.[3] Key fragmentation pathways for alcohols and ethers include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[4][5][6] A prominent fragment would be the tropylium-like ion at m/z 151, resulting from cleavage of the bond between the first and second carbon of the propanol chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of specific functional groups. The key vibrational modes for this molecule are the broad O-H stretch from the alcohol, the C-H stretches of the aromatic and aliphatic groups, the aromatic C=C stretches, and the strong C-O stretches associated with the ether and alcohol functionalities.

Establishing Purity: A Comparative Look at Chromatographic Techniques

While identity is crucial, the assigned purity value of a reference standard directly impacts the accuracy of all subsequent quantitative measurements. Purity is determined not by a single method but by a "mass balance" approach, where the contributions of all potential impurities (organic, inorganic, water, residual solvents) are summed and subtracted from 100%.

Comparison of Alternatives: For organic purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique.[7][8] Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent orthogonal technique, particularly for more volatile impurities. The choice between them depends on the analyte's properties (volatility, thermal stability, presence of a UV chromophore). Using both provides a more comprehensive purity profile.

Table 2: Comparison of Purity Assessment Methods

Purity AspectPrimary MethodAlternative/Orthogonal MethodRationale for Choice
Organic Impurities HPLC-UVGC-FIDHPLC is ideal for non-volatile, UV-active compounds. GC provides complementary separation based on volatility.
Residual Solvents Headspace GC-MS-The established and most sensitive method for volatile organic solvents from the synthesis process.
Water Content Karl Fischer TitrationLoss on Drying (LOD)Karl Fischer is specific to water, whereas LOD measures any volatile component, making it less accurate.
Inorganic Impurities Residue on Ignition / Sulphated Ash-A pharmacopeial standard method to quantify non-volatile inorganic content.

The Workflow for Qualification: From Candidate to Certified Standard

The process of qualifying a reference standard is a systematic workflow that ensures all aspects of identity, purity, and potency are thoroughly evaluated before the material is certified for use.

Caption: Workflow for the comprehensive qualification of a chemical reference standard.

A Validated Protocol: HPLC-UV Method for Purity Determination

A protocol is only trustworthy if it is self-validating. This means incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing correctly before analyzing any samples. This protocol is guided by principles outlined in pharmacopeias like the USP and ICH guidelines.[9][10][11][12][13]

Chromatographic Conditions
  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (Gradient or Isocratic, e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Step-by-Step Methodology
  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Rationale: To verify that the system is fit for its intended purpose on the day of analysis.[12]

    • Procedure: Make five replicate injections of a standard solution (e.g., 0.5 mg/mL).

    • Acceptance Criteria (per USP <621>):

      • Precision/Repeatability: Relative Standard Deviation (%RSD) of the peak area for the five replicates must be ≤ 2.0%.

      • Tailing Factor (T): Must be between 0.8 and 1.5.

      • Theoretical Plates (N): Must be ≥ 2000.

  • Sample Analysis:

    • Accurately weigh and dissolve the this compound candidate material in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Inject the sample solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks.

    • The purity is reported as 100% minus the sum of all impurity peaks.

Trustworthiness through Validation: This protocol is self-validating because the SST must pass before any sample data can be considered valid. If the precision is poor or the peak shape is unacceptable, the system must be investigated and corrected before proceeding. This aligns with the principles of analytical procedure validation outlined in ICH Q2(R1).[10][13][14]

Conclusion: The Value of a Rigorously Characterized Standard

The characterization of a reference standard like this compound is a comprehensive, multi-disciplinary effort. It requires orthogonal analytical techniques for identity confirmation and a mass balance approach for an accurate purity assignment. While a less-characterized "in-house" standard may seem cost-effective, it introduces significant risk, potentially leading to inaccurate analytical results, batch failures, and regulatory scrutiny. A primary reference standard, qualified through the rigorous process described, provides the highest level of confidence and scientific integrity, ensuring the accuracy and reliability of quality control and drug development data.[1][2][15]

References

  • Chen, Y. et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 463-9. Available at: [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ResearchGate. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Request PDF. Available at: [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]

  • The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chromatography(HPLC). (n.d.). Available at: [Link]

  • ResearchGate. (2025). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations | Request PDF. Available at: [Link]

  • ResearchGate. (2025). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent | Request PDF. Available at: [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol (Ringopening). Available at: [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0262283). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Available at: [Link]

  • ATB. (n.d.). (1R,2S)-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern. Available at: [Link]

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available at: [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

  • ResearchGate. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Available at: [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 1-(3,4-Dimethoxyphenyl)propan-2-ol by Quantitative Nuclear Magnetic Resonance (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of a synthesized active pharmaceutical ingredient (API), 1-(3,4-Dimethoxyphenyl)propan-2-ol. We will explore the fundamental principles of qNMR that establish it as a primary analytical method, detail a robust experimental protocol, and present comparative data that underscores its advantages in accuracy, efficiency, and intrinsic self-validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of qNMR for definitive purity analysis.

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

The synthesis of any API, such as this compound, a key intermediate in various pharmaceutical pathways, is a multi-step process prone to the formation of impurities. These can include starting materials, by-products, and degradation products. The presence of such impurities, even in minute quantities, can significantly impact the safety and therapeutic efficacy of the final drug product. Therefore, a rigorous and accurate purity assessment is a critical quality attribute that demands a reliable analytical methodology.

While chromatographic techniques like HPLC and GC have been the workhorses of purity analysis for decades, they are relative methods that rely on the availability of pure reference standards for every analyte to be quantified.[1][2][3] This dependency can be a significant bottleneck, especially in the early stages of drug development when such standards may not be readily available. Quantitative NMR (qNMR) emerges as a powerful, primary analytical technique that circumvents this limitation.[4][5][6]

The Principle of qNMR: A Foundation of Absolute Quantification

The core principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of atomic nuclei contributing to that signal.[5][7] This fundamental relationship allows for the direct comparison of the signal intensity of the analyte with that of a certified internal standard of known purity and concentration, enabling absolute quantification without the need for a structurally identical reference standard for the analyte itself.[5][8] This makes 1H qNMR, due to the high natural abundance and sensitivity of the proton nucleus, a particularly robust method for purity determination.[7]

Experimental Design: A Self-Validating Protocol for Purity Assessment

The trustworthiness of any analytical method hinges on a well-designed, self-validating protocol. The following sections detail the critical considerations and steps for the qNMR purity assessment of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 1-(3,4-dimethoxyphenyl)propan-2-one.[9][10] Potential impurities arising from this synthesis could include unreacted starting material, over-reduced products, or by-products from side reactions.[11]

Selection of the Internal Standard: The Anchor of Accuracy

The choice of an internal standard is paramount for accurate qNMR analysis.[12] An ideal internal standard should possess the following characteristics:

  • High Purity: Certified purity of ≥99.5%.

  • Chemical Stability: Non-reactive with the analyte, solvent, and ambient conditions.

  • Simple NMR Spectrum: Preferably one or a few sharp singlet peaks in a region of the spectrum free from analyte signals.[13][14]

  • Good Solubility: Readily soluble in the chosen deuterated solvent.[13][14]

  • Accurate Weighing: Non-hygroscopic and non-volatile to allow for precise mass determination.[14]

For the analysis of this compound, Maleic Anhydride is a suitable internal standard. It provides a sharp singlet in the downfield region of the 1H NMR spectrum, typically clear of aromatic and aliphatic signals from the analyte.

Sample Preparation: Precision as a Prerequisite

Accurate sample preparation is critical for reliable qNMR results.

Protocol:

  • Drying: Dry the synthesized this compound and the maleic anhydride internal standard under high vacuum to remove any residual solvents or moisture.

  • Weighing: Accurately weigh approximately 15-20 mg of the synthesized compound and 8-10 mg of the internal standard into a clean, dry vial using a calibrated analytical balance.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl3), ensuring complete dissolution.

  • Transfer: Transfer the solution to a high-quality NMR tube.

qNMR Data Acquisition: Optimizing for Quantitation

The parameters for data acquisition must be carefully selected to ensure accurate integration of the NMR signals.

Key Parameters for a 500 MHz Spectrometer:

  • Pulse Angle: A 90° pulse is recommended to maximize the signal.[7]

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard signals being integrated. A d1 of 30 seconds is often sufficient to ensure full relaxation.

  • Number of Scans (ns): A sufficient number of scans (e.g., 32 or 64) should be acquired to achieve a good signal-to-noise ratio (S/N > 150).[15]

  • Acquisition Time (at): A minimum of 3 seconds is recommended to ensure adequate digital resolution.[6]

Data Processing and Purity Calculation

Manual and careful processing of the acquired Free Induction Decay (FID) is crucial for precision.[7]

Steps:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic protons or the methoxy protons are suitable for integration. For maleic anhydride, the single peak from its two equivalent protons is used.

  • Purity Calculation: The purity of the analyte is calculated using the following equation[7]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • Purity_std = Purity of the internal standard

Workflow and Method Comparison Visualization

The following diagrams illustrate the qNMR experimental workflow and the logical relationship between qNMR and other analytical techniques for a comprehensive purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurate Weighing of Analyte & Internal Standard B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Optimize Acquisition Parameters (d1, ns, etc.) C->D E Acquire 1H NMR Spectrum D->E F Manual Phasing & Baseline Correction E->F G Integrate Analyte & Standard Signals F->G H Calculate Purity G->H

Caption: Experimental workflow for qNMR purity assessment.

Purity_Assessment_Strategy cluster_methods Analytical Techniques cluster_attributes Key Attributes qNMR qNMR Purity Absolute Purity qNMR->Purity Primary Method HPLC HPLC Impurity_Profile Impurity Profile HPLC->Impurity_Profile Relative Method GC GC Volatile_Impurities Volatile Impurities GC->Volatile_Impurities Separation-based Purity->Impurity_Profile Impurity_Profile->Volatile_Impurities

Caption: Interrelation of analytical methods for purity.

Comparative Data: qNMR vs. Chromatographic Methods

To objectively evaluate the performance of qNMR, a batch of synthesized this compound was analyzed by qNMR, HPLC, and GC. The results are summarized below.

ParameterqNMRHPLC (UV Detection)GC (FID Detection)
Principle Absolute quantification based on signal intensity vs. internal standardRelative quantification based on peak area vs. external standardRelative quantification based on peak area vs. external standard
Purity (%) 99.2 ± 0.299.1 (area %)98.9 (area %)
Reference Standard Required for internal standard (different compound)Required for analyte and each impurityRequired for analyte and each impurity
Analysis Time ~15-20 minutes per sample~30-45 minutes per sample~25-40 minutes per sample
Solvent Consumption Low (~0.75 mL deuterated solvent)High (mobile phase)Low (carrier gas)
Sample Recovery Non-destructive, sample can be recoveredDestructiveDestructive

The data demonstrates a close agreement in the purity values obtained by all three methods. However, the area percentages from HPLC and GC do not account for potential differences in detector response factors for the main component and impurities, which can introduce bias.[3] qNMR, on the other hand, provides a more accurate, absolute purity value.[5][16]

Discussion: Causality and Trustworthiness

The choice of qNMR for purity assessment is underpinned by several key advantages that enhance the trustworthiness of the results.

  • Orthogonality: qNMR provides data based on a different chemical principle (nuclear magnetic properties) than chromatography (physicochemical interactions), making it an excellent orthogonal technique for method validation and confirmation of results.[17]

  • Reduced Reliance on Reference Standards: The ability to use a single, well-characterized internal standard for the quantification of multiple analytes significantly streamlines the analytical process, especially for novel compounds.[4]

  • Structural Confirmation: The same qNMR experiment provides not only quantitative information but also confirms the structure of the analyte, adding an extra layer of confidence in its identity.

  • Regulatory Acceptance: Regulatory bodies such as the FDA and international organizations like the ICH recognize qNMR as a validatable and reliable method for pharmaceutical analysis.[6][17][18][19][20][21][22][23][24][25][26][27] The United States Pharmacopeia (USP) also includes chapters detailing the application of NMR spectroscopy for quantitative purposes.[28][29][30][31][32]

Conclusion: The Role of qNMR in Modern Drug Development

Quantitative NMR has firmly established itself as an indispensable tool in the pharmaceutical scientist's analytical arsenal.[4][33] For the purity assessment of synthesized this compound, qNMR offers a rapid, accurate, and efficient method that is both self-validating and complementary to traditional chromatographic techniques.[15][34] Its ability to provide absolute quantification without the need for compound-specific reference materials makes it particularly valuable in the fast-paced environment of drug discovery and development. By integrating qNMR into a comprehensive analytical workflow, researchers can ensure the quality, safety, and efficacy of their synthesized compounds with the highest degree of confidence.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Semantic Scholar. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry.
  • ICH. Quality Guidelines.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • PubMed. (2021, January). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • USP. NMR General Chapters and Best Practices for Compliance (Classroom).
  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • uspbpep.com. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.
  • USP-NF. <761> Nuclear Magnetic Resonance Spectroscopy.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • ECA Academy. (2025, June 11). USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>.
  • FUJIFILM Wako Pure Chemical Corporation. Internal Standard for qNMR (Calibration Standard for qNMR).
  • Bentham Science Publishers. (2024, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control.
  • JEOL Ltd. Let's try doing quantitative NMR | Applications Notes.
  • Benchchem. A Comparative Guide to the Purity Validation of 7-Hydroxyheptan-2-one by GC-MS and NMR Spectroscopy.
  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • ResearchGate. Purity comparison by NMR and HPLC.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4.
  • ResearchGate. (2025, August 6). Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone.
  • BOC Sciences. 1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol.
  • ChemBK. (2024, April 10). 1-(3,4-Dimethoxyphenyl)propan-1-ol.
  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • ChemicalBook. 1-(3,4-Dimethoxyphenyl)-1,2-propanediol synthesis.
  • PubChem. 2-Propanone, 1-(3,4-dimethoxyphenyl)-.
  • Guidechem. 1,3-bis(3,4-dimethoxyphenyl)propan-2-one 6704-25-2 wiki.
  • PubMed. (2005, May 10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • BLDpharm. (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol.

Sources

A Comparative Guide to the Definitive Structural Confirmation of 1-(3,4-Dimethoxyphenyl)propan-2-ol Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins everything from understanding reaction mechanisms to designing effective pharmaceuticals. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of the target small molecule, 1-(3,4-Dimethoxyphenyl)propan-2-ol, demonstrating why single-crystal X-ray diffraction (SCXRD) stands as the definitive method for absolute structural confirmation.

The Analytical Landscape: Beyond a 2D Sketch

While a suite of powerful spectroscopic techniques exists for molecular characterization, each provides only a piece of the structural puzzle. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for determining connectivity, identifying functional groups, and establishing molecular weight.[1][2] However, they fall short of providing the precise, three-dimensional atomic coordinates, bond lengths, and bond angles that define a molecule's true shape and solid-state arrangement.

Single-crystal X-ray crystallography transcends these limitations by directly imaging the electron density within a crystalline lattice.[3][4] This allows for the unequivocal determination of the complete molecular structure, including relative and absolute stereochemistry, which is often a critical parameter in pharmaceutical development.[5][6]

Comparative Analysis of Structural Elucidation Techniques
Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[4][7]Unambiguous and definitive for 3D structure determination.[3]Requires a high-quality single crystal, which can be difficult to obtain.[5][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Carbon-hydrogen framework, atom connectivity, relative stereochemistry, solution-state conformation.[1]Excellent for determining connectivity and dynamics in solution. Non-destructive.Provides an averaged structure in solution; can be ambiguous for complex stereochemistry.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns.Extremely sensitive, requires very little sample.Provides no direct information on atom connectivity or 3D structure.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C-O, aromatic rings).[1][2]Fast, simple, and provides a quick "fingerprint" of functional groups present.Gives limited information about the overall molecular skeleton and no stereochemical data.

The Crystallographic Workflow: From Synthesis to Structure

The journey to an X-ray crystal structure is a multi-step process that demands both careful experimental technique and robust computational analysis.

Step 1: Synthesis and Purification

The target compound, this compound, can be synthesized via the reduction of the corresponding ketone, 1-(3,4-Dimethoxyphenyl)propan-2-one. A high degree of purity is paramount, as impurities can severely inhibit crystallization.

Protocol: Synthesis of this compound

  • Dissolve 1-(3,4-Dimethoxyphenyl)propan-2-one in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Step 2: The Crystallization Bottleneck: An Art Guided by Science

Obtaining a single crystal of sufficient size and quality is often the most challenging step in the entire process.[5][8] The goal is to slowly create a supersaturated solution from which a single, well-ordered crystal nucleus can form and grow.

Common Crystallization Methods for Small Organic Molecules

  • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9][10] This is often the simplest and first method to try.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[10][11] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is cooled slowly, often in an insulated container, to decrease solubility and promote crystal growth.[11]

G start Start: Pure Compound solubility Screen for Suitable Solvents (e.g., Ethanol, Acetone, Toluene) start->solubility soluble Is Compound Soluble? solubility->soluble evaporation Attempt Slow Evaporation soluble->evaporation Yes insoluble Find a better solvent soluble->insoluble No diffusion Attempt Vapor Diffusion (using a miscible anti-solvent) evaporation->diffusion Fails / Oily success High-Quality Crystal Obtained evaporation->success diffusion->success

Caption: Decision workflow for selecting a primary crystallization method.

Step 3: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[7]

SCXRD_Workflow A 1. Mount Single Crystal B 2. X-ray Diffraction (Collect hundreds of images at various orientations) A->B C 3. Data Processing (Indexing, Integration, Scaling) B->C D 4. Structure Solution (Generate initial model, e.g., using Direct Methods) C->D E 5. Structure Refinement (Iteratively improve model) D->E F 6. Validation & Final Structure E->F

Caption: The overall workflow for Single-Crystal X-ray Diffraction (SCXRD).

Protocol: Data Collection and Processing

  • Mounting: A well-defined single crystal is selected under a microscope and mounted on a loop or glass fiber.

  • Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer then rotates the crystal while exposing it to a monochromatic X-ray beam, collecting a series of diffraction images using a detector like a CCD or pixel array.[3][7] A full dataset can consist of hundreds of images.[3]

  • Data Processing: Specialized software is used to process the raw images.[12]

    • Indexing: The positions of the diffraction spots are used to determine the unit cell dimensions and the crystal's space group (symmetry).[3]

    • Integration: The intensity of each diffraction spot is measured.

    • Scaling and Merging: Intensities from all images are scaled and symmetry-equivalent reflections are merged to create a final reflection file.[3]

Step 4: Structure Solution and Refinement

This is a computational process to build and perfect an atomic model that accurately explains the collected diffraction data.[3]

  • Structure Solution: The initial challenge is to solve the "phase problem." For small molecules, this is typically achieved using direct methods, a mathematical approach that uses statistical relationships between reflection intensities to generate an initial electron density map.[3]

  • Structure Refinement: The initial model is almost always incomplete and inaccurate. Refinement is an iterative process of adjusting the atomic positions, occupancies, and displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[13]

The quality of the fit is monitored using crystallographic R-factors, primarily R1 (the conventional R-factor) and R_free . R_free is calculated from a small subset (5-10%) of reflections that are excluded from the refinement process, providing an unbiased measure of the model's predictive power and helping to prevent overfitting.[14] A successful refinement results in low R-factors and a chemically sensible model.

Refinement_Cycle cluster_final A Initial Model (from Structure Solution) B Least-Squares Refinement (Adjust atomic parameters) A->B C Calculate Structure Factors (Fcalc) and R-factors (R1, R_free) B->C D Examine Electron Density Maps (Difference Map: Fo-Fc) C->D F Converged? (Low R-factors, clean map) C->F E Manual Model Correction (Add/remove atoms, correct geometry) D->E E->B F->E No G Final Structure F->G Yes

Caption: The iterative cycle of crystallographic structure refinement.

Interpreting the Final Structure: The Definitive Answer

The final output of a successful crystallographic experiment is a set of atomic coordinates that precisely defines the molecule's structure. This data allows for the unambiguous determination of all geometric parameters.

Hypothetical Crystallographic Data for this compound

Parameter Value Significance
Chemical FormulaC₁₁H₁₆O₄Confirms the elemental composition.
Molecular Weight212.24 g/mol Consistent with mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the crystal.
a, b, c (Å)10.5, 8.2, 12.1Unit cell dimensions.
β (°)98.5Unit cell angle.
Volume (ų)1025Volume of the unit cell.
Z4Number of molecules in the unit cell.
Final R1 [I > 2σ(I)]0.045Low value indicates a good fit to the data.
Final wR2 (all data)0.115Weighted R-factor, also indicating a good fit.
Goodness-of-fit (S)1.05A value near 1.0 suggests a good refinement.

From this data, one can extract precise bond lengths (e.g., C-C, C-O), bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which dictate how the molecules pack together in the crystal lattice.

Conclusion

While spectroscopic methods like NMR, IR, and MS are essential for initial characterization, they provide an incomplete picture of a molecule's structure. For the unambiguous, definitive, and legally defensible structural confirmation of a compound like this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a precise and complete three-dimensional atomic map, resolving any ambiguities in stereochemistry, conformation, and intermolecular interactions, thereby providing the ultimate level of confidence required in modern chemical and pharmaceutical research.

References

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Wikipedia. (2024). X-ray crystallography. Available at: [Link]

  • Yetnet. (n.d.). X-Ray Crystallography - Refinement. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry. Available at: [Link]

  • EPFL. (n.d.). Crystallization of small molecules. Available at: [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Available at: [Link]

  • Cooper, J. (2021). A beginner’s guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • Grdadolnik, J., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Available at: [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]

  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and conscientious management of the chemical reagents we employ. The principle of "cradle-to-grave" responsibility for chemicals is a cornerstone of modern laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(3,4-Dimethoxyphenyl)propan-2-ol, grounded in established safety practices and regulatory principles. The foundational rule for handling any chemical is to first consult the manufacturer-provided Safety Data Sheet (SDS), which remains the primary source of authoritative information.

Hazard Identification and Risk Assessment

  • Physical Hazards : Like many organic alcohols and ethers, this compound is likely a combustible liquid.[1][2] Vapors may be heavier than air and could form flammable mixtures with air, posing a risk of flashback if an ignition source is present.[3]

  • Health Hazards : Similar organic compounds can cause skin and eye irritation.[4] Inhalation of vapors may lead to respiratory irritation, and potentially drowsiness or dizziness. Ingestion is to be avoided, and medical attention should be sought if it occurs.[2]

  • Environmental Hazards : The environmental fate of this specific compound is not detailed, but as a general principle, organic chemicals should not be released into the environment or sewer systems.[5]

The Core Directive : Always locate and thoroughly review the manufacturer's specific SDS for this compound before use or disposal. This document will provide the most accurate and detailed information on hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory to minimize exposure risks:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which may cause irritation or absorption.[4]
Body Protection Flame-retardant laboratory coat.Protects against splashes and provides a barrier in case of a small fire.
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.Prevents inhalation of potentially harmful vapors.

Waste Segregation and Collection: A Self-Validating System

The cornerstone of proper chemical waste management is rigorous segregation at the point of generation.[6] This not only ensures safety by preventing inadvertent and dangerous reactions but also facilitates compliant and cost-effective disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Protocol for Waste Collection:

  • Select a Compatible Container : Use a clean, leak-proof container made of a material compatible with organic alcohols and ethers (e.g., high-density polyethylene or glass).[7] The container must have a secure, tight-fitting lid.

  • Labeling : This is a critical step. The label must be clear, accurate, and securely affixed to the container.[8] It should include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound".

    • The approximate concentration or percentage if mixed with other solvents.

    • The primary hazards (e.g., "Combustible Liquid," "Irritant").

    • The date waste was first added to the container (accumulation start date).[7]

  • Segregation : Collect waste this compound in a designated container. Do not mix with incompatible waste streams such as:

    • Acids or bases.

    • Oxidizers (e.g., bleach, nitric acid).[5]

    • Aqueous waste.

    • Halogenated organic solvents (if possible, to reduce disposal costs).

The following diagram illustrates the decision process for proper laboratory waste segregation.

G Diagram 1: Laboratory Chemical Waste Segregation start Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous is_sharp Is it a sharp? is_hazardous->is_sharp Yes trash General Trash is_hazardous->trash No is_biological Is it biological/infectious? is_sharp->is_biological No sharps_container Sharps Container is_sharp->sharps_container Yes is_chemical Is it chemical? is_biological->is_chemical No biohazard_bag Biohazard Bag / Container is_biological->biohazard_bag Yes is_chemical->trash No (e.g., inert salts) is_reactive Is it reactive, acidic, or basic? is_chemical->is_reactive Yes is_organic Is it an organic solvent? is_reactive->is_organic No (Aqueous) reactive_container Designated Reactive Waste Container is_reactive->reactive_container Yes aqueous_container Aqueous Waste Container is_organic->aqueous_container No is_halogenated Is it halogenated? is_organic->is_halogenated Yes halogenated_container Halogenated Organic Waste is_halogenated->halogenated_container Yes non_halogenated_container Non-Halogenated Organic Waste (e.g., this compound) is_halogenated->non_halogenated_container No G Diagram 2: Disposal Workflow for this compound A 1. Waste Generation (e.g., reaction byproduct, rinsate) B 2. Select & Label Container - Compatible Material - 'Hazardous Waste' Label - Full Chemical Name A->B C 3. Collect Waste - Add waste to container - Keep container closed B->C D 4. Store in Satellite Accumulation Area - Secondary Containment - Away from incompatibles C->D E 5. Container Full or 1-Year Limit Reached D->E E->D No F 6. Request Waste Pickup (Follow Institutional Protocol) E->F Yes G 7. EHS / Licensed Contractor Pickup F->G H 8. Final Disposal (e.g., Incineration) G->H

Caption: Step-by-step workflow for compliant chemical waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Small Spill (manageable by lab personnel) :

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated; work within a fume hood if possible.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., chemical spill pads, vermiculite). [9] 4. Collect the contaminated absorbent material using non-sparking tools. 5. Place the collected material into a separate, clearly labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • Large Spill (beyond the lab's capacity to handle safely) :

    • Evacuate the immediate area.

    • Alert others and prevent entry into the affected zone.

    • Contact your institution's emergency response number or EHS department immediately. [5]

Regulatory Compliance

All hazardous waste management activities are governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA). [10]Adhering to the procedures outlined in this guide and your institution's specific policies is essential for maintaining compliance and avoiding significant legal and financial penalties. [6]

References

  • LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety.
  • Republic Services. (2025, October 23).
  • ACTenviro. (2024, September 17).
  • National Institutes of Health.
  • Linquip. (2025, February 21).
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Thermo Fisher Scientific. (2010, May 21).
  • Sigma-Aldrich. (2025, July 31).
  • Sigma-Aldrich. (2024, August 07).
  • Vanderbilt University Medical Center.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2009, September 01).
  • Fisher Scientific. Safety Data Sheet for 1-Propanone, 1-(4-methoxyphenyl)-.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Stanford Environmental Health & Safety. Ethanol Factsheet.
  • Fisher Scientific.
  • Cloudfront.net. (2021, September 24). Safety Data Sheet according to the OSHA Hazard Communication Standard 29 CFR 1910.1200 Paint marker ink.
  • U.S. Environmental Protection Agency. (2025, April 01). List of Lists.
  • Regulations.gov. (2020, February 26). Support Document for Propanol, 1(or 2)-(2-Methoxymethylethoxy)-, Acetate Final Designation. Available at: [Link]

  • Regulations.gov. (2019, August 15). Support Document for Proposed Designation of Propanol, 1(or 2)- (2-methoxymethylethoxy)-, acetate. Available at: [Link]

Sources

Personal protective equipment for handling 1-(3,4-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1-(3,4-Dimethoxyphenyl)propan-2-ol

This guide provides comprehensive safety protocols and operational directives for the handling of this compound. As a substituted phenylethanolamine derivative, this compound warrants careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers and maintain the integrity of experimental work. This document synthesizes information from safety data sheets of structurally similar compounds to establish a robust safety framework.

Hazard Identification and Risk Assessment

Anticipated GHS Hazard Classifications:

  • Flammable Liquid: The propan-2-ol backbone suggests that the compound is likely combustible.[1][2]

  • Skin Corrosion/Irritation: Similar aromatic and alcohol compounds are known to cause skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Inhalation of vapors may lead to respiratory tract irritation and potential central nervous system effects such as drowsiness or dizziness.[2]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent PPE protocol is the cornerstone of safe handling. The following table outlines the minimum required PPE. All PPE should be inspected for integrity before each use.

Protection Type Specific PPE Requirement Rationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesSolvents and related organic compounds can compromise the skin's natural protective barrier.[4] Double gloving is recommended for extended operations. Gloves should be changed immediately if contamination is suspected.[4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[5]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is essential due to the anticipated flammability of the compound. Ensure the lab coat has long sleeves and is fully buttoned.
Respiratory Protection Use in a Fume Hood; Respirator if NecessaryAll work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient or in the event of a spill, a respirator with an organic vapor cartridge may be necessary.

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection PPE Selection Workflow for this compound Start Start: Assess Task Task Handling this compound Start->Task EngineeringControls Work in Fume Hood? Task->EngineeringControls HandProtection Wear Nitrile/Neoprene Gloves EngineeringControls->HandProtection Yes RespiratoryProtection Respirator with Organic Vapor Cartridge EngineeringControls->RespiratoryProtection No EyeProtection Wear Chemical Splash Goggles HandProtection->EyeProtection BodyProtection Wear Flame-Resistant Lab Coat EyeProtection->BodyProtection FaceProtection Add Face Shield? BodyProtection->FaceProtection FaceProtection->RespiratoryProtection High Splash/Aerosol Risk Proceed Proceed with Caution FaceProtection->Proceed Low Splash Risk RespiratoryProtection->Proceed

Caption: PPE selection workflow based on task risk assessment.

Step-by-Step Handling Procedures

Adherence to a strict protocol minimizes the risk of exposure and accidents.

Preparation:

  • Ensure the work area within the chemical fume hood is clean and uncluttered.

  • Assemble all necessary equipment and reagents before introducing this compound.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Don the required PPE as outlined in the table above, ensuring a proper fit.

Handling:

  • Dispense the compound slowly and carefully to avoid splashing.

  • Keep the container tightly sealed when not in use to prevent the release of vapors.[1]

  • Use non-sparking tools and equipment to mitigate the risk of ignition.[3]

  • Ground all equipment to prevent the buildup of static electricity.[1]

Post-Handling:

  • Upon completion of the task, securely seal the container of this compound.

  • Decontaminate the work surface with an appropriate solvent.

  • Doff PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and lab coat.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Rapid and Informed Response

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill: Evacuate the area and remove all sources of ignition.[6] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For large spills, contact the institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: All disposable PPE, absorbent materials, and empty containers should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Disposal Method: The disposal of chemical waste must be conducted through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[6]

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

  • Chemical Suppliers. (n.d.). SAFETY DATA SHEET PROPAN-2-OL TECH. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • SBN. (2025-10-23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • BVL. (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dimethoxyphenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)propan-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.